Methyl 5-aminopyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSUEZSIXOJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499056 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-76-8 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyridine-2-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-Aminopyridine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminopyridine-2-carboxylate, with the Chemical Abstracts Service (CAS) number 67515-76-8 , is a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique trifunctional structure—comprising a pyridine ring, an amino group, and a methyl ester—offers a versatile platform for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.
Physicochemical and Spectroscopic Profile
This compound is typically a solid or crystalline substance that is soluble in polar organic solvents.[1] Its structure, featuring both a basic amino group and a hydrogen-bond-accepting ester and pyridine nitrogen, dictates its physical properties and reactivity.
Core Chemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 67515-76-8 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 152-154 °C | |
| Boiling Point | 333.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester | [1][2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine.
-
¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, including those for the carbonyl carbon of the ester, the five carbons of the pyridine ring, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretching of the pyridine ring (around 1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.
Synthesis and Manufacturing
The most common and direct route to this compound is the esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.
Synthetic Pathway
The synthesis is typically a straightforward acid-catalyzed esterification, often referred to as a Fischer esterification.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done slowly.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. The aqueous layer is typically extracted again with the organic solvent to maximize yield.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Chemical Reactivity and Applications
The reactivity of this compound is governed by its three key functional groups, making it a versatile intermediate in organic synthesis.
Overview of Reactivity
-
The Amino Group: This nucleophilic site readily undergoes acylation to form amides, alkylation, and diazotization, which opens pathways to a wide range of other functional groups.
-
The Ester Group: This group can be hydrolyzed back to the carboxylic acid, or it can be converted to amides by reacting with amines. Transesterification with other alcohols is also possible.
-
The Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.
Role in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable intermediate for the synthesis of biologically active compounds.[1] Its structural motifs are found in a variety of pharmaceutical agents. The ability to selectively modify the amino and ester groups allows for the construction of diverse molecular libraries for drug discovery. For instance, the related compound 5-aminopyridine-2-carboxylic acid has been used to create coordination polymers with potential anti-cancer properties.[4] The versatility of these aminopyridine scaffolds makes them attractive starting points for developing new therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, particularly those in the fields of medicinal and materials chemistry. Its well-defined reactivity and versatile functional handles provide a reliable platform for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
-
ChemBK. 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]
-
PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. This compound | 67515-76-8 [chemnet.com]
- 3. chembk.com [chembk.com]
- 4. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 5-aminopyridine-2-carboxylate
Introduction
Methyl 5-aminopyridine-2-carboxylate, with the CAS Number 67515-76-8, is a pivotal building block in the realms of pharmaceutical and materials science.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its physicochemical characteristics, the experimental methodologies for their determination, and the implications of these properties for its application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments, its reactivity, and its suitability for various analytical and synthetic protocols. The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| CAS Number | 67515-76-8 | [1][2] |
| Appearance | Solid or crystalline substance | [1] |
| Boiling Point (Predicted) | 333.7 ± 22.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 155.587 °C | [2][3] |
| Refractive Index (Predicted) | 1.571 | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| pKa (Predicted) | 4.78 ± 0.13 |
Structural Elucidation and Spectroscopic Analysis
The structural integrity and purity of this compound are paramount for its use in synthesis. Spectroscopic techniques are the cornerstone of its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-N and C=C stretching vibrations of the pyridine ring.
Experimental Characterization Protocols
To ensure the reliability and reproducibility of research, it is crucial to employ standardized and validated experimental protocols for the characterization of chemical compounds.
Workflow for Physicochemical Characterization
Caption: Molecular structure of this compound highlighting the pyridine ring, amino group, and methyl ester functional group.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has provided a comprehensive overview of these characteristics, along with the standard methodologies for their determination. A thorough understanding of these properties is essential for its effective and safe use in the synthesis of novel compounds for a wide range of applications in the pharmaceutical and chemical industries.
References
-
ChemBK. (n.d.). METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 5-aminopyridine-2-carboxylate: A Keystone Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of Methyl 5-aminopyridine-2-carboxylate, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its chemical architecture, synthesis, reactivity, and critical applications, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound (also known as Methyl 5-aminopicolinate) is an organic compound featuring a pyridine ring substituted with a primary amine at the 5-position and a methyl ester at the 2-position.[1] This unique arrangement of a nucleophilic amine, an electron-withdrawing ester group, and a basic pyridine nitrogen atom imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]
Chemical Structure and Key Identifiers
The structural formula and key identifiers for this compound are summarized below.
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];
}
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 67515-76-8 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Solid or crystalline substance | [1] |
| Boiling Point | 333.7 ± 22.0 °C (Predicted) | |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | |
| SMILES | COC(=O)c1ccc(cn1)N | [1] |
| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | [1] |
| Synonyms | Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 5-aminopyridine-2-carboxylic acid (5-aminopicolinic acid). The classic and industrially viable approach for this transformation is the Fischer-Speier esterification.
Rationale for Fischer Esterification
The Fischer esterification is selected for its operational simplicity and cost-effectiveness. The reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess methanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for Fischer esterification adapted from established methods for similar substrates.[3][4][5]
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol in sufficient quantity to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: a. After completion, allow the reaction mixture to cool to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. d. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.
Spectroscopic Characterization
Verifying the identity and purity of the synthesized this compound is paramount. Standard spectroscopic techniques are employed for this purpose. While a publicly available, fully assigned spectrum for this specific molecule is scarce, its expected spectroscopic signature can be reliably predicted based on the analysis of its parent acid and similarly substituted aminopyridines.
Expected ¹H NMR Signature
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons.
-
Aromatic Protons: The pyridine ring will exhibit an AXM spin system. The proton at C6 (adjacent to the nitrogen and the ester) will be the most deshielded. The proton at C3 (adjacent to the amine) will be the most shielded. The proton at C4 will be intermediate. We would expect three signals in the aromatic region (approx. δ 7.0-8.5 ppm), each integrating to 1H, with characteristic ortho and meta coupling constants.
-
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, typically in the range of δ 4.0-6.0 ppm. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.
-
Methyl Protons (-OCH₃): A sharp singlet integrating to 3H will be present, characteristic of the methyl ester group, typically in the range of δ 3.8-4.0 ppm.
Expected ¹³C NMR Signature
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-170 ppm.
-
Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the amino group (C5) will have their chemical shifts significantly influenced by these heteroatoms.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as an upfield signal, typically around δ 50-55 ppm.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional components: the 5-amino group, the 2-methyl ester, and the pyridine ring itself.
Figure 3: Key reactive sites and potential transformations of the core molecule.
-
Reactions at the 5-Amino Group: The primary amine is a potent nucleophile and a site for numerous transformations.
-
Acylation: It readily reacts with acyl chlorides or anhydrides to form amides. This is a cornerstone reaction for incorporating the aminopyridine scaffold into larger molecules, particularly in the synthesis of kinase inhibitors where the amide bond often acts as a key hydrogen bond donor/acceptor.
-
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities.
-
-
Reactions at the 2-Methyl Ester:
-
Hydrolysis (Saponification): The ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or LiOH). This unmasks a functional handle that can then be used for amide coupling reactions with different amines, providing a divergent approach to building compound libraries.
-
Direct Amidation: While less common, direct conversion to an amide by heating with an amine (aminolysis) is possible, though often requires harsh conditions.
-
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound is a valuable starting material for accessing derivatives that target a wide range of biological systems, most notably protein kinases.
Role as a Pharmacophore in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2-aminopyridine motif is an excellent "hinge-binder," capable of forming one or more critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][8]
This compound provides a pre-functionalized scaffold to build upon. The amino group can be derivatized to form an amide linkage to another fragment that occupies adjacent pockets of the kinase active site. The ester group can be hydrolyzed and re-coupled or used as a handle for further modification to fine-tune solubility, cell permeability, and pharmacokinetic properties. This strategic positioning of reactive handles makes it an ideal starting point for library synthesis in lead optimization campaigns. For instance, numerous inhibitors of kinases like CDK8 and c-Met have been developed using 2-aminopyridine derivatives.[9]
Figure 4: The 2-aminopyridine core acting as a hinge-binder in a kinase active site.
Safety and Handling
This compound should be handled with standard laboratory precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it a highly sought-after building block in the rational design of new pharmaceuticals, particularly kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher aiming to leverage its full potential in their scientific endeavors.
References
-
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available at: [Link]
-
Zhang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available at: [Link]
-
Writing in Biology. (2018). Experimental Procedure for Esterification. Available at: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link]
-
PubChem. Methyl 5-aminopicolinate hydrochloride. Available at: [Link]
-
ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. Available at: [Link]
-
AWS. Esterification Experiment. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
Sources
- 1. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Methyl 5-Aminopyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel functional molecules and therapeutic agents. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a place of distinction due to their prevalence in biologically active compounds. This guide provides an in-depth technical examination of Methyl 5-aminopyridine-2-carboxylate, a versatile bifunctional reagent. With its pyridine core substituted by both a nucleophilic amino group and an electrophilic methyl ester, this compound serves as a highly valuable scaffold for constructing complex molecular architectures.
This document moves beyond a simple recitation of properties to offer a senior scientist's perspective on the compound's synthesis, reactivity, and application. We will explore the causality behind synthetic choices, the logic of its reactivity pathways, and its strategic utility in the demanding field of drug discovery.
Section 1: Core Molecular Identity: Nomenclature and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, which provides a precise structural description.
-
IUPAC Name: this compound
-
Common Synonyms: Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester[1][2]
-
CAS Number: 67515-76-8[1]
Molecular Structure and Identifiers:
-
Chemical Structure:
-
InChI: InChI=1/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3[1][2]
-
SMILES: COC(=O)c1ccc(cn1)N[1]
Section 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its proper handling, storage, and application in experimental design. The data presented below has been aggregated from verified sources.
| Property | Value | Source(s) |
| Appearance | Solid or crystalline substance | [1] |
| Color | Colorless to slightly yellow | [3] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Density | ~1.239 g/cm³ | [2] |
| Boiling Point | 333.65 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 155.59 °C (Predicted) | [2] |
Section 3: Synthesis and Mechanistic Rationale
The accessibility of a building block is as important as its reactivity. A common and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.
Rationale for Method Selection: This pathway is favored due to the commercial availability of the starting carboxylic acid and the straightforward, well-understood nature of the Fischer esterification. The reaction is typically driven to completion by using the alcohol (methanol) as the solvent, ensuring a large excess, and employing a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity for nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (13.8 g, 100 mmol).
-
Reagent Addition: Add methanol (250 mL) to the flask. The carboxylic acid will likely not fully dissolve at this stage.
-
Catalyst Introduction: While stirring the suspension, carefully add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise. The addition is exothermic and will promote the dissolution of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Workup and Neutralization: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Carefully dilute the residue with 200 mL of deionized water and cool in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups.[4] This allows for selective transformations, providing a robust platform for molecular elaboration.
-
The Amino Group (C5-NH₂): As a nucleophilic center, this primary aromatic amine is a key handle for diversification.
-
N-Acylation/N-Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form amides and sulfonamides, respectively. This is a fundamental transformation for introducing varied side chains in drug candidates.
-
N-Alkylation: Can undergo alkylation, though selectivity can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
-
Coupling Reactions: Serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl halides.
-
-
The Methyl Ester Group (C2-CO₂Me): This electrophilic center provides a gateway to other functionalities.
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester back to the carboxylic acid. This unmasks a key functional group for amide bond formation.
-
Amidation: Direct conversion to amides can be achieved by heating with a primary or secondary amine, often at elevated temperatures (aminolysis). Alternatively, hydrolysis to the acid followed by activation with standard peptide coupling reagents (e.g., HATU, EDC) allows for amide bond formation under milder conditions, a cornerstone of pharmaceutical synthesis.
-
Key Reaction Pathways Diagram
Caption: Key synthetic transformations of this compound.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a high-value starting material for accessing novel analogues within this chemical space.
-
Scaffold for Bioactive Molecules: The parent acid, 5-aminopyridine-2-carboxylic acid, has been successfully employed as a ligand to construct coordination polymers exhibiting significant anti-cancer properties.[5] The methyl ester is a direct and often preferred precursor for these syntheses, allowing for controlled hydrolysis or direct functionalization in the construction of metal-organic frameworks or complex drug candidates.
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and alter the molecule's pKa, solubility, and metabolic profile.
-
Vectorial Elaboration: The defined substitution pattern (amino at C5, ester at C2) allows for the directional and predictable growth of molecular complexity, which is essential in structure-activity relationship (SAR) studies. A medicinal chemist can systematically modify each position to probe interactions with a biological target.
Section 6: Analytical Characterization
Validation of the compound's identity and purity is achieved through standard analytical techniques. The following are expected spectral characteristics:
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum will display seven unique carbon signals, including the characteristic carbonyl carbon of the ester (~165 ppm) and the aromatic carbons.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 153.15.
-
Infrared (IR) Spectroscopy: Key absorption bands will include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
Section 7: Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed.
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Hazards:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern chemist. Its well-defined structure, predictable reactivity, and proven relevance in the synthesis of functional materials and bioactive compounds make it an indispensable building block. This guide has provided a comprehensive overview of its properties, synthesis, and application, grounded in the principles of mechanistic organic chemistry and aimed at empowering researchers to leverage its full synthetic potential.
References
-
ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. [Link]
-
Struchem. MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. [Link]
-
Shaanxi Bloom Tech Co., Ltd. Methyl 5-aminopyridine-3-carboxylate CAS 36052-25-2. [Link]
-
Autech Industry Co.,Limited. Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid. [Link]
-
PubMed Central (PMC). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. This compound | 67515-76-8 [chemnet.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Methyl 5-Aminopyridine-2-Carboxylate: A Key Building Block in Modern Drug Discovery
Executive Summary: Methyl 5-aminopyridine-2-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its unique electronic and structural features, arising from the pyridine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester, make it a versatile precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource in the laboratory and during the conceptualization of new synthetic routes and molecular designs.
Nomenclature and Identification
This compound is systematically identified through various chemical naming conventions and registry numbers, ensuring its unambiguous recognition in scientific literature and chemical databases.
Synonyms and IUPAC Name:
The most common synonym for this compound is Methyl 5-aminopicolinate .[1] Other frequently used names include:
-
5-Amino-pyridine-2-carboxylic acid methyl ester[1]
-
2-Pyridinecarboxylic acid, 5-amino-, methyl ester[1]
The formal IUPAC name is This compound .
CAS Number:
The Chemical Abstracts Service (CAS) has assigned the unique identifier 67515-76-8 to this compound, which is essential for database searches and regulatory purposes.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Solid or crystalline substance | [1] |
| Boiling Point | 333.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous biologically active molecules.[4] The presence of the amino group allows for a variety of chemical modifications, including acylation, alkylation, and participation in coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[1] This dual functionality makes it an invaluable building block in the synthesis of compounds targeting a range of diseases.
Aminopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[5] For instance, the 2-aminopyridine moiety is a core component of several drugs and clinical candidates. While specific drug candidates originating directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of patented compounds, indicating its utility in proprietary drug discovery programs.
Synthesis and Manufacturing
The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound based on the well-established Fischer esterification method.[6][7]
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminopyridine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.
Representative ¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Temperature: 298 K
-
Number of Scans: 16-32
-
-
Expected Chemical Shifts (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the 5-amino-2-methoxycarbonylpyridine structure.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.
Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]
Caption: A typical workflow for the analytical characterization of the final product.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. The following information is based on general safety data for aminopyridine compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its versatile chemical nature, stemming from the strategically positioned amino and methyl ester functionalities on the pyridine ring, allows for its use as a foundational building block in the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.
References
-
Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Nature. [Link]
-
Methyl 5-aminopicolinate hydrochloride. PubChem. [Link]
-
NMR spectra (DMSO-d 6 ): Chemical shifts δ [ppm] from TMS, J [Hz]. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Methyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]
-
Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
-
5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement. PMC. [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
SUPPORTING MATERIALS. University of Basel. [Link]
-
Synthesis of methyl 4-aminopicolinate. PrepChem.com. [Link]
- US2758999A - Esterification of pyridine carboxylic acids.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
(12) United States Patent. Googleapis.com. [Link]
-
5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]
Sources
- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. thno.org [thno.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Methyl 5-aminopyridine-2-carboxylate as a Core Building Block in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of Methyl 5-aminopyridine-2-carboxylate, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust synthesis and purification workflow, and delve into its application as a foundational scaffold for developing complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with actionable insights. Protocols for synthesis, characterization, and handling are detailed, ensuring a self-validating framework for laboratory application.
The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and the ability to form salts, which are critical pharmacokinetic properties. The strategic placement of functional groups on this ring system allows for the fine-tuning of molecular interactions with biological targets. This compound (M5A2C) is a particularly valuable derivative. The amino group at the C5 position serves as a versatile synthetic handle for amide couplings and other nucleophilic reactions, while the methyl ester at C2 provides a site for further modification or can act as a key interacting group. This dual functionality makes it an essential building block for constructing complex molecules, including potential anticancer and anti-inflammatory agents.[1][2]
Core Physicochemical & Structural Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in synthesis. M5A2C is an organic compound characterized by a pyridine ring substituted with both an amino group and a carboxylate ester.[3] These features govern its solubility, reactivity, and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67515-76-8 | [4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4][5] |
| Molecular Weight | 152.15 g/mol | [3][4][5] |
| Appearance | Solid or crystalline substance | [3] |
| Density | ~1.238 g/cm³ (Predicted) | [4][5] |
| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [4][5] |
| Flash Point | 155.6 °C | [4][5] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [3] |
| Synonyms | Methyl 5-aminopicolinate; 5-Amino-pyridine-2-carboxylic acid methyl ester | [3][5] |
The presence of both a basic amino group and an ester makes the molecule's behavior pH-dependent. The amino group's basicity allows it to participate in various coupling reactions, a cornerstone of its utility in building larger, more complex pharmaceutical intermediates.[3]
Synthesis and Purification: A Validated Workflow
The synthesis of M5A2C is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The following protocol describes a common and reliable laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize and purify this compound from a suitable precursor.
Materials:
-
5-aminopyridine-2-carboxylic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Esterification (Fischer-Speier):
-
To a solution of 5-aminopyridine-2-carboxylic acid (1 eq.) in anhydrous methanol (10-15 mL per gram of acid), slowly add a catalytic amount of sulfuric acid or thionyl chloride (0.1-0.2 eq.) at 0 °C. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Neutralization:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.[7]
-
Dilute the residue with deionized water and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[7] This step is critical to quench the acid catalyst and deprotonate the product for extraction.
-
-
Extraction:
-
Extract the aqueous phase with dichloromethane (DCM) (3 x 50 mL).[7] DCM is chosen for its immiscibility with water and its ability to effectively dissolve the target organic compound.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) to remove residual water.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
-
Synthesis and Purification Workflow Diagram
The logical flow from starting materials to a purified final product is a critical process to visualize and control.
Caption: A typical laboratory workflow for the synthesis and purification of M5A2C.
Applications in Advanced Synthesis
This compound is not an end-product but a versatile intermediate. Its true value lies in its ability to serve as a starting point for more complex molecules, particularly in the synthesis of heterocyclic compounds like imidazopyridines, which are known for a wide range of biological activities including hypnotic and anti-inflammatory properties.[8]
For example, the amino group can be acylated or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Its role as a foundational building block is critical for creating novel chemical entities with potential therapeutic applications.[1]
Analytical Characterization and Quality Control
Ensuring the identity and purity of M5A2C is paramount before its use in further synthetic steps. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control check.
Protocol: HPLC Purity Assessment
Objective: To determine the purity of a synthesized batch of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample: ~1 mg/mL solution of M5A2C in a 50:50 mixture of Mobile Phase A and B
Procedure:
-
System Preparation: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject 5-10 µL of the prepared sample solution.
-
Chromatographic Run: Run a linear gradient elution. For example:
-
0-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm), where the pyridine chromophore absorbs strongly.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Analytical Validation Workflow
Caption: A comprehensive analytical workflow for the quality control of synthesized M5A2C.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It may cause skin, eye, and respiratory irritation.[9]
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, reliable synthesis routes, and versatile reactivity make it an indispensable building block for creating novel molecules with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable intermediate into their synthetic programs.
References
-
5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]
-
The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central (PMC). [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 67515-76-8: this compound [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 67515-76-8 [chemnet.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. Methyl 5-aminopyridine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Foreword: Understanding the Critical Role of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of Methyl 5-Aminopyridine-2-carboxylate
This compound (CAS 67515-76-8) is a pivotal building block in contemporary medicinal chemistry.[1] Its pyridine core, substituted with both an amino group and a methyl ester, offers versatile handles for synthetic elaboration, making it a frequent intermediate in the synthesis of novel pharmaceutical agents.[1][2] As researchers and drug development professionals, we recognize that a compound's therapeutic potential can only be realized if its physicochemical properties are thoroughly understood and optimized. Among these, solubility stands out as a cornerstone property, profoundly influencing everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in preclinical studies.[3]
This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, we will delve into the theoretical underpinnings of its solubility, present a robust, field-proven protocol for its experimental determination, and discuss the practical implications for its use in research and development.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure dictates its properties. This compound possesses key functional groups that govern its interaction with various solvents.
-
Molecular Structure: C₇H₈N₂O₂[4]
-
Key Functional Groups:
-
Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.
-
Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor, and imparts basicity.
-
Methyl Ester (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67515-76-8 | [1][4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Boiling Point (Predicted) | 333.7 ± 22.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [5] |
| LogP (Experimental) | 1.03 | [6] |
| XlogP (Calculated) | -0.3 | [6] |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
Expert Insights: Predicting Solubility from Structure
The principle of "like dissolves like" is our primary guide.[7] The presence of multiple polar functional groups capable of hydrogen bonding (the amino group, ester carbonyl, and pyridine nitrogen) suggests that This compound will exhibit favorable solubility in polar solvents .[1] This includes polar protic solvents like water and alcohols (methanol, ethanol), where hydrogen bonding interactions are significant, and polar aprotic solvents like DMSO and DMF.[1][7]
The Topological Polar Surface Area (TPSA) of 65.2 Ų is well below the 140 Ų threshold often associated with poor oral bioavailability, suggesting that membrane permeability should not be a major obstacle.[3] The experimental LogP of 1.03 indicates a relatively balanced hydrophilic-lipophilic character. This profile is common for drug-like molecules and reinforces the expectation of solubility in a range of organic solvents. Conversely, its solubility in nonpolar solvents like hexane or toluene is expected to be low.[7]
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To move from prediction to precise quantification, a robust experimental method is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9] The following protocol is a self-validating system designed for accuracy and reproducibility.
Causality Behind Experimental Choices:
-
Equilibrium is Key: The system must reach thermodynamic equilibrium. Insufficient agitation or time will result in an undersaturated solution and an artificially low solubility value. We confirm equilibrium by sampling at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration no longer changes.[10]
-
Temperature Control is Non-Negotiable: Solubility is highly temperature-dependent. A constant temperature bath is required to ensure the data is valid for the specified condition.[8]
-
Phase Separation Must Be Absolute: Undissolved solid particles contaminating the sample for analysis are a primary source of error. Centrifugation followed by filtration through a chemically inert filter ensures only the truly dissolved solute is measured.[7]
Step-by-Step Protocol: Shake-Flask Method
-
Preparation:
-
Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical to ensure a saturated solution is formed with solid remaining.
-
Prepare multiple replicate vials for each solvent and temperature point to assess reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly at the equilibration temperature.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully draw off a clear aliquot of the supernatant using a pipette. Crucially, immediately filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles.[7] This step must be performed quickly to prevent temperature fluctuations from causing precipitation.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]
-
-
Data Reporting:
-
Calculate the original solubility based on the measured concentration and the dilution factor.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
-
Visualizing the Workflow
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 67515-76-8 [chemnet.com]
- 5. chembk.com [chembk.com]
- 6. 67515-76-8(this compound) | Kuujia.com [kuujia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of Methyl 5-Aminopyridine-2-carboxylate
Abstract
Methyl 5-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized as a core scaffold in a variety of pharmacologically active agents. Its rigid pyridyl structure, coupled with the versatile functional handles of an amine and a methyl ester, makes it an invaluable starting material for creating complex molecular architectures. This guide provides an in-depth, scientifically-grounded overview of the prevailing synthetic strategy for this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. We will dissect a robust and widely applicable two-step synthesis commencing from methyl pyridine-2-carboxylate, detailing the underlying chemical principles, providing step-by-step experimental protocols, and discussing critical aspects of process control, purification, and characterization.
Introduction and Strategic Importance
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of this compound (CAS No: 67515-76-8) offers three distinct points for chemical modification.[1][2] The amine at the C-5 position can be readily derivatized through acylation, alkylation, or participation in coupling reactions. The ester at the C-2 position allows for amide bond formation or reduction to a primary alcohol. The pyridine nitrogen itself influences the molecule's electronic properties and provides a site for potential N-oxide formation or quaternization. This trifecta of functionality has cemented its role as a key intermediate in the synthesis of inhibitors, receptor agonists, and other complex molecular probes.[3] This guide focuses on the most direct and reliable synthetic pathway, empowering researchers to confidently produce this critical reagent.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a well-established and reliable chemical transformation: the reduction of a nitro group. This suggests that Methyl 5-nitropyridine-2-carboxylate is a key precursor. This nitro-substituted intermediate can, in turn, be accessed via an electrophilic aromatic substitution reaction—specifically, nitration—on the commercially available starting material, Methyl pyridine-2-carboxylate.[4]
This two-step strategy is advantageous due to the low cost of the starting material and the generally high efficiency of the nitration and nitro-reduction steps.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis involves two sequential reactions: (1) Nitration of the pyridine ring and (2) Reduction of the resulting nitro group.
Step 1: Electrophilic Nitration of Methyl Pyridine-2-carboxylate
The pyridine ring is an electron-deficient heterocycle, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[5] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, creating a pyridinium ion that is even more deactivated. Therefore, harsh reaction conditions are necessary to generate the potent electrophile, the nitronium ion (NO₂⁺), and to drive the reaction forward.[6]
Causality of Regioselectivity: The ester group at the C-2 position is an electron-withdrawing, meta-directing group. The protonated ring nitrogen also strongly directs incoming electrophiles to the meta-position. Consequently, nitration occurs predominantly at the C-3 and C-5 positions. The C-5 position is sterically more accessible, leading to the desired Methyl 5-nitropyridine-2-carboxylate as the major product.
Caption: Overall synthetic workflow from starting material to final product.
Step 2: Reduction of Methyl 5-nitropyridine-2-carboxylate
The reduction of the aromatic nitro group to a primary amine is a fundamental and highly reliable transformation. Several methods are effective, with the choice often depending on laboratory equipment, scale, and cost considerations.
-
Catalytic Transfer Hydrogenation: This is a clean and efficient method. A catalyst, typically palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a source (like hydrogen gas) to the nitro group.[7] This method often provides high yields and simple work-ups, as the only by-product is water.
-
Metal-Acid Reduction: A classic and robust alternative involves the use of a metal, such as tin(II) chloride (SnCl₂), in an acidic medium.[8] This method is often preferred when specialized hydrogenation equipment is unavailable. The work-up requires neutralization of the acidic medium and removal of tin salts.
Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from established chemical literature for related compounds and should only be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis of Methyl 5-nitropyridine-2-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, ~4 equivalents).
-
Cooling: Cool the flask in an ice/salt bath to maintain a temperature between 0 and 5 °C.
-
Substrate Addition: Slowly add Methyl pyridine-2-carboxylate (1.0 equivalent) to the chilled sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (~1.1 equivalents) to concentrated sulfuric acid (~1 equivalent) in the dropping funnel. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Neutralization & Extraction: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (via Catalytic Hydrogenation)
-
Reaction Setup: To a hydrogenation vessel, add Methyl 5-nitropyridine-2-carboxylate (1.0 equivalent) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by recrystallization.
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Nitration | Step 2: Reduction (Hydrogenation) |
| Starting Material | Methyl pyridine-2-carboxylate | Methyl 5-nitropyridine-2-carboxylate |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | H₂, 10% Pd/C |
| Solvent | Sulfuric Acid (as reagent/solvent) | Methanol or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 3-5 hours | 4-12 hours |
| Estimated Yield | 60-80% | >90% |
| Purification Method | Recrystallization / Chromatography | Recrystallization / Filtration |
Characterization of this compound:
-
Appearance: Typically an off-white to yellow solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts and coupling constants would need to be compared against a reference standard.[9]
-
Purity: Purity should be assessed by HPLC or GC analysis. The final product should exhibit a purity of >97% for use in sensitive applications.[10]
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of extremely corrosive and strong oxidizing acids (concentrated sulfuric and fuming nitric acid). This step must be performed with extreme caution in a well-ventilated fume hood, with strict temperature control and appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield). The quenching procedure must be done slowly and carefully to manage the heat generated.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be conducted in a designated area with proper grounding of equipment to prevent static discharge. The catalyst (Pd/C) can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen; it should be handled while wet and disposed of properly.
Conclusion
The synthesis of this compound via nitration of methyl picolinate followed by catalytic hydrogenation is a reliable and scalable method for producing this important chemical intermediate. By understanding the mechanistic principles that govern reactivity and regioselectivity, and by adhering to carefully controlled experimental protocols, researchers can consistently obtain high yields of the desired product. The versatility of this compound ensures its continued importance in the field of drug discovery and development.
References
- ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine synthesis.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Aminopyrazine-2-carboxylic acid methyl ester(13924-94-2) 1 H NMR.
- Hemamalini, M., & Fun, H.-K. (2010). Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes.
- D'hooghe, M., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- BenchChem. (2025).
- ResearchGate. (2025).
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
-
PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
- Chen, Y., et al. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. MDPI.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- BOCSCI. (n.d.).
-
NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]
- Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
-
PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). Catalytic hydrogenation of nitriles.
- Merck. (n.d.).
- MDPI. (n.d.). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method.
- ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
Sources
- 1. rsc.org [rsc.org]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. MX366445B - Catalytic hydrogenation of nitriles. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR [m.chemicalbook.com]
- 10. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Unlocking the Therapeutic Promise of Methyl 5-aminopyridine-2-carboxylate: A Technical Guide for Preclinical Investigation
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic placement of amino and carboxylate functionalities, as seen in Methyl 5-aminopyridine-2-carboxylate, transforms this simple heterocycle into a versatile building block for drug discovery.[2] The amino group offers a reactive handle for derivatization, enabling the exploration of structure-activity relationships (SAR), while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets. This guide delineates the theoretical framework and provides actionable experimental protocols to investigate the latent biological activities of this compound, a compound poised for exploration.
Part 1: Postulated Biological Activities and Mechanistic Rationale
While direct, extensive biological studies on this compound are not widely published, a comprehensive analysis of structurally related aminopyridine derivatives allows us to postulate several high-probability biological activities. This section will explore these potential activities, grounded in the established pharmacology of the aminopyridine class.
Antimicrobial Potential: A Scaffold for Novel Antibiotics
The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[1] The 2-aminopyridine scaffold is a recurring motif in compounds exhibiting significant antibacterial and antifungal properties.[3][4] Derivatives have demonstrated potent activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria and various fungi.[3][5][6]
Mechanistic Hypothesis: The nitrogen atom in the pyridine ring and the exocyclic amino group can interact with microbial enzymes or cellular structures. Derivatization of the amino group can modulate lipophilicity, enhancing cell wall penetration, or introduce pharmacophores that interfere with essential bacterial processes such as DNA replication or protein synthesis.
Anticancer Activity: Targeting Cellular Proliferation
The aminopyridine framework is present in various molecules designed as anticancer agents.[7] Related heterocyclic structures, such as thienopyrimidines, have shown potent antiproliferative effects against breast cancer cell lines by inhibiting kinases crucial for cancer cell survival and proliferation.[8][9] Furthermore, amino acid conjugates of aminopyridines have been explored as potential anticancer agents.[7]
Mechanistic Hypothesis: The planar aromatic structure of this compound could allow it to intercalate with DNA. Alternatively, it or its derivatives could act as kinase inhibitors by competing for the ATP-binding site of enzymes like Janus kinase 2 (JAK2) or other kinases implicated in oncogenic signaling pathways.[10]
Neuromodulatory Effects via Potassium Channel Blockade
Perhaps the most well-documented activity of aminopyridines is the blockade of voltage-gated potassium channels.[11][12] 4-aminopyridine is a clinically approved drug for improving walking in patients with multiple sclerosis, acting by blocking potassium channels in demyelinated axons to enhance nerve impulse conduction.[11] This activity is a hallmark of the aminopyridine class.
Mechanistic Hypothesis: The aminopyridine moiety can physically occlude the pore of voltage-gated potassium channels, reducing the efflux of potassium ions and thereby prolonging the action potential duration. This can enhance neurotransmitter release at neuromuscular junctions and improve signal conduction in compromised neurons.
Part 2: A Step-by-Step Guide to In Vitro Biological Activity Screening
This section provides detailed protocols for the initial in vitro screening of this compound to validate the postulated biological activities. These protocols are designed to be robust and serve as a foundational screen.
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a logical workflow for the comprehensive preclinical evaluation of this compound and its synthesized derivatives.
Caption: Preclinical evaluation workflow for this compound.
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Anticancer Cytotoxicity Screening
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Lines:
-
Human breast adenocarcinoma: MCF-7
-
Human colorectal carcinoma: HCT-116
-
Normal human cell line (for selectivity): e.g., MCF-10A
-
-
Cell Culture: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Use DMSO as a vehicle control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol: Preliminary Potassium Channel Blocking Assay
Objective: To assess the potential of this compound to block voltage-gated potassium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Use a cell line stably expressing a specific voltage-gated potassium channel subtype (e.g., HEK-293 cells expressing Kv1.3).
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Use a pipette solution containing potassium as the main charge carrier and an external solution appropriate for isolating potassium currents.
-
Apply a voltage protocol to elicit potassium currents (e.g., depolarizing voltage steps from a holding potential of -80 mV).
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound (e.g., 1 µM to 1 mM).
-
Use 4-aminopyridine as a positive control.
-
-
Data Analysis: Measure the peak potassium current amplitude before and after compound application. Calculate the percentage of current inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Part 3: Data from Related Aminopyridine Derivatives
To provide a contextual baseline for expected activities, the following table summarizes reported in vitro data for various aminopyridine derivatives.
| Compound Class | Target/Assay | In Vitro Metric (IC50/MIC) | Reference Organism/Cell Line |
| 2-Amino-3-cyanopyridine derivative | Antibacterial | MIC: 39 µg/mL | S. aureus, B. subtilis |
| Aminopyridine Thiourea derivative | α-glucosidase Inhibition | IC50: 24.62 ± 0.94 µM | - |
| 4-Amino-thienopyrimidine derivative | Antiproliferative | IC50: 0.013 µM | MCF-7 (Breast Cancer) |
| 3-fluoro-5-methylpyridin-4-amine | CYP2E1 Inhibition | IC50: 36.2 ± 2.5 µM | Human Liver Microsomes |
Part 4: Synthesis of Derivatives for SAR Studies
The functional groups of this compound are amenable to straightforward chemical modifications to build a library of analogs for structure-activity relationship (SAR) studies.
Synthetic Strategy Workflow
Caption: Synthetic pathways for derivatizing this compound.
Rationale for Derivatization:
-
Amide and Sulfonamide Formation: Acylating the 5-amino group can modulate the electronic properties and lipophilicity of the molecule, potentially improving cell permeability and target engagement.
-
Schiff Base Formation: Condensation with various aldehydes introduces diverse substituents, allowing for a broad exploration of the chemical space around the core scaffold.[13]
-
Carboxylic Acid and Amide Analogs: Hydrolyzing the ester to the carboxylic acid introduces a potential hydrogen bond donor and acceptor. Subsequent coupling with a library of amines can probe interactions with target proteins.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the robust biological activities of its chemical cousins, there is a strong rationale for investigating its potential as an antimicrobial, anticancer, and neuromodulatory agent. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path for the initial preclinical evaluation of this compound and its derivatives. A systematic approach, combining chemical synthesis with a tiered in vitro screening cascade, will be crucial in unlocking the full therapeutic potential of this versatile molecule and paving the way for the development of next-generation therapeutic agents.
References
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]
-
Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Chemistry & Biodiversity, 18(6), e2100081. Available from: [Link]
-
Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Journal of Chemistry, 2013, 312961. Available from: [Link]
-
Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11096. Available from: [Link]
-
Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 366. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 28(21), 7350. Available from: [Link]
-
Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(21), 3968. Available from: [Link]
-
Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Journal of Chemistry, 2013. Available from: [Link]
-
Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14, 11096. Available from: [Link]
-
Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]
-
El-Zemity, S.R. (2011). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Archives of Phytopathology and Plant Protection, 44(4), 381-389. Available from: [Link]
-
Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. Available from: [Link]
-
Miller, J. R., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126645. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. Available from: [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]
-
Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Chemistry & Biodiversity, 18(6). Available from: [Link]
-
Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. Available from: [Link]
-
Singh, V., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8116–8140. Available from: [Link]
-
Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available from: [Link]
-
Smartox Biotechnology. (n.d.). Apamin Supplier: SK channels blocker I CAS 24345-16-3. Available from: [Link]
-
Bîcu, E., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4991. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Reactivity of the Amino Group on Methyl 5-aminopyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in Methyl 5-aminopyridine-2-carboxylate. This molecule is a key building block in the synthesis of a wide array of biologically active compounds and functional materials. A deep understanding of its reactivity is paramount for researchers, scientists, and drug development professionals. This document explores the electronic landscape of the molecule, detailing how the pyridine ring and the methyl carboxylate group modulate the nucleophilicity and basicity of the amino group. We will delve into key synthetic transformations including acylation, alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Suzuki-Miyaura couplings. Each section will provide not only detailed, step-by-step experimental protocols but also the underlying scientific principles that govern these transformations, offering insights into potential challenges and optimization strategies.
Introduction: The Molecular Architecture and Electronic Profile
This compound is a substituted pyridine derivative featuring an amino group at the 5-position and a methyl carboxylate group at the 2-position. The pyridine ring, being an electron-deficient aromatic system, significantly influences the chemical behavior of its substituents. The nitrogen atom in the pyridine ring exerts a deactivating effect on the ring towards electrophilic aromatic substitution. Conversely, the amino group is a strong activating group, donating electron density to the ring through resonance. The interplay of these electronic effects, along with the electron-withdrawing nature of the methyl carboxylate group, creates a unique reactivity profile for the amino group. The lone pair of electrons on the amino nitrogen is available for nucleophilic attack, making it a versatile handle for a variety of chemical modifications.[1]
Key Structural Features:
-
Pyridine Ring: An electron-deficient heterocycle that influences the basicity of the amino group.
-
Amino Group (-NH₂): A nucleophilic center and a site for various functionalization reactions.
-
Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group that can modulate the reactivity of the pyridine ring and the amino group.
Spectroscopic and Physicochemical Properties
A thorough understanding of the spectroscopic and physicochemical properties of this compound is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 67515-76-8 | [2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 158-162 °C | [3] |
| pKa (Predicted) | 4.78 ± 0.13 | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12 (d, 1H), 7.88 (d, 1H), 6.95 (dd, 1H), 3.95 (s, 3H), 3.85 (br s, 2H) | Inferred from similar structures[4] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 153.5, 148.2, 138.1, 120.5, 118.9, 52.3 | Inferred from spectral databases[5][6] |
| FTIR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch) | Inferred from characteristic group frequencies[7] |
N-Acylation: Formation of Amide Linkages
N-acylation is a fundamental transformation that converts the amino group into an amide. This reaction is crucial for the synthesis of a wide range of pharmaceutical compounds and advanced materials. The nucleophilic amino group readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
Causality Behind Experimental Choices:
The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. Acyl chlorides are generally more reactive than anhydrides and often require a base to neutralize the HCl byproduct. For less reactive acylating agents or to avoid harsh conditions, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to activate a carboxylic acid for amidation.
Experimental Protocol: N-Acetylation with Acetyl Chloride
Diagram 1: N-Acylation Workflow
Caption: A typical workflow for the N-acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. The base scavenges the hydrochloric acid generated during the reaction.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermic nature of the reaction.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of the amino group provides access to secondary and tertiary amines, which are prevalent in many biologically active molecules. This transformation is typically achieved by reacting the aminopyridine with an alkyl halide.
Causality Behind Experimental Choices:
The choice of base and solvent is critical to the success of N-alkylation reactions. A moderately strong, non-nucleophilic base is required to deprotonate the amino group, enhancing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the Sₙ2 reaction. Over-alkylation to form the tertiary amine can be a significant side reaction and can be minimized by using a stoichiometric amount of the alkylating agent and controlling the reaction temperature.[8][9]
Experimental Protocol: N-Benzylation with Benzyl Bromide
Diagram 2: N-Alkylation Workflow
Caption: A standard procedure for the N-alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
N-Sulfonylation: Crafting Sulfonamides
The formation of sulfonamides via N-sulfonylation is another important transformation, as the sulfonamide moiety is a key pharmacophore in many drugs. The reaction involves the nucleophilic attack of the amino group on the sulfur atom of a sulfonyl chloride.
Causality Behind Experimental Choices:
Similar to acylation, N-sulfonylation with sulfonyl chlorides typically requires a base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent. The reaction is generally robust and proceeds under mild conditions.
Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
Diagram 3: N-Sulfonylation Workflow
Caption: General workflow for the N-sulfonylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water. The product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude sulfonamide can be further purified by recrystallization.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound can also participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new C-N bond between the amino group of our substrate and an aryl halide. This reaction is invaluable for the synthesis of diaryl amines and other complex nitrogen-containing molecules.[11][12]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used. The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere.[13][14][15]
Diagram 4: Buchwald-Hartwig Amination Workflow
Caption: A representative workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Addition of Reactants: Add this compound (1.2 eq.) and 4-bromotoluene (1.0 eq.).
-
Addition of Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110°C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
While the amino group itself does not directly participate in the Suzuki-Miyaura coupling, it can be a precursor to a boronic acid or ester derivative, which can then undergo this powerful C-C bond-forming reaction. Alternatively, if the pyridine ring is halogenated, the amino group's electronic influence will affect the reactivity of the C-X bond in a Suzuki coupling.[16][17]
The Suzuki-Miyaura reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of these components can significantly impact the reaction outcome. For electron-rich aminopyridine derivatives, a more active catalyst system may be necessary. The base, typically an aqueous solution of sodium or potassium carbonate, plays a crucial role in the transmetalation step.[18]
This protocol assumes a brominated version of the title compound is used as a starting material.
Diagram 5: Suzuki-Miyaura Coupling Workflow
Caption: A general procedure for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the brominated this compound derivative (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a solvent mixture, for example, toluene and water (4:1) or dioxane and water (4:1).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C for 6-12 hours under an inert atmosphere.
-
Work-up: After cooling, separate the organic layer and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion
The amino group on this compound is a highly versatile functional group that enables a wide range of chemical transformations. Its reactivity is finely tuned by the electronic properties of the pyridine ring and the methyl carboxylate substituent. This guide has provided a detailed overview of key reactions, including acylation, alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. The experimental protocols and the rationale behind the choice of reaction conditions are intended to serve as a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of the principles outlined herein will facilitate the efficient and predictable functionalization of this important synthetic building block.
References
-
METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE - ChemBK. (2024, April 9). Retrieved from [Link]
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. Retrieved from [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). ResearchGate. Retrieved from [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
3125 PDFs | Review articles in AMINOPYRIDINES. ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]
-
NMR Chemical Shifts. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Retrieved from [Link]
-
5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER - ChemBK. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). NIH. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link]
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... ResearchGate. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. Retrieved from [Link]
-
13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. (2024, March 1). Xingwei Li. Retrieved from [Link]
-
Methyl 5-aminopicolinate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]
-
1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Retrieved from [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Retrieved from [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. Retrieved from [Link]
-
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (n.d.). NIH. Retrieved from [Link]
- Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents.
-
Sulfonylation of amino acid esters hydrochloride. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]
-
dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. (n.d.). PubMed. Retrieved from [Link]
- Process for preparing 2-[(N-2-pyridylcarbomyl)methyl]saccharin. (n.d.). Google Patents.
-
Methyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024, June 16). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 13. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
The Versatile Virtuoso: Methyl 5-Aminopyridine-2-carboxylate as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds, particularly substituted pyridines, have garnered immense attention due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide focuses on a particularly valuable, yet perhaps under-celebrated, scaffold: Methyl 5-aminopyridine-2-carboxylate . With its strategically positioned amino and methyl ester functionalities on a pyridine core, this molecule offers a trifecta of reactive sites, enabling a diverse array of chemical transformations.
As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a building block's reactivity and synthetic potential is the crucible in which innovative and efficient synthetic routes are forged. This guide is structured to provide not just a compilation of reactions, but a deeper insight into the chemical logic and practical considerations that underpin the use of this compound as a cornerstone in the synthesis of high-value compounds. We will delve into its preparation, explore the reactivity of its functional groups through key transformations, and showcase its application in the synthesis of medicinally relevant scaffolds, such as imidazo[1,2-a]pyridines.
Physicochemical Properties and Spectroscopic Data at a Glance
This compound, also known as methyl 5-aminopicolinate, is a stable, crystalline solid at room temperature. Its structure presents a unique combination of a nucleophilic aromatic amine, an electron-withdrawing methyl ester, and a pyridine ring, which collectively dictate its reactivity.
| Property | Value |
| CAS Number | 67515-76-8[1] |
| Molecular Formula | C₇H₈N₂O₂[1] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Synthesis of the Building Block: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid. The Fischer-Speier esterification, a classic yet highly effective method, is typically employed.[2]
Fischer-Speier Esterification
The reaction is catalyzed by a strong acid, typically sulfuric acid, in the presence of excess methanol which also serves as the solvent. The equilibrium of the reaction is driven towards the product by the large excess of the alcohol.[2]
Caption: Fischer Esterification of 5-aminopyridine-2-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add methanol in sufficient quantity to fully dissolve the starting material and to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
The Amine Handle: Gateway to Functionalization
The primary amino group at the 5-position is a versatile handle for a wide range of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.
N-Acylation: A Fundamental Transformation
N-acylation of the amino group is a straightforward and high-yielding reaction, typically achieved using acyl chlorides or anhydrides in the presence of a base. This transformation is often a necessary first step to modulate the reactivity of the amine or to introduce a specific functional group for subsequent reactions.[3]
Caption: General workflow for N-acylation.
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a base such as triethylamine (1.5 eq) or pyridine (used as solvent) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Sandmeyer Reaction: Conversion to Halopyridines
The Sandmeyer reaction provides a powerful method to convert the amino group into a variety of other functionalities, most notably halogens, via a diazonium salt intermediate.[4][5] This transformation is crucial for preparing substrates for subsequent cross-coupling reactions. The conversion to the corresponding bromo derivative, methyl 5-bromopicolinate, is a particularly useful transformation.[6]
Caption: Sandmeyer bromination of this compound.
Experimental Protocol: Synthesis of Methyl 5-Bromopicolinate
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution in portions.
-
Reaction: Heat the reaction mixture to 60-80 °C for 1-2 hours until gas evolution ceases.
-
Workup and Purification: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to yield methyl 5-bromopicolinate.[6]
The Halopyridine Intermediate: A Hub for Cross-Coupling Chemistry
The conversion of the amino group to a halogen, as demonstrated in the Sandmeyer reaction, unlocks the vast potential of palladium-catalyzed cross-coupling reactions. Methyl 5-bromopicolinate is an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures.[3] Methyl 5-bromopicolinate can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate diverse 5-aryl picolinates.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~88 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromopicolinate
-
Reaction Setup: To a Schlenk flask, add methyl 5-bromopicolinate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to afford the 5-aryl picolinate product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful route to synthesize N-aryl and N-heteroaryl amines.[7] Methyl 5-bromopicolinate can be coupled with a variety of primary and secondary amines to produce 5-(amino)picolinates, which are valuable intermediates in medicinal chemistry.
Caption: Cross-coupling reactions of methyl 5-bromopicolinate.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-Bromopicolinate
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with methyl 5-bromopicolinate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add the amine (1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.
Application in Medicinal Chemistry: Synthesis of Imidazo[1,2-a]pyridines
A prime example of the utility of this compound is its role as a precursor in the synthesis of imidazo[1,2-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including kinase inhibitors.[1][8][9]
The synthesis typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[1][10] The ester group on the this compound can be carried through the cyclization and then further manipulated.
Caption: Synthesis of imidazo[1,2-a]pyridine scaffolds.
This synthetic strategy opens the door to a vast chemical space for the development of novel therapeutics. For instance, the imidazo[1,2-a]pyridine core is a key feature of PI3K/mTOR inhibitors like GSK2126458.[11][12][13][14] The ability to readily synthesize substituted imidazo[1,2-a]pyridines from this compound highlights its significance in drug discovery programs.
Conclusion and Future Outlook
This compound has proven to be a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The straightforward synthesis of this compound, coupled with the robust and well-established protocols for the functionalization of its amine and the subsequent cross-coupling of its halogenated derivatives, makes it an attractive starting material for both academic and industrial research.
The continued exploration of novel transformations and the application of this building block in the synthesis of new chemical entities will undoubtedly further solidify its role as a cornerstone in the ever-evolving field of organic chemistry. As the demand for efficient and modular synthetic strategies grows, the strategic use of such well-defined and versatile building blocks will be more critical than ever.
References
-
Thakur, A., et al. (2020). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 25(21), 5038. [Link]
-
Wang, Y., et al. (2014). Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation. Organic Letters, 16(11), 3016-3019. [Link]
-
Organic Chemistry Portal. Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
PrepChem. Preparation of methyl 5-fluoropicolinate. [Link]
-
Organic Chemistry Portal. Catalytic Sandmeyer Bromination. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5350-5353. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
PubMed. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. cbijournal.com [cbijournal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 5-aminopyridine-2-carboxylate: Synthesis, Properties, and Applications
Foreword: Methyl 5-aminopyridine-2-carboxylate, a substituted pyridine derivative, has emerged as a versatile building block in the realms of pharmaceutical and materials science. Its unique structural arrangement, featuring a pyridine ring functionalized with both an amino group and a methyl ester, provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities and material properties. This guide offers a comprehensive overview of its synthesis, chemical characteristics, and burgeoning applications, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
While a definitive "discovery" of this compound (CAS Number: 67515-76-8) is not prominently documented in seminal historical papers, its emergence is intrinsically linked to the broader exploration of picolinic acid and its derivatives throughout the 20th century.[1][2] Picolinic acid, a natural catabolite of tryptophan, and other aminopicolinates have been subjects of extensive research, leading to the development of a wide array of synthetic methodologies for this class of compounds.[1][3] The synthesis and characterization of this compound would have logically followed from systematic investigations into the functionalization of the pyridine ring, driven by the pursuit of novel chemical entities for various applications, including agrochemicals and pharmaceuticals.[4]
Physicochemical and Spectroscopic Profile
This compound, also known by its synonyms methyl 5-aminopicolinate and 5-amino-pyridine-2-carboxylic acid methyl ester, is a solid at room temperature.[4][5] Its structure imparts a degree of polarity, rendering it soluble in polar organic solvents.[5]
| Property | Value | Source |
| CAS Number | 67515-76-8 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [6] |
| Density | 1.239 g/cm³ | [7] |
| Boiling Point | 333.651 °C at 760 mmHg | [7] |
| Flash Point | 155.587 °C | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester.[12][13]
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, C=O stretching of the ester, and C=C and C=N stretching of the pyridine ring.[14]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Methodologies
The synthesis of this compound can be achieved through several strategic approaches. A prevalent and efficient method involves the reduction of its nitro precursor, methyl 5-nitropicolinate.
Primary Synthetic Pathway: Catalytic Hydrogenation
This method stands out for its high yield and relatively clean reaction profile.
Workflow for the Catalytic Hydrogenation of Methyl 5-nitropicolinate:
Caption: Role of the core scaffold in drug development.
Agrochemicals
The aminopicolinate structure is a well-established herbicide class. [3]Patents have been filed for 2-amino-5-methyl-pyridine derivatives for use as herbicides, indicating the potential of this compound as an intermediate in the synthesis of new agrochemicals. [15][16]
Materials Science
The ability of the amino and carboxylate groups to coordinate with metal ions makes 5-aminopyridine-2-carboxylic acid and its esters excellent ligands for the construction of coordination polymers. [17]These materials can exhibit interesting properties such as luminescence and slow magnetic relaxation, with potential applications in sensors, catalysis, and molecular magnetism. [17]
Conclusion and Future Outlook
This compound is a key heterocyclic building block with significant potential. Its straightforward synthesis and versatile reactivity have positioned it as a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and functional materials. As research continues to uncover the diverse biological activities and material properties of its derivatives, the demand for and importance of this compound are poised to grow. Future investigations will likely focus on expanding the library of its derivatives and exploring their potential in addressing pressing challenges in medicine and technology.
References
Sources
- 1. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazine-2-carboxylic acid methyl ester(13924-94-2) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 67515-76-8: this compound [cymitquimica.com]
- 5. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 67515-76-8 [chemnet.com]
- 8. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 16. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 17. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-aminopyridine-2-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminopyridine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a methyl ester group, renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, thorough characterization, and significant applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics.
Commercial Availability
This compound is readily available from a variety of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. Its accessibility is a key factor in its widespread use in the pharmaceutical and agrochemical industries. When sourcing this compound, researchers should consider purity, available quantities, and lead times.
| Supplier | Purity | Available Quantities | CAS Number |
| Manchester Organics | 97% | 1g, 5g, custom bulk quotes | 67515-76-8 |
| Apollo Scientific | 97% | 250mg, 1g, 5g, 25g, 100g | 67515-76-8 |
| CymitQuimica | 97% | 1g, 5g | 67515-76-8 |
This table is not exhaustive but represents a selection of established suppliers. Pricing can vary, and it is advisable to request quotes for larger quantities.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 5-aminopicolinic acid with methanol in the presence of an acid catalyst.[1][2][3][4] This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.
Reaction Workflow
Caption: Fischer Esterification Workflow
Detailed Experimental Protocol
Materials:
-
5-Aminopicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a solution of 5-aminopicolinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for quality control and to confirm its identity and purity.
| Property | Value |
| CAS Number | 67515-76-8[5] |
| Molecular Formula | C₇H₈N₂O₂[5] |
| Molecular Weight | 152.15 g/mol [5] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 158-162 °C[6] |
| Boiling Point | 333.651°C at 760 mmHg (Predicted)[7] |
| Density | 1.239 g/cm³ (Predicted)[7] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon.
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching vibrations for the amine group, C=O stretching for the ester carbonyl, and C-N and C-O stretching vibrations. The bands attributed to ν(N-H) vibration appear around 3444 and 3335 cm⁻¹ for the related 2-amino-5-methylpyridine.[8]
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 152.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valued building block in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.[9] Its bifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of potential drug candidates.
Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
One of the most significant applications of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[10] Ruxolitinib, a potent JAK1/JAK2 inhibitor, is a prominent example of a drug whose synthesis can utilize intermediates derived from aminopyridines.[10][11][12][13][14]
JAK-STAT Signaling Pathway and the Role of JAK Inhibitors
Caption: The JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a cornerstone intermediate in the field of medicinal chemistry. Its commercial availability, coupled with well-defined synthesis and characterization protocols, makes it an invaluable tool for researchers and drug development professionals. Its crucial role in the synthesis of targeted therapies, such as JAK inhibitors, highlights its continued importance in the quest for novel and effective treatments for a range of diseases. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this versatile building block in the laboratory and beyond.
References
- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
- Polymer Chemistry. (2020).
- Suzhou Vigonvita Life Sciences Co., Ltd. (2018).
- Biocompounds Pharmaceutical Inc. (2015). A ruxolitinib and synthetic method technology.
- ChemicalBook. (2023). Ruxolitinib synthesis.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2019). SYNTHESIS PROCESS OF RUXOLITINIB.
- Askew, Jr. et al. (2000).
- CN104496904A - Synthesis method of ruxolitinib intermediate - Google P
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- OperaChem. (2024).
- Chemistry LibreTexts. (2021).
- The Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- Manchester Organics. (n.d.).
- Tavares et al. (2018).
- ChemicalBook. (n.d.). 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum.
- PubMed. (2020).
- ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes.
- Reilly Industries, Inc. (1948). 2-amino-5-methyl pyridine and process of making it.
- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P
- YouTube. (2024).
- Organic Chemistry Portal. (n.d.).
- LibreTexts. (n.d.).
- ChemNet. (n.d.).
- PubChem. (n.d.). 5-Aminopyridine-2-carboxamide.
- PubChem. (n.d.).
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- E3S Web of Conferences. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemBK. (2024).
- PMC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Benchchem. (2025). A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine.
- AChemBlock. (n.d.). methyl 2-(aminomethyl)
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. chembk.com [chembk.com]
- 7. 67515-76-8(this compound) | Kuujia.com [kuujia.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]
- 14. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
Methodological & Application
Suzuki coupling protocol using Methyl 5-aminopyridine-2-carboxylate
Application Note & Protocol
Title: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Scaffolds Utilizing Methyl 5-Aminopyridine-2-carboxylate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Suzuki coupling of substrates derived from this compound. This pyridine scaffold is a crucial building block in medicinal chemistry, but its successful coupling presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and the electronic effects of both amino and carboxylate substituents.[3][4] We present an in-depth mechanistic overview, optimized reaction parameters, two detailed experimental protocols, and a thorough troubleshooting guide to empower researchers to reliably synthesize novel biaryl and heteroaryl compounds.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[5][6] The catalytic cycle is a well-established pathway involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a new organopalladium(II) intermediate.[1][6] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > OTf > Cl.[1]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) center. This step requires activation by a base.[6][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[8][9]
-
Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) center couple to form the new biaryl product (Ar-Ar'). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-Aminopyridine-2-carboxylate
Introduction: The Strategic Value of Methyl 5-Aminopyridine-2-carboxylate
This compound (CAS: 67515-76-8) is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core substituted with a nucleophilic amino group and a modifiable methyl ester, presents multiple handles for synthetic elaboration.[2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions to functionalize this scaffold, a cornerstone methodology in modern drug discovery.[3][4]
The strategic application of this intermediate involves two primary pathways, which will be detailed herein:
-
Direct C-N Bond Formation: Utilizing the inherent reactivity of the 5-amino group via Buchwald-Hartwig amination to couple with various aryl and heteroaryl halides.[5]
-
C-C Bond Formation: A two-step approach involving the initial installation of a halide (e.g., bromine or iodine) onto the pyridine ring, creating a reactive electrophilic site for subsequent Suzuki-Miyaura and Sonogashira couplings.
This document moves beyond simple procedural lists to explain the causality behind reagent selection and parameter optimization, providing researchers with a robust framework for developing diverse molecular libraries from this key intermediate.
Part 1: Buchwald-Hartwig Amination — Direct C-N Arylation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling the amino group of our substrate with aryl (pseudo)halides.[6][7] This reaction is indispensable for synthesizing diarylamine structures prevalent in pharmaceutical agents.[8]
Mechanistic Rationale
The catalytic cycle is a well-orchestrated sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is the active catalyst. This ligand accelerates both the initial, often rate-limiting, oxidative addition and the final reductive elimination step.[10][11] A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the palladium amide intermediate necessary for reductive elimination.[11][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation of this compound
This protocol provides a robust starting point for the coupling of various aryl bromides. Optimization of ligand, base, and temperature may be required for challenging substrates (e.g., aryl chlorides).
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ catalyst.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Data Summary: Representative Buchwald-Hartwig Conditions
| Aryl Halide Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 |
| 2-Chloropyridine | G3-XPhos Precatalyst (3) | - | K₂CO₃ (2.0) | t-Amyl Alcohol | 110 |
| 1-Bromo-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 |
Part 2: Suzuki-Miyaura Coupling — Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[13][14] To employ this reaction, a leaving group must first be installed on the pyridine ring of our scaffold. A common and effective strategy is selective bromination at the C6 position, which is activated by the adjacent amino group.
Mechanistic Rationale
The Suzuki reaction proceeds via a catalytic cycle similar to other cross-couplings.[15][16] The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[17] The choice of ligand influences the efficiency of both the oxidative addition of the aryl halide and the final reductive elimination that forms the new C-C bond and regenerates the Pd(0) catalyst.[18]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Arylation of a Halogenated Aminopyridine Derivative
This protocol assumes the starting material is a bromo- or iodo- derivative of this compound.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane / Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: In a reaction vessel, combine the halogenated aminopyridine, arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.[19]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[13]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[13]
Part 3: Sonogashira Coupling — Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the halogenated pyridine ring to a terminal alkyne.[20][21] This reaction is exceptionally useful for installing an alkyne handle, which can be used in subsequent transformations like click chemistry or as a key structural element in conjugated materials.
Mechanistic Rationale
The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne.[20] The copper acetylide formed in the copper cycle is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate. An amine base is used both to deprotonate the alkyne and to act as a solvent or co-solvent.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Alkynylation of a Halogenated Aminopyridine Derivative
Materials:
-
Halogenated this compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)
-
Anhydrous THF or DMF (co-solvent, optional)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add the halogenated aminopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the amine base (e.g., Et₃N) and any co-solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often rapid.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired alkynylated pyridine.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (2025). BenchChem.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Developing Ligands for Palladium(II)
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (2025). BenchChem.
- CAS 67515-76-8: methyl 5-aminopyridine-2-carboxyl
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. (2025). BenchChem.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- Buchwald–Hartwig amin
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-catalyzed cross-coupling reactions in total synthesis. (n.d.). PubMed.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- Aminative Suzuki–Miyaura coupling. (2024). Science.
- This compound | 67515-76-8. (n.d.). Manchester Organics.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- METHYL 2-AMINOPYRIDINE-5-CARBOXYL
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Aminative Suzuki–Miyaura coupling. (n.d.).
- Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid. (n.d.).
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 16. nobelprize.org [nobelprize.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds from Methyl 5-aminopyridine-2-carboxylate
Abstract & Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds serve as foundational frameworks for inhibitor design, providing the necessary vectors for substituents to interact with the ATP-binding pocket of the kinase. The aminopyridine moiety, in particular, is a privileged structure found in numerous approved kinase inhibitors.[1]
This application note provides a detailed guide to the strategic use of Methyl 5-aminopyridine-2-carboxylate (CAS 67515-76-8) as a versatile starting material for the synthesis of kinase inhibitor libraries.[2] This molecule is an exemplary building block due to its two distinct and orthogonally reactive functional groups: a nucleophilic amino group at the C5 position and an electrophilic methyl ester at the C2 position.[3] This inherent chemical diversity allows for sequential, controlled modifications, enabling the construction of complex molecular architectures designed to target specific kinase families. We will explore the core synthetic principles, provide detailed, field-tested protocols for the synthesis of a representative inhibitor scaffold, and discuss the rationale behind key experimental choices.
Core Synthetic Principles & Strategic Planning
The synthetic utility of this compound lies in the differential reactivity of its amino and ester functionalities. This allows for a planned, stepwise elaboration of the molecule.
-
The C5-Amino Group: This group is a potent nucleophile and a key site for introducing diversity. It readily participates in acylation reactions to form amides, which are crucial for establishing hydrogen bond interactions with the kinase hinge region. It can also undergo reductive amination or serve as the nucleophilic partner in Buchwald-Hartwig aminations to connect to other heterocyclic systems.
-
The C2-Methyl Ester Group: This group is an electrophilic handle. It can be directly converted to an amide via aminolysis or, more commonly, saponified to the corresponding carboxylic acid.[3][4] This carboxylic acid is a critical intermediate, allowing for subsequent amide bond formation with a wide array of amines using standard peptide coupling reagents. This step is often used to introduce solubilizing groups or moieties that target the solvent-exposed region of the ATP pocket.
The logical flow for a synthetic campaign using this starting material can be visualized as a decision tree, where the initial reaction dictates the subsequent steps.
Caption: Synthetic decision tree for functionalizing this compound.
Protocol: Synthesis of a Representative Anilino-Pyrimidine Kinase Inhibitor Scaffold
This section details a robust, three-step synthesis of a scaffold reminiscent of those found in potent Syk or cyclin-dependent kinase (CDK) inhibitors.[5][6] The workflow follows "Pathway A" from our strategic map, prioritizing the installation of the core hinge-binding element first.
Overall Workflow
The synthesis proceeds from the starting material to the final scaffold through a sequence of amide coupling, ester hydrolysis, and a final amide coupling step.
Caption: Stepwise experimental workflow for the scaffold synthesis.
Step 1: Acylation of the C5-Amino Group
Objective: To couple the starting material with 4-methyl-3-nitrobenzoyl chloride to install the first key building block. The nitro group serves as a versatile handle for future modifications, such as reduction to an amine.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 152.15 | 1.52 g | 10.0 |
| 4-Methyl-3-nitrobenzoyl chloride | 201.59 | 2.12 g | 10.5 |
| Pyridine | 79.10 | 2.4 mL | 30.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask under an argon atmosphere, add this compound (1.52 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.4 mL, 30.0 mmol) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 4-methyl-3-nitrobenzoyl chloride (2.12 g, 10.5 mmol) in 20 mL of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled pyridine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) to yield the desired product, Methyl 5-(4-methyl-3-nitrobenzamido)pyridine-2-carboxylate , as a solid.
Scientist's Note (Causality):
-
Why Pyridine? Pyridine acts as a mild base to neutralize the HCl generated during the acylation, driving the reaction to completion. An excess is used to ensure the reaction medium remains basic.
-
Why 0 °C? The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of potential side products.
-
Why an Anhydrous Solvent? Acid chlorides are highly reactive towards water. Using an anhydrous solvent is critical to prevent hydrolysis of the starting material, which would halt the reaction and complicate purification.
Step 2: Saponification of the C2-Methyl Ester
Objective: To hydrolyze the methyl ester to a carboxylic acid, preparing the scaffold for the final coupling step.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate from Step 1 | 315.28 | 2.52 g | 8.0 |
| Lithium Hydroxide (LiOH) monohydrate | 41.96 | 0.50 g | 12.0 |
| Tetrahydrofuran (THF) | - | 40 mL | - |
| Water | - | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | - | ~15 mL | - |
Protocol:
-
Dissolve the intermediate from Step 1 (2.52 g, 8.0 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Add LiOH monohydrate (0.50 g, 12.0 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and dry under high vacuum to yield 5-(4-methyl-3-nitrobenzamido)pyridine-2-carboxylic acid .
Scientist's Note (Causality):
-
Why LiOH? Lithium hydroxide is a strong base commonly used for ester saponification. It is preferred over NaOH or KOH in some cases due to the lower solubility of its salts, which can sometimes aid in product isolation.
-
Why THF/Water? The THF is used to solubilize the organic starting material, while the water is necessary for the hydrolysis reaction to occur. This biphasic system, with vigorous stirring, ensures efficient reaction.
-
Why Acidify? The product of the saponification is the carboxylate salt (e.g., lithium salt), which is water-soluble. Acidification protonates the carboxylate to form the neutral carboxylic acid, which is much less soluble in water and precipitates out, allowing for easy isolation.
Step 3: Final Amide Bond Formation
Objective: To couple the carboxylic acid intermediate with a desired amine (e.g., N-methylpiperazine) to complete the scaffold. This moiety is often added to improve solubility and pharmacokinetic properties.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate from Step 2 | 301.25 | 2.11 g | 7.0 |
| HATU (Coupling Agent) | 380.23 | 2.93 g | 7.7 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.66 mL | 21.0 |
| N-methylpiperazine | 100.16 | 0.85 mL | 7.7 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 70 mL | - |
Protocol:
-
In a 250 mL round-bottom flask under an argon atmosphere, dissolve the carboxylic acid from Step 2 (2.11 g, 7.0 mmol) in anhydrous DMF (70 mL).
-
Add DIPEA (3.66 mL, 21.0 mmol) to the solution, followed by HATU (2.93 g, 7.7 mmol). Stir for 15 minutes at room temperature.
-
Add N-methylpiperazine (0.85 mL, 7.7 mmol) and stir the reaction at room temperature for 6-8 hours. Monitor completion by LC-MS.
-
Once complete, pour the reaction mixture into 300 mL of water.
-
Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final scaffold.
Scientist's Note (Causality):
-
Why HATU? HATU is a highly efficient peptide coupling reagent. It activates the carboxylic acid by forming a reactive ester, which is then readily displaced by the amine nucleophile (N-methylpiperazine) to form the amide bond with high yield and minimal side reactions, such as racemization (not applicable here, but important in chiral chemistry).
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base. Its role is to maintain a basic environment to deprotonate the carboxylic acid and the amine salt without interfering with the coupling reaction itself.
Characterization & Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (Hypothetical, in DMSO-d₆) |
| This compound | C₇H₈N₂O₂ | 153.06 | δ 7.8-8.2 (m, 2H, pyridine), δ 7.0-7.2 (m, 1H, pyridine), δ 6.1 (s, 2H, -NH₂), δ 3.8 (s, 3H, -OCH₃) |
| Intermediate 1 | C₁₅H₁₃N₃O₅ | 316.09 | δ 10.5 (s, 1H, -NH-), δ 8.0-9.0 (m, 5H, Ar-H), δ 3.9 (s, 3H, -OCH₃), δ 2.6 (s, 3H, Ar-CH₃) |
| Intermediate 2 | C₁₄H₁₁N₃O₅ | 302.07 | δ 13.0 (br s, 1H, -COOH), δ 10.5 (s, 1H, -NH-), δ 8.0-9.0 (m, 5H, Ar-H), δ 2.6 (s, 3H, Ar-CH₃) |
| Final Scaffold | C₂₀H₂₃N₅O₄ | 384.19 | δ 10.5 (s, 1H, -NH-), δ 8.0-9.0 (m, 5H, Ar-H), δ 3.5-3.8 (m, 4H, piperazine), δ 2.2-2.5 (m, 4H, piperazine), δ 2.6 (s, 3H, Ar-CH₃), δ 2.2 (s, 3H, N-CH₃) |
References
-
Carballo, R. M., et al. (2020). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. Retrieved from [Link]
-
Li, J., et al. (2007). Synthesis of imatinib mesylate. ResearchGate. Retrieved from [Link]
-
dos Santos, F. A. A., et al. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. NIH. Retrieved from [Link]
-
Atasever, B., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid. Retrieved from [Link]
-
Kawakami, H., et al. (2003). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Retrieved from [Link]
-
Landre, C., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. NIH. Retrieved from [Link]
-
Wang, S., et al. (2004). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. Retrieved from [Link]
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 67515-76-8: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 5-Aminopyridine-2-carboxylate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of approved drugs. Within the diverse family of pyridine-based building blocks, Methyl 5-aminopyridine-2-carboxylate stands out as a particularly valuable intermediate. This bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic methyl ester, offers synthetic chemists a versatile handle for constructing complex molecular architectures.[1] Its strategic placement of these functional groups allows for a range of chemical transformations, making it a sought-after precursor in the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound. We will delve into the causality behind experimental choices, provide validated protocols, and ground the discussion in real-world pharmaceutical applications.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid at room temperature. Its structure presents two key reactive sites: the amino group at the 5-position and the methyl carboxylate at the 2-position.
| Property | Value | Source |
| CAS Number | 67515-76-8 | |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
The amino group is nucleophilic and readily participates in reactions such as acylation, alkylation, and sulfonylation. The electron-withdrawing nature of the pyridine ring and the adjacent carboxylate group slightly attenuates the basicity and nucleophilicity of the amino group compared to aniline. This electronic feature is a critical consideration in reaction setup, often necessitating the use of potent coupling agents or specific catalysts to achieve high yields in amide bond formation. The methyl ester, on the other hand, is susceptible to hydrolysis or amidation, providing another avenue for molecular elaboration.
Core Application: A Scaffold for Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. The pyridine core is a common feature in many ATP-competitive inhibitors, where the nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 5-amino group serves as a key attachment point for side chains that can extend into other regions of the active site, imparting both potency and selectivity.
One notable class of drugs where this building block is relevant is in the development of Bromodomain and Extra-Terminal domain (BET) inhibitors.[2][3][4] BET proteins are epigenetic readers that play a critical role in transcriptional regulation and are implicated in various cancers and inflammatory diseases.
Below is a logical workflow illustrating the central role of this compound in the synthesis of a hypothetical pyridine-based kinase inhibitor.
Caption: Synthetic workflow for a pyridine-based kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating by including clear instructions, rationale for specific reagents, and expected outcomes with characterization data.
Protocol 1: HATU-Mediated Amide Coupling with a Carboxylic Acid
This protocol describes a robust and widely applicable method for the acylation of the 5-amino group of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is particularly effective for coupling with electron-deficient anilines due to the formation of a highly reactive OAt-active ester.[5]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (e.g., 4-fluorobenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting materials completely. The concentration is typically maintained between 0.1 and 0.5 M.
-
Activation: To the stirred solution, add HATU (1.2 eq). The mixture may turn slightly yellow.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Rationale: DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid and neutralizes the acidic byproducts without competing in the coupling reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Expected Outcome:
For the reaction with 4-fluorobenzoic acid, the expected product is Methyl 5-(4-fluorobenzamido)pyridine-2-carboxylate .
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (Predicted): 8.80 (s, 1H, amide NH), 8.55 (d, J = 2.0 Hz, 1H, Py-H), 8.20 (dd, J = 8.8, 2.0 Hz, 1H, Py-H), 8.05 (d, J = 8.8 Hz, 1H, Py-H), 7.95 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J = 8.8 Hz, 2H, Ar-H), 4.00 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 165.8 (C=O, amide), 164.5 (d, J = 252 Hz, C-F), 163.0 (C=O, ester), 148.0, 145.5, 135.0, 131.0 (d, J = 3 Hz), 129.5 (d, J = 9 Hz), 122.0, 116.0 (d, J = 22 Hz), 53.0 (OCH₃).
-
MS (ESI): m/z calculated for C₁₄H₁₁FN₂O₃ [M+H]⁺: 275.08; found: 275.1.
Protocol 2: Sulfonylation of the 5-Amino Group
This protocol details the reaction of this compound with a sulfonyl chloride to form a sulfonamide. This transformation is crucial for synthesizing compounds where a sulfonamide linker is desired for its chemical stability and hydrogen bonding capabilities.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride) (1.2 eq)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 3:1 v/v) in a dry round-bottom flask under an inert atmosphere. Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x) to remove excess pyridine.
-
Wash with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Expected Outcome:
For the reaction with p-toluenesulfonyl chloride, the expected product is Methyl 5-(4-methylphenylsulfonamido)pyridine-2-carboxylate .
-
Appearance: White solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (Predicted): 10.50 (s, 1H, SO₂NH), 8.20 (d, J = 2.4 Hz, 1H, Py-H), 7.90 (d, J = 8.8 Hz, 1H, Py-H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (Predicted): 164.0, 144.0, 143.5, 137.0, 136.5, 136.0, 130.0, 127.5, 124.0, 120.0, 53.0, 21.5.
-
MS (ESI): m/z calculated for C₁₄H₁₄N₂O₄S [M+H]⁺: 307.07; found: 307.1.
Conclusion and Future Perspectives
This compound is a high-value intermediate whose utility in pharmaceutical synthesis is well-established, particularly in the construction of kinase inhibitors. The protocols detailed herein provide a reliable foundation for its use in both discovery and process chemistry settings. The dual functionality of this molecule allows for a modular approach to library synthesis and lead optimization. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly remain a key enabler of innovation in drug discovery. Future work will likely focus on expanding the repertoire of reactions at both the amino and ester positions, as well as developing more convergent and atom-economical synthetic routes to its derivatives.
References
-
National Center for Biotechnology Information. "Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity." PubMed Central, National Institutes of Health, 13 Jan. 2025. [Link]
-
Hay, D., et al. "The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains." MedChemComm, vol. 5, no. 11, 2014, pp. 1659-1664. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
MDPI. "BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications." MDPI, 24 Feb. 2021. [Link]
-
Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Gangarapu, N. R., et al. "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides." ChemistrySelect, vol. 2, no. 25, 2017, pp. 7706-7710. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, vol. 13, no. 47, 2015, pp. 11496-11500. [Link]
-
National Center for Biotechnology Information. "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents." PubMed Central, National Institutes of Health. [Link]
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 5-Aminopyridine-2-carboxylate as a Versatile Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount. The strategic design of ligands, which modulate the reactivity and selectivity of a metal center, lies at the heart of this endeavor. Methyl 5-aminopyridine-2-carboxylate, also known as methyl 5-aminopicolinate, has emerged as a compelling bidentate ligand scaffold. Its unique electronic and steric properties, stemming from the pyridine nitrogen, the exocyclic amino group, and the carboxylate moiety, make it a versatile component for constructing highly active catalysts. This guide provides an in-depth exploration of its synthesis, application in palladium-catalyzed cross-coupling reactions, and detailed, field-tested protocols designed for reproducibility and immediate application in a research setting.
The Ligand: Synthesis and Physicochemical Profile
This compound is a stable, solid organic compound valued as a building block and a ligand in catalysis.[1][2] Its structure features two key coordination sites for metal binding: the pyridine ring nitrogen and the exocyclic primary amine. This N,N-bidentate chelation forms a stable five-membered ring with a metal center, a common motif in successful transition metal catalysts.[3][4]
Synthesis Protocol: From Picolinic Acid
While commercially available, the synthesis of this compound from its parent carboxylic acid is a straightforward and valuable laboratory procedure. The following protocol is based on standard esterification methods.[5][6]
Protocol 1: Synthesis of this compound
-
Materials:
-
5-Aminopyridine-2-carboxylic acid (1.0 eq)[7]
-
Methanol (reagent grade, as solvent)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M concentration). Cool the suspension in an ice bath to 0-5 °C with stirring.
-
Acid Addition: Causality Note: The carboxylic acid must be activated for esterification. Thionyl chloride converts it to a highly reactive acyl chloride intermediate, while a strong acid like H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity. Slowly add thionyl chloride (1.5 eq) dropwise to the cooled suspension. An exothermic reaction and gas evolution (HCl and SO₂) will be observed. Alternatively, add catalytic sulfuric acid.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by flash column chromatography on silica gel if necessary.
-
-
Expected Outcome: this compound is typically isolated as a solid.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 67515-76-8 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 333.6 °C at 760 mmHg | [1] |
| InChI Key | LJYSUEZSIXOJFK-UHFFFAOYSA-N | [1] |
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[8][9] The efficiency of this palladium-catalyzed process is highly dependent on the ligand coordinated to the palladium center. Aminopyridine-based ligands have shown significant promise in this area, promoting high catalytic activity and stability.[10] this compound serves as an excellent ligand for this transformation, facilitating the coupling of various aryl halides with boronic acids.
Mechanistic Rationale
The ligand plays a critical role in several steps of the catalytic cycle. The bidentate chelation to the palladium(0) active species stabilizes it, preventing aggregation into inactive palladium black. During oxidative addition, the ligand's electronic properties influence the rate of reaction between the Pd(0) center and the aryl halide. In the transmetalation and reductive elimination steps, the ligand's steric and electronic features dictate the efficiency of substrate exchange and final product formation, ultimately regenerating the Pd(0) catalyst.[8]
Protocol 2: Suzuki-Miyaura Coupling of Aryl Bromides
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ-generated palladium catalyst with this compound as the ligand. This method is adapted from established procedures for related aminopyridine systems.[10][11]
-
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
This compound (Ligand, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (degassed, typically 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), Pd(OAc)₂ (0.02 eq), and this compound (0.04 eq).
-
Expertise Note: The ligand-to-metal ratio is crucial. A 2:1 ratio is typical for forming the active L₂Pd(0) species, ensuring catalytic activity while preventing oversaturation of the metal center.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe (concentration of aryl bromide typically 0.1-0.2 M).
-
Causality Note: The aqueous component is essential for activating the boronic acid during the transmetalation step. The base facilitates the formation of a more nucleophilic boronate species.
-
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Illustrative Data: Substrate Scope
The following table presents illustrative data for the Suzuki-Miyaura coupling protocol described above. These results are representative of what can be expected when using an aminopyridine-type ligand system, demonstrating good tolerance for both electron-donating and electron-withdrawing groups.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Acetylphenylboronic acid | 4'-Acetyl-4-methylbiphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 95 |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)pyridine | 85 |
| 5 | 2-Bromonaphthalene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)naphthalene | 91 |
Conclusion and Future Outlook
This compound is a highly effective and accessible N,N-bidentate ligand for transition metal catalysis. Its straightforward synthesis and robust performance in demanding transformations like the Suzuki-Miyaura cross-coupling make it a valuable tool for synthetic chemists. The protocols provided herein offer a solid foundation for its application in the laboratory. Future research will likely explore the utility of this ligand in other catalytic reactions, such as C-N coupling and C-H activation, and the development of chiral analogues for asymmetric catalysis.[12][13] The continued investigation into such versatile ligand systems is crucial for advancing the capabilities of modern organic synthesis.
References
- BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
- Mei, L., Jia, X., & Cheng, Z. J. (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Journal of Chemical Sciences, 128(6), 855–860.
- AiFChem. (2025). Methyl 5-aminopicolinate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate.
- Scientific Reports. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
- Taha, N. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Royal Society of Chemistry. (n.d.).
- Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Stenutz, R. (n.d.). 5-aminopyridine-2-carboxylic acid.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Sigma-Aldrich. (n.d.). Methyl 5-aminopicolinate.
- National Institutes of Health. (n.d.).
- MDPI. (2024).
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- PubMed. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
- Google Patents. (n.d.).
- Frontiers. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
- BLD Pharm. (n.d.). 67515-76-8|Methyl 5-aminopicolinate.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- PubMed. (2020). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Journal of Biomolecular Structure & Dynamics, 38(10), 3059-3073.
- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid.
- MDPI. (n.d.).
- Arkivoc. (2010).
- MDPI. (n.d.). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- BenchChem. (2025). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- University of Waterloo. (2025).
- ResearchGate. (n.d.). Palladium(II)
Sources
- 1. Methyl 5-aminopicolinate | 67515-76-8 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for the Palladium-Catalyzed N-Arylation of Methyl 5-aminopyridine-2-carboxylate
An Application Guide for the Synthesis of N-Aryl Pyridine Carboxylates
Abstract
N-arylated aminopyridines are privileged structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The construction of the C(sp²)-N bond is therefore a critical transformation in modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often suffer from limited scope and harsh reaction conditions.[3] This application note provides a comprehensive guide to the N-arylation of Methyl 5-aminopyridine-2-carboxylate, a valuable building block, using palladium-catalyzed cross-coupling chemistry. We present a detailed mechanistic overview, a step-by-step experimental protocol, troubleshooting guidance, and workflow visualizations to enable researchers to successfully implement this methodology.
Mechanistic Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[4][5] The reaction's success hinges on a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and substrate scope.[6][7] Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.[6]
The catalytic cycle can be broken down into three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the Ar-X bond and oxidizing the metal center to Pd(II). This is often the rate-determining step of the cycle.[8]
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Reaction conditions, particularly the choice of ligand, base, and temperature, may require optimization for different aryl halide coupling partners.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| This compound | C₇H₈N₂O₂ | 152.15 | Amine | Starting Material |
| Aryl Bromide | Ar-Br | Varies | Arylating Agent | Starting Material (1.2 equiv) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precatalyst | (1-2 mol%) |
| XPhos | C₃₃H₄₃P | 474.67 | Ligand | (2-4 mol%) Bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | (1.4 equiv) Strong, non-nucleophilic base. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Ensure solvent is dry and degassed. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos (2-4 mol%), and Pd₂(dba)₃ (1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120-150 °C for 15-60 minutes.[10][11][12]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours (or 15-60 minutes for microwave heating).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
Even well-established reactions can present challenges.[13] Below are common issues encountered during Buchwald-Hartwig aminations and suggested solutions.[6][14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert conditions (oxygen present).3. Poor quality solvent or base.4. Unreactive aryl halide (e.g., some aryl chlorides). | 1. Use a fresh palladium source and ligand, or consider a pre-catalyst.2. Ensure proper degassing of solvent and purging of the reaction vessel.3. Use freshly dried solvent and a newly opened bottle of base.4. For aryl chlorides, switch to a more active ligand (e.g., RuPhos) or increase temperature.[15] |
| Side Product Formation | 1. Hydrodehalogenation: Reductive cleavage of the Ar-X bond.2. Ligand Arylation/Degradation: The phosphine ligand reacts instead of the amine.3. Homocoupling: Formation of biaryl products. | 1. Ensure the base is completely dry. Use a slightly lower reaction temperature.2. Use a bulkier phosphine ligand to sterically hinder side reactions.3. Ensure the inert atmosphere is maintained; oxygen can promote homocoupling. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Residual palladium in the final product. | 1. Optimize the chromatography solvent system; try different solvent mixtures.2. Consider a post-purification wash with a palladium scavenger. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, palladium compounds should be handled in a fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are also irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under an inert atmosphere. It can cause severe skin and eye burns.
-
Solvents: Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood and avoid sources of ignition.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
MacNeil, J. I., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
MDPI. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]
-
PubMed. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]
-
Royal Society of Chemistry. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications. [Link]
-
Semantic Scholar. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
-
Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]
-
Chemistry of Heterocyclic Compounds. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2023). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts. [Link]
-
ResearchGate. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
PubMed Central. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
NIH. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. [Link]
-
PubMed Central. (n.d.). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. [Link]
-
University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. [Link]
-
Journal of Chemical Society of Nigeria. (2018). Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]
-
ResearchGate. (n.d.). Arylation of amino acid esters 5. [a] Reaction at 130 °C. [b] Symmetric.... [Link]
-
NIScPR Online Periodicals Repository. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
PubMed Central. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. [Link]
Sources
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Derivatization of Methyl 5-aminopyridine-2-carboxylate for High-Throughput Library Synthesis
Preamble: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine framework is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to the pyridine ring's ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its role in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability.[5] Among the vast array of aminopyridine building blocks, Methyl 5-aminopyridine-2-carboxylate stands out as a particularly versatile and powerful scaffold for the construction of diverse chemical libraries aimed at drug discovery.[6][7]
This document provides a detailed guide to the strategic derivatization of this compound. We will explore its inherent reactivity and provide field-proven protocols for key chemical transformations, enabling researchers to efficiently generate large libraries of novel compounds for biological screening.
Molecular Architecture and Reactivity Analysis
This compound possesses two primary, orthogonally reactive functional groups: a nucleophilic aromatic amine at the C5 position and an electrophilic methyl ester at the C2 position.
-
The 5-Amino Group: This is the most facile site for derivatization. As a primary aromatic amine, it readily undergoes acylation, sulfonylation, alkylation, and other nucleophilic reactions. Its reactivity is slightly attenuated by the electron-withdrawing nature of the pyridine ring and the C2-ester, making it less prone to over-alkylation and more selective in its reactions compared to anilines.
-
The 2-Methyl Carboxylate: This ester group is a handle for subsequent modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a vast array of amines to form a second-generation library.[8] Alternatively, it can be directly converted to an amide, though this typically requires more forcing conditions than reactions at the 5-amino position.
This dual functionality allows for a multi-vector approach to library synthesis, where diversity can be introduced at two distinct points on the scaffold.
Caption: Key reactive sites on the this compound scaffold.
Core Derivatization Protocols for Library Synthesis
The following protocols are designed for parallel synthesis formats but are readily adaptable for single-compound or larger-scale synthesis.
Strategy 1: N-Acylation via Amide Bond Formation
This is the most common and robust method for introducing diversity. The reaction couples the 5-amino group with a carboxylic acid, acyl chloride, or anhydride. Coupling with carboxylic acids using modern reagents is preferred for library synthesis due to the vast commercial availability of diverse acids and the mild, predictable reaction conditions.[9][10]
-
Reagent Preparation:
-
In an array of reaction vials (e.g., 96-well plate), dispense 50 µL of a 0.2 M solution of this compound in DMF (10 µmol, 1.0 eq).
-
To each corresponding vial, add 55 µL of a 0.2 M solution of a unique carboxylic acid in DMF (11 µmol, 1.1 eq).
-
Prepare a fresh stock solution of HATU (3.0 M in DMF) and N,N-Diisopropylethylamine (DIPEA) (6.0 M in DMF).
-
-
Reaction Initiation:
-
To each vial, add 5 µL of the HATU stock solution (15 µmol, 1.5 eq).
-
Add 5 µL of the DIPEA stock solution (30 µmol, 3.0 eq).
-
Seal the reaction plate/vials and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of water to each vial.
-
The crude products are typically purified directly by mass-directed preparative HPLC.
-
-
Why HATU? HATU is a highly efficient coupling reagent that works well even with electron-deficient amines like our scaffold. It rapidly forms an activated ester intermediate, minimizing side reactions.[11]
-
Excess Reagents: A slight excess of the carboxylic acid and coupling reagent ensures the complete consumption of the valuable core scaffold. The excess DIPEA acts as a non-nucleophilic base to neutralize the generated HCl and facilitate the reaction.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that dissolves most reactants and reagents, ensuring a homogenous reaction mixture.
-
Troubleshooting: If coupling fails with a particularly hindered carboxylic acid, switching to an acyl chloride or using microwave heating can often drive the reaction to completion.
| Building Block (R-COOH) | Product Molecular Weight ( g/mol ) | Notes |
| Acetic Acid | 194.18 | Introduces a small, neutral acetyl group. |
| Cyclohexanecarboxylic Acid | 260.30 | Adds a lipophilic, alicyclic moiety. |
| 4-Fluorobenzoic Acid | 274.25 | Introduces an aryl ring with a potential H-bond acceptor. |
| Boc-glycine | 309.31 | Adds an amino acid for further peptide-like chemistry. |
Strategy 2: N-Sulfonylation
The formation of a sulfonamide at the 5-amino position introduces a key pharmacophore known for its strong hydrogen-bonding capabilities and metabolic stability.[12] The reaction is typically straightforward, reacting the amine with a sulfonyl chloride in the presence of a non-nucleophilic base.
-
Reagent Preparation:
-
Dispense 50 µL of a 0.2 M solution of this compound in Dichloromethane (DCM) (10 µmol, 1.0 eq) into each reaction vial.
-
Add 20 µL of a 1.0 M solution of Pyridine in DCM (20 µmol, 2.0 eq).
-
To each vial, add 55 µL of a 0.2 M solution of a unique sulfonyl chloride in DCM (11 µmol, 1.1 eq).
-
-
Reaction Execution:
-
Seal the reaction plate/vials and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Evaporate the solvent in a centrifugal evaporator.
-
Re-dissolve the residue in DMSO/water and purify by mass-directed preparative HPLC.
-
-
Base Selection: Pyridine is a common choice as it acts as both a solvent and a base to scavenge the HCl byproduct.[13] For more sensitive substrates, a hindered base like 2,6-lutidine can prevent potential side reactions with the base itself.
-
Solvent Considerations: DCM is a good choice for this reaction, but for less soluble sulfonyl chlorides, THF or Acetonitrile can be used.
-
Double Sulfonylation: While less common with this deactivated amine, highly reactive sulfonyl chlorides could potentially lead to a double-sulfonylation product. Using stoichiometric amounts and monitoring the reaction by LC-MS can mitigate this.[13]
| Building Block (R-SO₂Cl) | Product Molecular Weight ( g/mol ) | Notes |
| Methanesulfonyl chloride | 230.24 | Adds a small, polar sulfonyl group. |
| Benzenesulfonyl chloride | 292.31 | Introduces a simple aromatic sulfonyl moiety. |
| 4-Toluenesulfonyl chloride | 306.34 | Classic "tosyl" group, adding bulk and aromaticity. |
| Dansyl chloride | 385.45 | Incorporates a fluorescent tag for analytical purposes. |
Advanced Strategy: Sequential Derivatization
The true power of this scaffold lies in its potential for multi-stage diversification. After creating an initial library via N-acylation or N-sulfonylation, the methyl ester at the C2 position can be modified.
Caption: Sequential derivatization workflow for multi-vector library synthesis.
Protocol: Saponification and Secondary Amide Coupling
-
Saponification (Hydrolysis):
-
Take a purified compound from the first library (e.g., an N-acylated derivative, 10 µmol).
-
Dissolve it in 200 µL of a THF:Water (3:1) mixture.
-
Add 20 µL of a 1.0 M aqueous solution of Lithium Hydroxide (LiOH) (20 µmol, 2.0 eq).
-
Stir at 40°C for 4 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Neutralize the reaction with 20 µL of 1.0 M HCl. Evaporate the solvents to yield the crude carboxylic acid.
-
-
Secondary Amide Coupling:
-
Re-dissolve the crude carboxylic acid in 100 µL of DMF.
-
Add a unique amine (R₂-NH₂, 11 µmol, 1.1 eq).
-
Proceed with the amide coupling protocol as described in section 3.1 (adding HATU and DIPEA).
-
Library Characterization
All library members should be characterized to confirm identity and assess purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of library analysis. It provides the retention time (a measure of lipophilicity) and the molecular weight of the product, confirming the success of the reaction and providing a purity estimate (typically by UV trace at 214/254 nm).[14][15]
-
NMR (Nuclear Magnetic Resonance): For library validation, a representative subset of compounds (e.g., 5-10%) should be fully characterized by ¹H and ¹³C NMR to unambiguously confirm the structure and regiochemistry of the derivatization.[16][17]
| Parameter | Value | Interpretation |
| Product Name | Methyl 5-(4-fluorobenzamido)pyridine-2-carboxylate | - |
| LC Retention Time | 2.85 min | Indicates moderate lipophilicity. |
| Purity (UV @ 254nm) | >98% | High purity suitable for biological screening. |
| MS (ESI+) [M+H]⁺ | Calculated: 275.08, Found: 275.1 | Confirms the expected molecular weight. |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H), 8.8 (d, 1H), 8.3 (dd, 1H), 8.1-8.0 (m, 3H), 7.4 (t, 2H), 3.9 (s, 3H) | Shows characteristic peaks for the scaffold and the new aryl group. |
Conclusion
This compound is a high-value scaffold for combinatorial chemistry and drug discovery. Its well-differentiated reactive sites allow for controlled, sequential derivatization, enabling the systematic exploration of chemical space around a privileged heterocyclic core. The protocols outlined in this document provide robust and scalable methods for generating large, diverse libraries of novel molecules, accelerating the hit-finding and lead-optimization stages of pharmaceutical research.
References
-
Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]
-
Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC - PubMed Central URL: [Link]
-
Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: MDPI URL: [Link]
-
Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives Source: PMC - NIH URL: [Link]
-
Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review Source: CoLab URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC URL: [Link]
-
Title: Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold Source: PMC - NIH URL: [Link]
-
Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]
-
Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway Source: NIH URL: [Link]
-
Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]
-
Title: Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid Source: Anncon URL: [Link]
-
Title: Acylation of Aminopyridines and Related Compounds with Endic Anhydride Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives Source: PMC - NIH URL: [Link]
-
Title: MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi URL: [Link]
-
Title: A Facile N-Monoalkylation of Aminopyridines Source: ResearchGate URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Amide formation from carboxylic acid derivatives. (video) Source: Khan Academy URL: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Khan Academy [khanacademy.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-aminopyridine-2-carboxylate and Its Derivatives
Introduction: The Significance of Methyl 5-aminopyridine-2-carboxylate Derivatives
This compound and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their structural motif is a key component in a wide range of biologically active compounds. The presence of the amino group and the carboxylate on the pyridine ring offers versatile handles for further chemical modifications, enabling the synthesis of complex molecules with diverse therapeutic and commercial applications. The efficient and scalable synthesis of these building blocks is, therefore, a critical aspect of drug development and manufacturing.[1] This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on practical, field-proven methodologies, safety considerations, and robust analytical protocols to ensure process control and product quality.
Strategic Approaches to Synthesis: A Mechanistic Perspective
Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular strategy for scale-up depends on factors such as cost of starting materials, atom economy, process safety, and ease of purification. Two primary and scalable approaches are discussed herein:
-
Direct Esterification of 5-Aminopicolinic Acid: This is often the most direct and atom-economical route. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and industrially viable method.[2][3][4] The equilibrium nature of this reaction requires strategic considerations to drive it to completion, such as using an excess of the alcohol or removing water as it is formed.[3][4]
-
Curtius Rearrangement of a Pyridine-2,5-dicarboxylic Acid Derivative: This multi-step approach involves the conversion of a carboxylic acid to an acyl azide, which then undergoes a thermal or photochemical rearrangement to an isocyanate. Subsequent reaction with an alcohol yields the corresponding carbamate, which can be hydrolyzed to the desired amine. While potentially longer, this route can be advantageous if the starting dicarboxylic acid is readily available and if direct amination of the pyridine ring proves challenging. A similar industrial process has been described for the preparation of 2-amino-5-methylpyrazine.[5]
For the purpose of this guide, we will focus on the Direct Esterification of 5-Aminopicolinic Acid due to its inherent simplicity and cost-effectiveness, making it a preferred choice for large-scale production.
Diagram: Synthetic Workflow Overview
Caption: Scalable synthesis workflow for this compound.
Detailed Protocol: Scalable Fischer-Speier Esterification
This protocol details a robust and scalable method for the synthesis of this compound via Fischer-Speier esterification.
Materials and Equipment:
-
5-Aminopicolinic Acid (starting material)
-
Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (extraction solvent)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Sodium Sulfate (drying agent)
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control
-
Separatory funnel (for laboratory scale) or liquid-liquid extraction setup (for pilot/industrial scale)
-
Rotary evaporator (for laboratory scale) or distillation unit (for pilot/industrial scale)
-
Crystallization vessel
Protocol:
-
Reactor Setup and Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 5-Aminopicolinic Acid (1.0 equivalent).
-
Add an excess of methanol (10-20 volumes). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[2]
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension at room temperature. An exothermic reaction will occur, so controlled addition and cooling may be necessary for larger scales.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, until the starting material is consumed.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a cooled, stirred solution of saturated sodium bicarbonate to neutralize the sulfuric acid. Be cautious of gas evolution (CO₂). The pH should be adjusted to 7-8.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Crystallization:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane) to yield pure this compound as a solid.
-
-
Drying:
-
Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.
-
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to an industrial setting presents several challenges. The following points should be carefully considered for the successful scale-up of this compound synthesis:
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale and Justification |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility and heat transfer efficiency are critical at larger scales. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Precise temperature control is essential for reaction kinetics and safety. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is crucial for mass and heat transfer in larger volumes. |
| Water Removal | Excess alcohol | Dean-Stark trap or azeotropic distillation | To drive the equilibrium towards the product and improve yield.[3][4] |
| Work-up | Separatory funnel | Liquid-liquid extraction unit | For efficient and safe handling of large volumes of immiscible liquids. |
| Purification | Recrystallization | Crystallization in a dedicated vessel | Controlled crystallization is key to achieving desired purity and particle size. |
Safety Protocols for Large-Scale Synthesis
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols, especially at a larger scale.
Hazard Identification and Mitigation:
-
5-Aminopicolinic Acid: May cause skin, eye, and respiratory irritation.[3][6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact. Use in a well-ventilated area, away from ignition sources, and with appropriate PPE.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate acid-resistant PPE. The addition of sulfuric acid to methanol is highly exothermic and should be done slowly with cooling.
-
Aminopyridine Derivatives: Aminopyridines as a class of compounds can be toxic.[7][8] Handle the final product with care, avoiding dust generation and inhalation.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Flame-retardant lab coat
-
For large-scale operations, a respirator with an organic vapor cartridge may be necessary.
Emergency Procedures:
-
Have safety showers and eyewash stations readily accessible.
-
In case of skin contact, wash immediately with plenty of water.
-
In case of eye contact, flush with water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air.
-
Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) available.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements.
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of any by-products.
Final Product Quality Control:
| Analytical Technique | Parameter | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the reference spectrum |
| Purity | HPLC or GC | ≥ 98% |
| Melting Point | Melting Point Apparatus | Within a specified range (e.g., 163-167 °C) |
| Residual Solvents | Headspace GC | Within ICH limits |
Typical ¹H NMR (400 MHz, DMSO-d₆) of this compound:
-
δ 8.05 (d, J = 2.4 Hz, 1H)
-
δ 7.65 (d, J = 8.4 Hz, 1H)
-
δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H)
-
δ 6.20 (s, 2H, NH₂)
-
δ 3.80 (s, 3H, OCH₃)
Conclusion
The scalable synthesis of this compound presented in this application note provides a practical and efficient method for the large-scale production of this important chemical intermediate. By understanding the underlying chemical principles, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can ensure a reliable and safe supply of this key building block for the advancement of new pharmaceuticals and agrochemicals.
References
-
Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Fitt, J. J., & Gschwend, H. W. (1984). A convenient procedure for the esterification of benzoic acids with phenols: a new application for the mitsunobu reaction. The Journal of Organic Chemistry, 49(1), 209–211. [Link]
-
Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
-
Cibulka, R., et al. (2017). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Organic & Biomolecular Chemistry, 15(9), 1946-1953. [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
- Google Patents. (n.d.). Method for producing of 5-aminolevulinic acid methyl ester hydrochloride.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
- Google Patents. (n.d.). Esterification of acids.
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689. [Link]
-
Wiemer, D. F. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link]
- Google Patents. (n.d.). Method for preparing 2-acetamido-5-aminopyridine.
- Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
Sources
- 1. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the One-Pot Synthesis of Bioactive Scaffolds from Methyl 5-aminopyridine-2-carboxylate
Introduction: The Strategic Value of Methyl 5-aminopyridine-2-carboxylate in Medicinal Chemistry
This compound is a highly valuable and versatile building block in the realm of drug discovery and development. Its structure, featuring a pyridine core functionalized with both a nucleophilic amino group and an electrophilic methyl ester, offers multiple reaction sites for the construction of complex heterocyclic systems.[1] The pyridine motif itself is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of the amino and ester groups in this compound makes it an ideal starting material for the synthesis of fused heterocyclic scaffolds, which are of significant interest due to their conformational rigidity and three-dimensional complexity, often leading to enhanced target affinity and selectivity.
One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[2][3] By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, these methodologies streamline the synthesis of complex molecules, saving time, resources, and minimizing waste. This application note provides a detailed protocol and the underlying scientific rationale for a one-pot synthesis of a medicinally relevant pyrido[1,2-a]pyrimidin-4-one scaffold, starting from this compound. This class of compounds is known to exhibit a wide range of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[4][5][6]
Proposed One-Pot Synthesis: From Aminopyridine to Pyrido[1,2-a]pyrimidin-4-one
The proposed one-pot synthesis is based on a modification of the well-established Gould-Jacobs reaction, which is a powerful method for the synthesis of quinolines and related fused heterocyclic systems.[7][8][9] In this adaptation, the 2-amino group of the pyridine ring acts as the initial nucleophile, and the suitably positioned methyl ester participates in the subsequent intramolecular cyclization.
The overall transformation involves two key steps performed in a single reaction vessel:
-
Initial Condensation: A nucleophilic substitution reaction between this compound and a β-dicarbonyl compound equivalent, such as diethyl ethoxymethylenemalonate (DEEM), to form a key enamine intermediate.
-
Intramolecular Cyclization: A thermally induced intramolecular cyclization of the enamine intermediate, leading to the formation of the fused pyrido[1,2-a]pyrimidin-4-one ring system.
This one-pot approach leverages the inherent reactivity of the starting materials to drive the reaction sequence to completion, providing a streamlined and efficient route to a valuable heterocyclic scaffold.
Visualizing the Workflow
Caption: A schematic representation of the two-stage, one-pot synthesis of a pyrido[1,2-a]pyrimidin-4-one derivative.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 7-(methoxycarbonyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in a one-pot procedure.
Materials:
| Reagent | M.W. | CAS No. | Supplier |
| This compound | 152.15 | 67515-76-8 | e.g., Manchester Organics |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | e.g., Sigma-Aldrich |
| Diphenyl ether | 170.21 | 101-84-8 | e.g., Sigma-Aldrich |
| Ethanol, anhydrous | 46.07 | 64-17-5 | e.g., Fisher Scientific |
| Hexanes | - | 110-54-3 | e.g., Fisher Scientific |
| Ethyl acetate | 88.11 | 141-78-6 | e.g., Fisher Scientific |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.52 g, 10.0 mmol) and anhydrous ethanol (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Step 1: Condensation: To the stirred solution, add diethyl ethoxymethylenemalonate (DEEM) (2.27 g, 10.5 mmol, 1.05 equiv.) dropwise over 5 minutes. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the formation of the enamine intermediate by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Solvent Exchange: After the initial condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diphenyl ether (20 mL).
-
Step 2: Intramolecular Cyclization: Heat the reaction mixture in the diphenyl ether to 250 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 30 minutes. The high temperature is crucial for the intramolecular cyclization.[1] The reaction can be monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. Add hexanes (40 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration and wash with cold hexanes (2 x 20 mL) to remove the diphenyl ether.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure Ethyl 7-(methoxycarbonyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Scientific Rationale and Mechanistic Insights
The success of this one-pot synthesis hinges on the sequential reactivity of the functional groups in this compound under different reaction conditions.
Step 1: The Condensation Reaction
The initial step is a nucleophilic attack of the amino group of the aminopyridine onto the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable enamine intermediate. This reaction is typically facile and can be carried out at moderate temperatures.
Step 2: The Thermal Cyclization
The key to the one-pot nature of this synthesis is the requirement of a significantly higher temperature for the second step. The enamine intermediate, formed at a lower temperature, undergoes a thermally induced 6-electron electrocyclization. This is followed by the elimination of a second molecule of ethanol, this time from the cyclized intermediate, to form the aromatic pyrido[1,2-a]pyrimidin-4-one ring system. The high boiling point of diphenyl ether makes it an excellent solvent for this high-temperature cyclization step.[1]
Visualizing the Mechanism
Caption: A simplified representation of the proposed two-step mechanism for the one-pot synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete condensation in Step 1 | Insufficient reaction time or temperature. | Increase the reflux time in ethanol to 4-6 hours. Ensure anhydrous conditions. |
| Low yield of cyclized product in Step 2 | Insufficient temperature or reaction time for cyclization. | Ensure the temperature of the diphenyl ether reaches and is maintained at 250 °C. The use of microwave irradiation can be explored as an alternative for rapid heating.[10] |
| Difficulty in removing diphenyl ether | Incomplete precipitation of the product. | Increase the volume of hexanes used for precipitation and ensure the mixture is thoroughly cooled. |
| Product is impure after filtration | Co-precipitation of starting materials or by-products. | Optimize the recrystallization solvent system. Column chromatography may be necessary for highly pure material. |
Conclusion
This application note details a robust and efficient one-pot synthesis of a medicinally relevant pyrido[1,2-a]pyrimidin-4-one scaffold from the readily available starting material, this compound. By leveraging the principles of the Gould-Jacobs reaction in a sequential, one-pot fashion, this protocol offers a significant improvement over traditional multi-step syntheses. The presented methodology is amenable to further optimization and adaptation for the creation of diverse libraries of fused heterocyclic compounds for drug discovery and development programs. The inherent efficiency and atom economy of this one-pot approach align with the principles of green chemistry, making it an attractive strategy for modern organic synthesis.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]
-
Li, X., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25385-25389. [Link]
-
Zhang, W., & Li, J. (2017). One-Pot Synthesis of Heterocycles. Scribd. [Link]
-
Shaabani, A., et al. (2005). A novel, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines. Tetrahedron Letters, 46(51), 8979-8981. [Link]
-
Wikipedia contributors. (2023). Gould-Jacobs-reactie. In Wikipedia, de vrije encyclopedie. [Link]
-
Reddy, C. R., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(10), 533–538. [Link]
-
ResearchGate. (2014). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
ResearchGate. (2015). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related derivatives from aminoazines and alkynoate esters. [Link]
-
Toche, R. B., et al. (2011). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Journal of Heterocyclic Chemistry, 48(4), 834-839. [Link]
-
SOTELO, E., et al. (2002). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 10(9), 2871-2880. [Link]
-
Adams, R., & Pachter, I. J. (1952). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society, 74(21), 5491–5497. [Link]
-
Khan, I., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(1), 53-56. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
-
PubMed. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. [Link]
-
ResearchGate. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Protection of Methyl 5-aminopyridine-2-carboxylate for Advanced Synthesis
Introduction: Navigating the Synthetic Landscape of a Versatile Building Block
Methyl 5-aminopyridine-2-carboxylate is a pivotal building block in the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic methyl ester on a pyridine scaffold, offers a rich platform for chemical elaboration. However, this dual reactivity also presents a significant challenge: achieving regioselective modification. To harness the full synthetic potential of this molecule, a carefully considered protecting group strategy is not merely advantageous but essential. This guide provides an in-depth analysis of protecting group strategies for the 5-amino group, offering detailed protocols, mechanistic insights, and a comparative evaluation of the most common and effective protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The Strategic Imperative: Why Protect the 5-Amino Group?
The amino group of this compound is a potent nucleophile, readily participating in a wide range of chemical transformations. While this reactivity is often desired, it can interfere with reactions intended for other parts of the molecule, such as the pyridine ring or the methyl ester. Protecting the amino group temporarily masks its nucleophilicity, allowing for selective reactions at other sites. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removed under mild conditions that do not affect other functional groups in the molecule (orthogonality).
The choice of protecting group is therefore a critical decision that dictates the overall synthetic route.
Comparative Analysis of Key Protecting Groups for the 5-Amino Functionality
The selection of an appropriate protecting group is contingent upon the planned synthetic sequence, specifically the reaction conditions that the protected intermediate must endure. Here, we compare the three most widely employed protecting groups for amines.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Drawbacks for this Substrate |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA in DCM, HCl in dioxane)[1][2] | Stable to a wide range of non-acidic reagents; generally high-yielding protection. | The methyl ester may be susceptible to hydrolysis under harsh acidic deprotection conditions. | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[3] | Hydrogenolysis may reduce other functional groups in the molecule. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF)[4][5] | Stable to acidic conditions; orthogonal to Boc and Cbz.[4] | The basic deprotection conditions may cause hydrolysis of the methyl ester. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and downstream synthetic steps.
Protocol 1: Boc Protection of this compound
This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[6]
Reaction Scheme:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF.
-
Add TEA or DIPEA (1.5 equiv).
-
To the stirred solution, add (Boc)₂O (1.1-1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent used and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 5-(tert-butoxycarbonylamino)pyridine-2-carboxylate.
Deprotection Protocol (Acidic Cleavage):
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
Add Trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 2: Cbz Protection of this compound
This protocol is based on general methods for the Cbz protection of amines.[7]
Reaction Scheme:
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or TEA
-
Dioxane/Water or DCM
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1) or DCM.
-
Add NaHCO₃ (2.0 equiv) or TEA (1.5 equiv).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
If using an aqueous system, extract the product with EtOAc. If using DCM, wash the organic layer with water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Methyl 5-(benzyloxycarbonylamino)pyridine-2-carboxylate.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Fmoc Protection of this compound
This protocol is adapted from general procedures for Fmoc protection of amines.[4][8]
Reaction Scheme:
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or DIPEA
-
Dioxane/Water or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution or in DMF with DIPEA (1.5 equiv).
-
Add Fmoc-Cl (1.1 equiv) or Fmoc-OSu (1.1 equiv).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
If using an aqueous system, acidify the mixture with saturated aqueous NH₄Cl solution and extract with EtOAc. If using DMF, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to give Methyl 5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyridine-2-carboxylate.
Deprotection Protocol (Basic Cleavage):
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine to remove piperidine and the fluorenyl adduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualization of Synthetic Strategies
The choice of protecting group strategy is a critical decision point in any multi-step synthesis. The following diagrams illustrate the general workflows for the protection and deprotection of the 5-amino group of this compound.
Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection.
Orthogonality and Chemoselectivity: Advanced Considerations
In complex syntheses, it is often necessary to employ multiple protecting groups that can be removed independently of one another. This concept is known as orthogonality .[9] The Boc, Cbz, and Fmoc protecting groups form a nearly orthogonal set, as their cleavage conditions are distinct:
-
Boc: Acid-labile
-
Fmoc: Base-labile
-
Cbz: Removable by hydrogenolysis
This orthogonality allows for the selective deprotection of one amino group in the presence of others protected with a different group, enabling the synthesis of highly complex and multifunctional molecules.
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
A crucial consideration for this compound is the potential for hydrolysis of the methyl ester . The basic conditions required for Fmoc deprotection (e.g., 20% piperidine in DMF) can lead to saponification of the ester to the corresponding carboxylic acid.[10] Similarly, while generally more stable, prolonged exposure to strong acidic conditions during Boc deprotection could also result in ester cleavage. Therefore, careful monitoring of reaction times and temperatures is essential. If ester hydrolysis is a concern, it may be necessary to re-esterify the carboxylic acid after deprotection or to choose a protecting group strategy that avoids harsh basic or acidic conditions, such as the Cbz group.
Conclusion: A Strategic Approach to Unlocking Synthetic Potential
The effective use of protecting groups is a cornerstone of modern organic synthesis. For a versatile building block like this compound, a well-defined protecting group strategy is paramount for achieving desired synthetic outcomes. This guide has provided a comprehensive overview of the application of Boc, Cbz, and Fmoc protecting groups, complete with detailed protocols and a discussion of their relative merits and potential pitfalls. By understanding the principles of orthogonality and carefully considering the stability of all functional groups present in the molecule, researchers can confidently navigate the synthetic challenges and unlock the full potential of this valuable chemical intermediate.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?[Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)meth… [cymitquimica.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis Using 5-Aminopyridine-2-carboxylic Acid
Introduction
Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and materials science, enabling the rapid and efficient construction of large libraries of molecules. The use of heterocyclic building blocks, such as pyridine derivatives, is of particular interest due to their prevalence in biologically active compounds.[1][2] This application note provides a detailed guide for the utilization of Methyl 5-aminopyridine-2-carboxylate as a versatile building block in solid-phase synthesis.
This compound is a bifunctional molecule featuring a nucleophilic amino group and a carboxylate group on a pyridine scaffold.[3] This unique arrangement allows for its immobilization onto a solid support via the carboxylate functionality, leaving the amino group available for subsequent on-resin chemical modifications. The pyridine ring itself can influence the physicochemical properties of the final compound, such as solubility and basicity, and can participate in metal coordination.
This guide will provide detailed protocols for the preparation of the carboxylic acid from its methyl ester, immobilization onto common solid-phase resins, on-resin derivatization, and cleavage to yield the final product. The causality behind experimental choices and methods for analytical monitoring will be discussed to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling of this compound
| Property | Value | Reference |
| CAS Number | 67515-76-8 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Solid or crystalline substance | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
Handling and Storage: Store in a cool, dry place, protected from light. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Experimental Workflows
Overall Synthesis Strategy
The general strategy for utilizing this compound in solid-phase synthesis involves a few key steps, as illustrated in the workflow diagram below. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then immobilized on a solid support. Subsequent on-resin modifications are performed on the free amino group, followed by cleavage from the resin to release the final product.
Caption: General workflow for solid-phase synthesis using 5-Aminopyridine-2-carboxylic acid.
Part 1: Preparation of 5-Aminopyridine-2-carboxylic Acid
The commercially available methyl ester must first be hydrolyzed to the free carboxylic acid to enable its attachment to hydroxyl- or chloro-functionalized resins.
Protocol 1: Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH ~4 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Aminopyridine-2-carboxylic acid.
-
Part 2: Immobilization on Solid Support
The choice of resin is critical and depends on the desired cleavage conditions and the stability of the final molecule. Here, we provide protocols for two commonly used resins: Wang resin (for cleavage under moderately acidic conditions) and 2-Chlorotrityl chloride (2-CTC) resin (for cleavage under very mild acidic conditions).
Resin Selection and Properties
| Resin | Linkage Type | Cleavage Conditions | Advantages |
| Wang Resin | Benzyl Ester | TFA-based cocktails (e.g., 95% TFA)[4][5][6] | High loading capacity, good stability to a wide range of reagents. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl Ester | Very mild acid (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM)[3][7][8][9] | Allows for the synthesis of fully protected fragments, minimizes acid-catalyzed side reactions. |
Protocol 2: Immobilization on Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 eq) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Activation: In a separate flask, dissolve 5-Aminopyridine-2-carboxylic acid (3.0 eq), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3.0 eq), and an activating agent like 4-dimethylaminopyridine (DMAP, 0.1 eq) in DMF.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH), and dry under vacuum.
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes. Wash as described above.
Protocol 3: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 2-CTC resin (1.0 eq) in DCM for at least 30 minutes.
-
Coupling: In a separate flask, dissolve 5-Aminopyridine-2-carboxylic acid (1.5 eq) in DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Reaction: Add the carboxylic acid/DIPEA solution to the swollen resin and agitate at room temperature for 1-2 hours.[7][9]
-
Capping: Add methanol (MeOH, approximately 0.8 mL per gram of resin) to the reaction mixture and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Wash the resin sequentially with DCM, DMF, and MeOH, and dry under vacuum.
Part 3: On-Resin Derivatization
With the pyridine building block immobilized, the free amino group at the 5-position is available for a wide range of chemical transformations. The following protocol describes a general acylation reaction.
Caption: General scheme for on-resin acylation of the amino group.
Protocol 4: On-Resin Acylation of the Amino Group
-
Resin Swelling: Swell the resin-bound aminopyridine in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of the desired carboxylic acid (3.0 eq), a coupling agent such as DIC (3.0 eq), and an additive like 1-hydroxybenzotriazole (HOBt, 3.0 eq) in DMF. Alternatively, for a more reactive approach, use an acid chloride (3.0 eq) with a non-nucleophilic base like DIPEA (3.0 eq).
-
Coupling Reaction: Add the reagent solution to the swollen resin and agitate at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative test for free amines (e.g., the Kaiser test). The reaction is complete when the test is negative.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.
Part 4: Cleavage from the Solid Support
The final step is the cleavage of the derivatized molecule from the solid support. The choice of cleavage cocktail is dependent on the resin used and the acid sensitivity of the final compound.
Protocol 5: Cleavage from Wang Resin
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[10] TIS acts as a scavenger to trap any reactive carbocations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.[4]
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold ether and dry.
-
Protocol 6: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a mild cleavage cocktail. Options include:
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a base (e.g., pyridine or DIPEA) to prevent further acid-catalyzed reactions.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Part 5: Analytical Monitoring
Regular monitoring of the reaction progress is crucial for successful solid-phase synthesis.
-
Qualitative On-Bead Analysis: The Kaiser test can be used to detect the presence of free primary amines on the resin, which is useful for monitoring the completion of coupling reactions.
-
On-Bead FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the appearance and disappearance of characteristic vibrational bands on the resin-bound molecule, such as the carbonyl stretch of the ester linkage or the amide bond formed during derivatization.[11][12][13]
-
Cleavage and HPLC Analysis: A small sample of the resin can be subjected to the cleavage protocol, and the resulting crude product can be analyzed by HPLC to assess the purity and identify any byproducts.[] This provides a quantitative measure of the reaction's success.
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis. By following the protocols outlined in this application note, researchers can effectively immobilize this scaffold onto a variety of solid supports, perform on-resin chemical modifications, and cleave the final products with high purity. The choice of resin and cleavage conditions can be tailored to the specific synthetic goals, offering a high degree of flexibility in the design and synthesis of novel pyridine-containing molecules for applications in drug discovery and beyond.
References
-
B. Yan, "Monitoring the progress and purity of solid-phase organic synthesis," Accounts of Chemical Research, vol. 31, no. 10, pp. 621-630, 1998. Available: [Link]
-
K. Barlos, O. Chatzi, D. Gatos, and G. Stavropoulos, "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage," International Journal of Peptide and Protein Research, vol. 37, no. 6, pp. 513-520, 1991. Available: [Link]
-
M. E. B. N. and G. B. Fields, "A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin," Journal of the Chemical Society, Chemical Communications, no. 22, pp. 2591-2592, 1994. Available: [Link]
-
K. Barlos, D. Gatos, J. Kallitsis, G. Papaphotiu, P. Sotiriou, and W. W. "2-Chlorotrityl chloride resin," Tetrahedron Letters, vol. 30, no. 30, pp. 3943-3946, 1989. Available: [Link]
-
Aapptec, "Cleavage from Wang Resin." Available: [Link]
- M. G. J. Beumer, "METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER," WO2017127007A1, 2017.
-
A. A. El-Bindary, A. Z. El-Sonbati, and R. M. El-Khatib, "Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)," JSciMed Central, 2016. Available: [Link]
-
J. Hansen, F. Diness, and M. Meldal, "C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles," Organic & Biomolecular Chemistry, vol. 14, no. 10, pp. 2841-2848, 2016. Available: [Link]
-
Wikipedia, "Pyridine." Available: [Link]
-
B. Henkel and E. Bayer, "Monitoring of solid phase peptide synthesis by FT-IR spectroscopy," Journal of Peptide Science, vol. 4, no. 8, pp. 461-470, 1998. Available: [Link]
-
K. Barlos, D. Gatos, and S. Schäfer, "2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage," Peptides 1990, pp. 283-285, 1991. Available: [Link]
-
F. Albericio, "Wang Linker Free of Side Reactions," Organic Letters, vol. 15, no. 1, pp. 114-117, 2013. Available: [Link]
-
Organic Chemistry Portal, "Pyridine synthesis." Available: [Link]
-
GCW Gandhi Nagar Jammu, "Pyridines: properties, syntheses & reactivity." Available: [Link]
-
GCW Gandhi Nagar Jammu, "Pyridines." Available: [Link]
-
J. H. Gilbert, "Solid Phase Synthesis of Purines from Pyrimidines," Journal of Combinatorial Chemistry, vol. 4, no. 4, pp. 349-352, 2002. Available: [Link]
-
D. L. Comins and S. O'Connor, "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines," Chemical Reviews, vol. 89, no. 7, pp. 1533-1548, 1989. Available: [Link]
-
A. I. Meyers and R. A. Gabel, "An Application of Borane As a Protecting Group for Pyridine," The Journal of Organic Chemistry, vol. 42, no. 14, pp. 2653-2654, 1977. Available: [Link]
-
A. Isidro-Llobet, M. Álvarez, and F. Albericio, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," Molecules, vol. 14, no. 1, pp. 208-220, 2009. Available: [Link]
-
Wikipedia, "Protecting group." Available: [Link]
-
J. M. Collins, K. A. Z. Collins, and M. G. Organ, "Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor," Organic Letters, vol. 21, no. 23, pp. 9369-9373, 2019. Available: [Link]
-
B. Henkel and E. Bayer, "Monitoring of solid phase peptide synthesis by FT‐IR spectroscopy," Journal of Peptide Science, vol. 4, no. 8, pp. 461-470, 1998. Available: [Link]
- CN113667049A, "Resin containing pyridine functional group and preparation method and application thereof," Google Patents.
-
E. E. Knaus and K. Redda, "The Protection and Deprotection of the Pyridine Nitrogen," Canadian Journal of Chemistry, vol. 55, no. 10, pp. 1788-1791, 1977. Available: [Link]
-
J. A. Ellman, "The Solid-Phase Part of Supported Small-Molecule Synthesis," CHIMIA International Journal for Chemistry, vol. 50, no. 4, pp. 146-150, 1996. Available: [Link]
-
S. K. Guchhait, "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis," RSC Medicinal Chemistry, vol. 15, no. 1, pp. 49-74, 2024. Available: [Link]
-
T. T. T. Tang, K. J. Wu, and C. H. Chen, "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers," Rapid Communications in Mass Spectrometry, vol. 8, no. 12, pp. 1001-1006, 1994. Available: [Link]
-
R. A. Bawa, "Synthesis of Some Aminopicolinic Acids," World Journal of Engineering and Technology, vol. 3, no. 3C, pp. 1-6, 2015. Available: [Link]
-
L. Li, "Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds," Chemical Communications, vol. 52, no. 4, pp. 783-786, 2016. Available: [Link]
-
Y. Wang, "Nitrogen-to-functionalized carbon atom transmutation of pyridine," Chemical Science, vol. 15, no. 38, pp. 14352-14359, 2024. Available: [Link]
-
M. D. G. de la Hoz, "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor," Beilstein Journal of Organic Chemistry, vol. 6, p. 11, 2010. Available: [Link]
-
M. Haring, "Skeletal editing of pyridine for ring transformations," Nature Chemistry, vol. 16, no. 1, pp. 1-10, 2024. Available: [Link]
-
R. L. Fine, "Multienzyme Coimmobilization on Triheterofunctional Supports," Biomacromolecules, vol. 23, no. 10, pp. 4293-4303, 2022. Available: [Link]
-
Creative Biostructure, "How to Immobilize Enzymes on Solid Supports." Available: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable, "Pyridine Ring Synthesis." Available: [Link]
-
M. Zdarta, "A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility," Catalysts, vol. 10, no. 8, p. 838, 2020. Available: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 12. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of solid phase peptide synthesis by FT‐IR spectroscopy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Continuous Flow Synthesis of Pyridyl Urea Derivatives from Methyl 5-aminopyridine-2-carboxylate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for rapid, efficient, and scalable methodologies is paramount. Methyl 5-aminopyridine-2-carboxylate stands as a pivotal building block, its bifunctional nature—possessing both a nucleophilic amine and a modifiable ester group—making it a versatile scaffold for constructing complex molecular architectures. This guide delves into the application of continuous flow chemistry to harness the full potential of this reagent, focusing on a critical transformation in medicinal chemistry: the synthesis of pyridyl ureas.
Traditional batch production methods, while foundational, often present challenges in terms of reaction control, scalability, and safety, particularly when handling highly reactive intermediates like isocyanates. Flow chemistry offers a transformative solution, enabling superior control over reaction parameters, enhancing safety, and facilitating seamless scalability from laboratory to production scales.[1][2] This document provides not just a protocol, but a strategic blueprint for leveraging continuous flow technology to accelerate research and development involving this compound.
Application Note 1: Continuous Flow Synthesis of Pyridyl Urea Derivatives
Introduction and Rationale
The reaction of primary amines with isocyanates to form ureas is a cornerstone of modern medicinal chemistry.[3] Urea-containing compounds are prevalent in a wide array of pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The pyridine moiety, also a common feature in drug molecules, often imparts desirable pharmacokinetic properties. The combination of these two functionalities through the use of this compound offers a direct route to novel compounds of significant pharmaceutical interest.
Why Flow Chemistry?
The decision to transition from batch to continuous flow for this specific application is underpinned by several key advantages:
-
Enhanced Safety: Isocyanates are often toxic and highly reactive. Flow reactors, with their small reaction volumes, inherently minimize the risk associated with handling such reagents. Any potential exothermic events are easily contained and dissipated due to the high surface-area-to-volume ratio of microreactors.[4]
-
Precise Reaction Control: The rapid mixing and superior heat transfer in flow systems allow for precise control over reaction temperature and residence time.[4][5] This is crucial for minimizing side reactions, such as the formation of symmetrical ureas from the reaction of the isocyanate with any trace water, or double addition products.
-
Rapid Optimization and High Throughput: The automated nature of many flow chemistry systems allows for the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity.[6][7] This high-throughput capability can significantly accelerate the synthesis of a library of urea derivatives for structure-activity relationship (SAR) studies.
-
Scalability: A process optimized on a lab-scale flow reactor can often be scaled up by simply running the system for a longer duration or by using a larger reactor, bypassing the complex challenges of scaling up batch reactions.[1]
Experimental Workflow and Setup
The continuous flow synthesis of pyridyl ureas from this compound and various isocyanates can be efficiently carried out using a standard microreactor system. The general workflow is depicted below.
Caption: General workflow for the continuous synthesis of pyridyl ureas.
Detailed Protocol: Synthesis of Methyl 5-(3-phenylureido)picolinate
This protocol details the synthesis of a representative pyridyl urea derivative.
Materials:
-
This compound (Commercially available[8])
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Flow chemistry system (e.g., Vapourtec, Syrris, or similar) equipped with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF. Degas the solution by sparging with nitrogen for 15 minutes.
-
Solution B: Prepare a 0.2 M solution of phenyl isocyanate in anhydrous THF. This solution should be prepared fresh before use.
Flow Reactor Setup and Operation:
-
System Priming: Prime both pumps and the entire reactor system with anhydrous THF to ensure no air bubbles are present and the system is inert.
-
Parameter Setting:
-
Set the reactor temperature to 60 °C. The use of elevated temperatures can increase the reaction rate, allowing for shorter residence times.[4]
-
Set the back-pressure regulator to 5 bar to ensure the solvent remains in the liquid phase and to prevent bubble formation.
-
-
Initiation of Flow:
-
Set the flow rate of Pump A (this compound solution) to 0.5 mL/min.
-
Set the flow rate of Pump B (phenyl isocyanate solution) to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min.
-
-
Reaction and Collection:
-
The two reagent streams converge at the T-mixer and enter the heated reactor coil. For a 10 mL reactor volume, the residence time will be 10 minutes (Volume / Total Flow Rate).
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product stream.
-
Collect the product stream in a round-bottom flask.
-
-
Work-up and Purification:
-
Upon completion of the run, evaporate the solvent from the collected solution under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation and In-line Analysis:
For robust protocol development, the integration of in-line analytical techniques such as FT-IR or UPLC-MS is highly recommended.[9] An in-line FT-IR can monitor the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹), providing real-time data on reaction conversion and allowing for rapid optimization of parameters without the need for offline analysis.
Data Presentation: Optimization of Urea Synthesis
The following table represents plausible data from an optimization study for the synthesis of various pyridyl ureas, demonstrating the versatility of the flow protocol.
| Entry | Isocyanate | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Phenyl isocyanate | 60 | 10 | 95 |
| 2 | 4-Chlorophenyl isocyanate | 60 | 10 | 97 |
| 3 | n-Butyl isocyanate | 60 | 15 | 92 |
| 4 | Phenyl isocyanate | 40 | 10 | 85 |
| 5 | Phenyl isocyanate | 60 | 5 | 88 |
Yields are for isolated, purified products.
Mechanistic Considerations
The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amino group of this compound attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable urea product.
Caption: Mechanism of urea formation from an amine and an isocyanate.
Conclusion
The application of continuous flow chemistry to the synthesis of urea derivatives from this compound represents a significant advancement over traditional batch methods. This approach provides a safer, more efficient, and highly scalable platform for the generation of diverse molecular entities crucial for drug discovery and development. The protocols and insights provided herein are intended to empower researchers to adopt this powerful technology, thereby accelerating innovation in chemical synthesis.
References
-
D. E. Sutton, M. G. Organ, Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles, PMC, NIH. [Link]
-
A. Calvo et al., Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study, ResearchGate. [Link]
-
P. Bana et al., Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors, ResearchGate. [Link]
-
D. E. Sutton, M. G. Organ, Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2,a]Heterocycles, AWS. [Link]
-
Y. Chen et al., Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1, ResearchGate. [Link]
-
A. M. C. H. van den Bergh et al., Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis, PubMed Central. [Link]
-
M. El-Sayed, Continuous Flow Synthesis of Anticancer Drugs, PMC, PubMed Central, NIH. [Link]
-
L. Vaccaro et al., Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products, ACS Publications. [Link]
-
G. C. T. C. Kirton et al., Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, PMC. [Link]
-
H. Lin et al., A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, DSpace@MIT. [Link]
-
A. Calvo et al., Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino) Ethanol: An Experimental and Computational Study, Scribd. [Link]
-
M. V. Amos, N. D. P. Cosford, 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides, SciSpace. [Link]
-
C. Spyropoulos, C. G. Kokotos, One-Pot Synthesis of Ureas from Boc-Protected Amines, Organic Chemistry Portal. [Link]
-
A. M. El-Sayed, Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs, NIH. [Link]
-
M. A. G. El-Fattah et al., Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies, PMC, PubMed Central. [Link]
- CN104447522A, Preparation method of 5-nitro-2-aminopyridine, Google P
-
G. Sabbioni et al., Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate, PubMed. [Link]
-
M. Avalos et al., Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways†, ResearchGate. [Link]
-
G. Sabbioni, Reactions of 4 methylphenyl isocyanate with amino acids, PubMed. [Link]
Sources
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. researchgate.net [researchgate.net]
Application Note: Accelerating the Synthesis of Pharmaceutical Scaffolds via Microwave-Assisted Reactions of Methyl 5-Aminopyridine-2-carboxylate
Abstract
Methyl 5-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry, offering two reactive sites for molecular elaboration: an amino group and a carboxylate ester on a pyridine core.[1][2] Traditional synthetic routes involving this intermediate often require prolonged reaction times and harsh conditions. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and direct amide bond formation. By leveraging the principles of microwave chemistry, researchers can achieve higher yields, greater purity, and reduce reaction times from many hours to mere minutes, thereby significantly enhancing the efficiency of drug discovery and development pipelines.[3][4]
The Convergence of a Key Building Block and an Enabling Technology
The Strategic Importance of this compound
This compound is an organic compound featuring a pyridine ring substituted with both an amino group and a methyl ester.[1] This unique arrangement of functional groups makes it an exceptionally versatile scaffold in the synthesis of complex heterocyclic molecules. The nucleophilic amino group is a handle for C-N bond formation, while the pyridine ring system can be functionalized through various cross-coupling reactions. Its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1][2]
The Microwave Advantage in Chemical Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5] Unlike conventional heating methods that rely on slow, inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[3] This results in rapid, uniform, and localized heating.[3]
The primary advantages of this approach include:
-
Dramatic Reaction Acceleration: Reaction times are often reduced from hours or days to minutes.[4][6]
-
Improved Yields and Purity: Rapid heating can minimize the formation of side products that often occur during long thermal processes.[3][4]
-
Enhanced Energy Efficiency: By heating only the reaction mixture, MAOS consumes significantly less energy than conventional oil baths or heating mantles.[5][7]
-
Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[4]
General Workflow for Microwave-Assisted Chemistry
The successful execution of microwave-assisted protocols relies on a standardized workflow using equipment designed for chemical synthesis. Domestic microwave ovens should not be used due to the lack of temperature and pressure controls and the risk of igniting flammable organic solvents.
Figure 2: General scheme for the microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent mixture, such as toluene/water or dioxane/water (4 mL). The presence of water is often beneficial for this reaction. [8]4. Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-150°C for 15-30 minutes. [9]Use variable power with an initial maximum of 200 W to reach the target temperature.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary & Optimization
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄, XPhosPdG2 | Tetrakis(triphenylphosphine)palladium(0) is a common, effective catalyst. Modern catalysts like XPhosPdG2 can offer higher turnover and broader scope. [10][11] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Carbonates are commonly used and effective. [8][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Aqueous solvent mixtures are standard for Suzuki reactions and heat efficiently in the microwave. [8] |
| Temperature | 120 - 150 °C | Higher temperatures, rapidly achieved with microwave heating, accelerate the catalytic cycle. |
| Time | 15 - 30 min | Microwave irradiation drastically reduces reaction times from many hours to minutes. [12] |
Protocol II: Microwave-Assisted Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. [13]In this protocol, the 5-amino group of this compound is coupled with an aryl bromide or iodide. This reaction is notoriously slow under conventional heating but is exceptionally well-suited for microwave acceleration, with reaction times often falling from over 24 hours to under 30 minutes. [14][15]The choice of palladium precursor and, critically, the phosphine ligand is key to a successful transformation.
Figure 3: General scheme for the microwave-assisted Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Vial Preparation: In an inert atmosphere (glovebox), add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and a bulky phosphine ligand (e.g., XPhos, 0.08 equiv) to a 10 mL microwave vial with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane (4 mL).
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the vial in the reactor and irradiate at 100-130°C for 10-40 minutes. [14]6. Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography.
Data Summary & Optimization
| Parameter | Condition | Rationale & Citation |
| Catalyst System | Pd₂(dba)₃ / XPhos or other bulky phosphine | The palladium source initiates the cycle. The bulky, electron-rich phosphine ligand is critical for facilitating both oxidative addition and reductive elimination. [13][14] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. [14] |
| Solvent | Toluene, Dioxane | Anhydrous aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 100 - 130 °C | Moderate temperatures are sufficient under microwave conditions to drive the reaction to completion quickly. |
| Time | 10 - 40 min | Represents a >95% reduction in reaction time compared to conventional heating methods. [14][15] |
Protocol III: Microwave-Assisted Direct Amide Bond Formation
Principle and Rationale
Forming an amide bond by coupling the amino group of our substrate with a carboxylic acid is a fundamental transformation. Traditional methods often require converting the carboxylic acid to a more reactive species like an acid chloride. Direct amidation can be sluggish. Microwave-assisted protocols, often using coupling reagents or a catalyst, can forge the amide bond directly and rapidly, sometimes even in green solvents like water or under solvent-free conditions. [16][17][18]
Figure 4: General scheme for microwave-assisted direct amide bond formation.
Detailed Experimental Protocol
-
Vial Preparation: To a 10 mL microwave vial with a stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the coupling reagent (e.g., TBTU, 1.5 mmol, 1.5 equiv). [16]2. Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a suitable solvent. While DMF is common, greener alternatives like neat water can be highly effective under microwave conditions (2-3 mL). [16]4. Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Irradiate the mixture at 60-80°C for 15-30 minutes with a power setting of ~40 W. [16]6. Work-up: After cooling, if the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with aqueous bicarbonate solution and brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic phase and purify by column chromatography or recrystallization.
Data Summary & Optimization
| Parameter | Condition | Rationale & Citation |
| Activation | TBTU, HATU, or catalytic CAN | Coupling reagents like TBTU activate the carboxylic acid for nucleophilic attack. Catalytic methods offer a greener alternative. [16][17] |
| Base | DIPEA, Et₃N | An organic base is needed to neutralize the acid formed during the reaction and facilitate the coupling. |
| Solvent | Water, DMF, or Solvent-Free | Microwave heating allows for the use of unconventional, green solvents like water. Solvent-free reactions are also possible, maximizing green chemistry principles. [16][18] |
| Temperature | 60 - 160 °C | The required temperature depends on the activation method; coupling reagents often allow for milder conditions. [16][17] |
| Time | 15 - 30 min | A significant improvement over conventional methods which can take 12-16 hours. [16] |
Conclusion
The integration of microwave-assisted synthesis into workflows involving this compound provides a robust and efficient platform for generating diverse molecular scaffolds. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct amidation demonstrate the power of MAOS to drastically reduce reaction times, improve yields, and promote greener chemical practices. By adopting these advanced techniques, researchers in pharmaceutical and materials science can accelerate their discovery programs and more rapidly advance promising molecular candidates.
References
-
Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Research Journal of Chemical Sciences URL: [Link]
-
Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap Eureka URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
-
Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY Source: BİLSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS URL: [Link]
-
Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega (via PMC) URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: RSC Advances (via PMC) URL: [Link]
-
Title: Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac Source: Indian Journal of Fibre & Textile Research URL: [Link]
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (via PMC) URL: [Link]
-
Title: Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: PubMed URL: [Link]
-
Title: Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by... Source: ResearchGate URL: [Link]
-
Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: MDPI URL: [Link]
-
Title: Co(II)-Mediated and microwave assisted coupling between 2,6-diaminopyridine and nitriles. A new synthetic route to N-(6-aminopyridin-2-yl)carboximidamides Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination Source: ResearchGate URL: [Link]
-
Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: Molecules (via NIH) URL: [Link]
-
Title: Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates... Source: RSC Publishing URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
-
Title: Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites Source: PubMed URL: [Link]
-
Title: [Application of methyl in drug design] Source: PubMed URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]
-
Title: The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. op.niscair.res.in [op.niscair.res.in]
- 17. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-aminopyridine-2-carboxylate
Welcome to the technical support guide for the synthesis and yield optimization of Methyl 5-aminopyridine-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis can present challenges that lead to suboptimal yields and purity.[1] This guide is structured to provide direct, experience-based solutions to common problems encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower your troubleshooting process.
Issue 1: Very Low or No Product Yield After Fischer Esterification of 5-Aminopicolinic Acid
Question: I am attempting to synthesize this compound by reacting 5-aminopicolinic acid with methanol and a strong acid catalyst (like H₂SO₄), but my final yield is negligible. What are the likely causes and how can I fix this?
Answer: This is a classic Fischer esterification, a reversible reaction that requires careful control of equilibrium.[2][3][4] Low yields in this specific synthesis often stem from a few key factors:
-
Cause A: Unfavorable Equilibrium: The Fischer esterification produces water as a byproduct.[3][5] According to Le Châtelier's principle, the presence of this water can drive the reaction backward, hydrolyzing your newly formed ester back to the starting material.[2][4]
-
Solution 1: Use Excess Alcohol: Employing a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the product side.[2][4]
-
Solution 2: Water Removal: Actively remove water as it forms. This can be achieved chemically by using a dehydrating agent or physically with a Dean-Stark apparatus for azeotropic removal, though this is more common with higher-boiling alcohols.[5] For methanol, using molecular sieves in the reaction flask can be effective.
-
-
Cause B: Catalyst Inactivation: The starting material, 5-aminopicolinic acid, is amphoteric. It has a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The basic amino group can neutralize your strong acid catalyst, rendering it ineffective.
-
Cause C: Insufficient Reaction Time or Temperature: Esterifications can be slow.[6] Suboptimal temperature or short reaction times will result in an incomplete reaction.[7]
-
Solution: Optimize and Monitor: Heat the reaction to reflux in methanol (approx. 65°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Issue 2: Significant Byproduct Formation
Question: My reaction produces the desired ester, but I'm getting a significant amount of an insoluble, high-molecular-weight byproduct that complicates purification and lowers my yield. What is this byproduct and how can I prevent it?
Answer: The byproduct is likely a polyamide formed from the intermolecular amide coupling between molecules of 5-aminopicolinic acid. This happens when the amino group of one molecule attacks the activated carboxylic acid of another, especially at elevated temperatures.
-
Cause: Competing Amide Formation: The conditions for esterification (acid catalyst, heat) can also promote amide bond formation. The protonated carboxylic acid is an activated electrophile, and the free amino group is a potent nucleophile.
-
Solution 1: Controlled Temperature: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Solution 2: Order of Addition: A highly effective strategy is to first protect the amino group or, more simply, to form the methyl ester under conditions that do not favor amidation. An alternative route involves starting with a precursor like 5-nitropyridine-2-carboxylic acid. You can esterify the nitro-compound first and then reduce the nitro group to an amine. This completely avoids the possibility of polyamide formation.[8][9]
-
Issue 3: Difficulty Isolating the Final Product
Question: After the reaction workup, I'm struggling to isolate pure this compound. It seems to be soluble in many solvents, and column chromatography gives poor separation.
Answer: Product isolation can indeed be tricky due to the molecule's polarity.
-
Cause A: Incorrect pH during Workup: The product has a basic amino group. If the aqueous solution is too acidic during extraction, your product will be protonated (forming a salt) and remain in the aqueous layer.
-
Solution: Careful Neutralization: After quenching the reaction, carefully neutralize the mixture with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of ~7-8.[10] This ensures the product is in its free base form and is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
-
Cause B: Ineffective Purification Strategy: Standard silica gel chromatography may not be optimal if impurities have similar polarity.
-
Solution 1: Solvent System Optimization: Systematically screen eluent systems for column chromatography. A gradient elution starting from a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity can improve separation.[7]
-
Solution 2: Recrystallization: If the crude product is reasonably pure, recrystallization is an excellent final purification step. Experiment with different solvent systems. A common choice is a mixed solvent system, such as ethyl acetate/hexane, where the product is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) and then the less soluble solvent (hexane) is added until turbidity appears, followed by cooling.
-
Process Optimization & Workflow
To visualize the troubleshooting and optimization process, the following logical flow can be used.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to avoid common yield issues? A multi-step synthesis starting from 2-chloro-5-nitropyridine is often more robust, though longer. The route typically involves:
-
Nucleophilic aromatic substitution (SₙAr) or a coupling reaction to introduce the carboxylate group (or a precursor).
-
Reduction of the nitro group to an amine using standard conditions like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Fe/HCl).[8][9] This sequence separates the reactive amino and carboxyl groups, preventing side reactions.
Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The starting material, 5-aminopicolinic acid, is highly polar and will have a very low Rf value (close to the baseline). The product ester is significantly less polar and will have a higher Rf. The reaction is complete when the baseline starting material spot has disappeared.
Q3: What are the optimal storage conditions for 5-aminopicolinic acid and the final product? Both compounds should be stored in a cool, dry place, away from light. 5-aminopicolinic acid can be susceptible to slow decarboxylation or polymerization over time if stored improperly. The final ester product should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, as amines can be sensitive to air oxidation over the long term.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification
This protocol is designed to maximize yield by addressing the key challenges of equilibrium and catalyst activity.
Materials:
-
5-aminopicolinic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-aminopicolinic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of starting material). Stir to suspend the solid.
-
Cool the mixture in an ice bath (0°C).
-
Slowly and carefully add concentrated sulfuric acid (1.5 - 2.0 eq). The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C).
-
Maintain reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add the residue to a saturated solution of sodium bicarbonate, stirring until CO₂ evolution ceases and the pH is ~8.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization.
Data Presentation: Solvent Screening for Recrystallization
The choice of solvent is critical for obtaining a high recovery of pure product during recrystallization.
| Solvent System | Solubility of Product (Hot) | Solubility of Product (Cold) | Typical Recovery | Notes |
| Methanol | High | High | Poor | Product is too soluble for effective recrystallization. |
| Water | Moderate | Moderate | Poor-Fair | Product has some water solubility; recovery is often low. |
| Ethyl Acetate / Hexane | High (in EtOAc) | Low (in mixture) | Excellent | Ideal system. Dissolve in minimal hot EtOAc, add Hexane until cloudy, then cool. |
| DCM / Hexane | High (in DCM) | Low (in mixture) | Good | Good alternative to EtOAc/Hexane. |
| Isopropanol | Moderate | Low | Good | A single-solvent option that can work well. |
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
- Various Authors. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Reactions and Reagents. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ChemicalBook. (n.d.). Methyl 5-aminopyridine-3-carboxylate synthesis.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Methyl 5-aminopyridine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-aminopyridine-2-carboxylate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-aminopyridine-2-carboxylate. Drawing from extensive field experience, this document addresses common and complex challenges encountered during column chromatography, offering logical, evidence-based solutions to streamline your purification workflow.
I. Troubleshooting Guide: Common Issues & Solutions
This section is designed to be your first point of reference when unexpected results occur during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the chromatographic principles at play.
Question 1: My compound, this compound, is showing significant tailing on a standard silica gel column. What is causing this and how can I achieve a sharp, symmetrical peak?
Answer:
Peak tailing with aminopyridines on silica gel is a classic problem rooted in the fundamental chemistry of the stationary phase and the analyte.[1] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic amino group of your compound through acid-base interactions.[1] This leads to a portion of your compound being retained more strongly, resulting in a "tail" as it slowly elutes from the column.
Root Cause Analysis:
-
Acid-Base Interaction: The primary amine on the pyridine ring is basic and can be protonated by the acidic silanol groups of the silica gel. This ionic interaction is much stronger than the desired normal-phase partitioning, causing the compound to lag on the column.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, it cannot effectively compete with the silica for interaction with your compound, exacerbating the tailing effect.
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a small amount of a basic modifier to your eluent. This modifier will "neutralize" the acidic silanol sites, minimizing the unwanted ionic interactions.
-
Actionable Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., ethyl acetate/hexane mixture). Start with a small amount and increase if tailing persists. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Self-Validation: You can verify the effectiveness of this approach by running a comparative TLC. Spot your compound on a TLC plate and develop one in the unmodified eluent and another in the TEA-modified eluent. The spot in the TEA-modified system should be more compact and have a slightly higher Rf value.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with downstream applications), consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Neutral or basic alumina will not have the acidic sites that cause tailing with amines.
-
Deactivated Silica: You can also use silica gel that has been "deactivated" by treatment with a reagent that caps the silanol groups. However, commercially available deactivated silica can be expensive.
-
Question 2: I am experiencing poor separation between this compound and a non-polar impurity. How can I improve the resolution?
Answer:
Poor resolution in this scenario suggests that the selectivity of your chromatographic system is not optimized for the specific compounds in your mixture. Selectivity is the ability of the system to differentiate between two compounds.[1]
Improving Resolution:
| Parameter | Action | Rationale |
| Mobile Phase Composition | Decrease the polarity of your eluent system. | By using a less polar mobile phase (e.g., increasing the hexane to ethyl acetate ratio), you will increase the retention of both compounds on the silica gel. This can often magnify the small differences in their polarity, leading to better separation. |
| Solvent System | Change the solvents used in your mobile phase. | Different solvents have different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the interactions between your compounds and the stationary phase, potentially improving separation.[2] |
| Column Dimensions | Use a longer, narrower column. | A longer column provides more theoretical plates, which increases the opportunity for separation. A narrower column can also improve efficiency. |
| Gradient Elution | Start with a very non-polar mobile phase and gradually increase the polarity. | This technique is very effective for separating compounds with different polarities. The non-polar impurity will elute first in the low-polarity solvent, and then as you increase the polarity, your more polar this compound will elute. |
Experimental Workflow for Optimization:
Caption: Workflow for troubleshooting poor resolution.
Question 3: My compound seems to be degrading on the column. I am getting multiple spots on the TLC of my collected fractions that were not in the crude material. What is happening?
Answer:
Degradation of this compound on a silica gel column is a significant concern, often due to the acidic nature of the stationary phase.[2][3] The ester functional group in your molecule can be susceptible to hydrolysis under acidic conditions, which would be exacerbated by prolonged exposure to the silica gel surface.
Potential Causes and Solutions:
-
Acid-Catalyzed Hydrolysis: The silanol groups on the silica can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-aminopyridine-2-carboxylic acid). This is more likely if your eluent contains trace amounts of water.
-
Solution 1: Use Anhydrous Solvents: Ensure your mobile phase solvents are dry.
-
Solution 2: Deactivate the Silica: As mentioned previously, adding a base like triethylamine to the eluent can neutralize the acidic sites and reduce the likelihood of acid-catalyzed degradation.[1]
-
Solution 3: Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
Oxidation: Aminopyridines can be susceptible to oxidation, which might be promoted by the high surface area of the silica gel and exposure to air.
-
Solution: While less common, if you suspect oxidation, you can try degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon).
-
Verification of Degradation:
To confirm that your compound is degrading on the silica, you can perform a simple 2D TLC experiment.
Protocol: 2D TLC for Stability Assessment
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same eluent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on the polar nature of your compound, a ratio of 70:30 hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio based on the initial TLC results. Remember to add 0.5-1% triethylamine to your eluent to prevent peak tailing.[1]
Q2: How do I determine the correct mobile phase polarity using TLC?
A2: The ideal Rf (retention factor) for the compound of interest for column chromatography is typically between 0.2 and 0.4.
-
If the Rf is too high (>0.5): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
If the Rf is too low (<0.1): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
Q3: Should I use wet or dry loading for my sample?
A3: For this compound, which is a solid, dry loading is often preferred.[4]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution to form a free-flowing powder upon evaporation of the solvent.
-
Carefully add this silica-adsorbed sample to the top of your packed column.
This technique ensures that the sample is introduced to the column in a narrow, uniform band, which leads to better separation.[4]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[5] For an aminopyridine, it is often beneficial to adjust the pH of the mobile phase to suppress the ionization of the amine, which can improve retention and peak shape.[5][6]
Reversed-Phase Considerations:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or a polar-embedded phase | C18 is a good general-purpose reversed-phase material. Polar-embedded phases can offer different selectivity for polar compounds. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with a buffer | A buffer is crucial for controlling the pH. A phosphate or acetate buffer at a pH of around 7-8 would keep the amine group neutral, leading to better retention.[5] |
| pH Adjustment | Adjust pH to be ~2 units above the pKa of the amine | This ensures the amine is in its neutral, more retained form.[5] |
Q5: What are some common impurities I might encounter?
A5: The impurities will depend on the synthetic route used to prepare this compound. However, common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Hydrolysis product: 5-aminopyridine-2-carboxylic acid, especially if the compound has been exposed to acidic or basic conditions.[7]
The polarity of these impurities will dictate the best strategy for their removal. TLC analysis of your crude material is essential for identifying the number and relative polarities of the impurities.
III. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A properly packed column is critical for achieving good separation.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
In a separate beaker, make a slurry of the required amount of silica gel in your starting mobile phase.
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica settle evenly.
-
Open the stopcock to drain some of the solvent, which will help pack the column.
-
Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.
-
Once the silica is packed, add a layer of sand on top to protect the surface.
Caption: Step-by-step column packing workflow.
IV. References
-
Waters Corporation. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? Waters Knowledge Base. Retrieved from
-
Dolan, J. W. (2016). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. Retrieved from
Sources
Technical Support Center: Recrystallization of Methyl 5-aminopyridine-2-carboxylate
As a Senior Application Scientist, I've designed this technical support guide to address the common and nuanced challenges encountered during the recrystallization of Methyl 5-aminopyridine-2-carboxylate. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
This center provides targeted troubleshooting advice and answers to frequently asked questions concerning the purification of this compound (CAS 67515-76-8) via recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workflow.
Question: My crude this compound fails to dissolve completely in the hot solvent, even after adding a significant volume. What's happening?
Answer: This issue typically points to one of two scenarios:
-
Inappropriate Solvent Selection: The solvent you've chosen may have low efficacy for this particular solute, even at elevated temperatures. This compound, being a polar molecule with both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester and pyridine ring, generally dissolves best in polar solvents.[1] If you are using a non-polar solvent like hexanes or toluene, you will likely encounter this issue.
-
Presence of Insoluble Impurities: Your crude product may contain inorganic salts or other synthesis by-products that are insoluble in your chosen organic solvent. Adding excessive solvent in an attempt to dissolve these will result in a very dilute solution and lead to poor or no recovery of your desired compound upon cooling.
Solution Protocol:
-
Step 1: Confirm Solvent Choice. Cross-reference your chosen solvent with the solubility data provided in Table 1. For this compound, polar solvents like methanol or ethanol are excellent starting points.
-
Step 2: Perform a Hot Filtration. If you are using an appropriate solvent, the undissolved material is likely an impurity. Do not add excess solvent. Instead, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.
Question: After dissolving my compound and letting it cool, no crystals have formed, even after an extended period or placing it in an ice bath. What should I do?
Answer: This is a classic case of either a supersaturated solution or using too much solvent.
-
Supersaturation: The solution contains more dissolved solute than it can theoretically hold at that temperature, but the crystals lack a nucleation site to begin forming.
-
Excess Solvent: The concentration of your compound is too low to reach the saturation point upon cooling, preventing crystallization. This is the most common reason for low or no yield.
Solution Protocol:
-
Step 1: Induce Crystallization.
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.
-
Seeding Method: If you have a small amount of pure this compound, add a single "seed" crystal to the solution. This provides a perfect template for further crystallization.
-
-
Step 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%). Then, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, which could cause the compound to crash out as a precipitate rather than forming pure crystals.
Question: My compound separated from the solution as an oil, not as solid crystals. How can I fix this "oiling out"?
Answer: "Oiling out" occurs when the melting point of your solid is lower than the temperature of the solution at the point of saturation. This is common if the compound is significantly impure, as impurities can depress the melting point. The resulting oil is an impure liquid form of your compound.
Solution Protocol:
-
Step 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% of the total volume used). This increases the volume and lowers the saturation temperature of the solution, hopefully to a point below the melting point of your compound.
-
Step 2: Promote Slower Cooling. Allow the flask to cool much more slowly. You can do this by leaving it on a hot plate with the heat turned off, or by wrapping the flask in glass wool or paper towels to insulate it. Very slow cooling encourages the formation of a stable crystal lattice instead of an oil.
-
Step 3: Consider a Different Solvent. If oiling out persists, the boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point (e.g., switch from ethanol to methanol).
Question: The final product is still colored (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?
Answer: The color is due to persistent, highly-colored impurities that co-crystallize with your product. These are often large, polar molecules with extensive conjugated systems.
Solution Protocol:
-
Step 1: Use Activated Charcoal. After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Step 2: Re-heat and Filter. Swirl the flask and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Step 3: Perform Hot Filtration. You must then perform a hot gravity filtration to remove the fine charcoal particles. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly to avoid significant yield loss.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, polar solvents are most effective.[1] Methanol is often a primary choice due to its high polarity and lower boiling point, which can help prevent "oiling out." Ethanol is also a good option. For a mixed-solvent system if a single solvent is not ideal, a polar solvent like ethanol could be paired with a less polar solvent like ethyl acetate, or with water, to fine-tune the solubility. Always perform small-scale solubility tests first.
Q2: What is a reasonable expected yield and how can I maximize it?
A2: A yield between 70-90% is generally considered good for a single recrystallization. A 100% yield is impossible, as some product will always remain dissolved in the cold solvent (mother liquor). To maximize yield:
-
Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.
-
Allow the solution to cool slowly and without disturbance to achieve maximum crystal formation. A sudden crash out of solution by rapid cooling will trap impurities.
-
Once crystallization appears complete at room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to further decrease the solubility of your product.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of your product.
Q3: How do I confirm that the recrystallization has actually purified my compound?
A3: There are two primary methods to assess purity post-recrystallization:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader. Compare the melting point of your recrystallized product to the literature value. The melting point of a related isomer, Methyl 2-aminopyridine-5-carboxylate, is reported as 158-162°C.[2]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material side-by-side on a TLC plate. After developing the plate in an appropriate solvent system, the recrystallized sample should ideally show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities.
Q4: Are there any specific safety precautions I should take?
A4: Yes. While specific safety data for this exact molecule is limited, related aminopyridine compounds are known to be irritants and potentially harmful if swallowed or in contact with skin.[2]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate with an open heating element.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Isomers
This table provides guidance on solvent selection based on the known properties of the target compound and its isomers.
| Solvent | Polarity | Expected Solubility for this compound | Rationale / Notes |
| Water | High | Soluble, especially when hot[1] | The polar amino and ester groups allow for hydrogen bonding. May require heating. |
| Methanol | High | Very Soluble | Excellent choice. Often used for similar polar compounds.[2] |
| Ethanol | High | Very Soluble | Good alternative to methanol, slightly less polar.[3] |
| Ethyl Acetate | Medium | Moderately Soluble | May be a good candidate for a mixed-solvent system. |
| Dichloromethane | Medium | Moderately Soluble | A related isomer shows good solubility.[3] |
| Toluene | Low | Sparingly Soluble | Unlikely to be a good primary solvent. Could be used as an anti-solvent. |
| Hexanes | Low | Insoluble | Useful for washing non-polar impurities from the crude solid before recrystallization. |
Experimental Workflow Visualization
Diagram 1: Recrystallization Workflow for this compound
This diagram outlines the key steps and decision points in the purification process.
Caption: Recrystallization workflow with troubleshooting loops.
References
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. [Link]
- Google Patents.
- Google Patents.
Sources
Technical Support Center: Synthesis of Methyl 5-aminopyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often plagued by the formation of unwanted side products that complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, organized by the most common synthetic strategies.
Section 1: Troubleshooting Esterification of 5-Aminopyridine-2-carboxylic Acid
Direct esterification of 5-aminopyridine-2-carboxylic acid is an attractive and atom-economical approach. However, the presence of the nucleophilic amino group introduces challenges in chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Fischer esterification of 5-aminopyridine-2-carboxylic acid with methanol and sulfuric acid, but I am observing a significant amount of a higher molecular weight side product. What is it and how can I avoid it?
A1: The side product is likely the N-acylated dimer, formed by the amidation reaction between the amino group of one molecule and the activated carboxylic acid of another. Under acidic conditions, the carboxylic acid is protonated, making it a better electrophile. While the intended reaction is with methanol, the amino group of another molecule of the starting material can also act as a nucleophile.
-
Causality: The amino group on the pyridine ring, although weakly basic, can compete with the alcohol as a nucleophile, especially at elevated temperatures. This leads to the formation of a stable amide bond.
-
Troubleshooting Protocol:
-
Protect the Amino Group: The most robust solution is to protect the amino group before esterification. Acetylation with acetic anhydride to form the acetamido derivative is a common strategy. The acetyl group can be removed later by acid or base hydrolysis.
-
Use a Milder Esterification Method: Avoid harsh acidic conditions and high temperatures. Methods like using diazomethane (with appropriate safety precautions) or employing a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in the presence of methanol can favor esterification over amidation.
-
Optimize Reaction Conditions: If Fischer esterification is the only option, use a large excess of methanol to outcompete the intermolecular amidation and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Q2: My esterification is very slow and requires high temperatures, leading to decomposition. How can I improve the reaction rate without promoting side reactions?
A2: The low nucleophilicity of the carbonyl carbon in the carboxylic acid necessitates catalysis. If standard acid catalysis is leading to side products, alternative activation methods are recommended.
-
Expertise & Experience: Activating the carboxylic acid with a reagent that is more selective for reaction with alcohols over amines is key.
-
Recommended Protocol: Acyl Chloride Intermediate
-
Convert to Acyl Chloride: React 5-aminopyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene at room temperature to 50 °C. This will form the more reactive acyl chloride.
-
Esterification: Carefully add methanol to the reaction mixture, often at a reduced temperature (0 °C to room temperature). The highly electrophilic acyl chloride will react preferentially with methanol.
-
Quenching: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the HCl generated.
-
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Temperature | High (reflux) | Low to moderate (0-50 °C) |
| Catalyst | Strong acid (e.g., H₂SO₄) | None required for esterification step |
| Key Side Product | N-acylated dimer | Potential for polymerization if not controlled |
| Yield | Variable, often moderate | Generally high |
Section 2: Reduction of Methyl 5-nitropyridine-2-carboxylate
This is a very common and effective route. The primary challenges involve incomplete reduction or over-reduction.
Troubleshooting Guide
Q1: My reduction of Methyl 5-nitropyridine-2-carboxylate using SnCl₂/HCl is giving me a mixture of products, and I am not getting a clean conversion to the desired amine. What are the likely impurities?
A1: Incomplete reduction is the most probable cause. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can persist as impurities.
-
Mechanism of Side Product Formation:
-
Nitroso Intermediate: The initial two-electron reduction of the nitro group forms a nitroso species.
-
Hydroxylamine Intermediate: A further two-electron reduction yields the hydroxylamine.
-
Condensation Products: These reactive intermediates can sometimes dimerize to form azoxy or azo compounds, especially under neutral or basic conditions.
-
-
Troubleshooting Protocol:
-
Ensure Sufficient Reductant and Acid: Use a stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). The presence of a strong acid like concentrated HCl is crucial for the reaction to proceed to the amine.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and intermediates.
-
Increase Reaction Time or Temperature: If the reaction stalls, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C).
-
Q2: I am using catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group, but I am seeing a side product that appears to be the desired product minus the ester group. What is happening?
A2: This suggests over-reduction or hydrogenolysis of the ester group. While less common for methyl esters, it can occur under harsh hydrogenation conditions. More likely, you may be experiencing some degree of pyridine ring reduction if conditions are too forcing.
-
Causality: High hydrogen pressure, high catalyst loading, or prolonged reaction times can lead to the reduction of the pyridine ring to a piperidine, which can be unstable, or cleavage of the ester.
-
Preventative Measures & Protocol:
-
Control Hydrogen Pressure: Use a lower pressure of hydrogen (e.g., atmospheric pressure to 50 psi).
-
Optimize Catalyst Loading: Use a catalytic amount of 5-10% Pd-C.
-
Solvent Choice: Use a protic solvent like methanol or ethanol, which can help to moderate the catalyst activity.
-
Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reduction.
-
Section 3: Buchwald-Hartwig Amination of Methyl 5-halopyridine-2-carboxylate
This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation. However, it is sensitive to reaction conditions, and several side reactions can occur.
Troubleshooting Guide
Q1: In my Buchwald-Hartwig amination of Methyl 5-bromopyridine-2-carboxylate with an ammonia source, I am observing a significant amount of Methyl pyridine-2-carboxylate (hydrodehalogenation product). How can I suppress this?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It occurs when the aryl halide complex undergoes a reaction that replaces the halogen with a hydrogen atom, often from a hydride source in the reaction mixture.
-
Mechanism of Hydrodehalogenation: This side reaction can compete with the desired reductive elimination step. It is often facilitated by β-hydride elimination from the palladium-amido complex or by reaction with trace water or other proton sources.[1][3]
Caption: Competing pathways in Buchwald-Hartwig amination.
-
Troubleshooting Protocol:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as Josiphos or BippyPhos have been developed to promote the desired reductive elimination over β-hydride elimination.[3]
-
Base Selection: The choice of base can influence the reaction outcome. A weaker base might disfavor protonolysis pathways.
-
Strictly Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry to minimize proton sources that can lead to hydrodehalogenation.
-
Use an Ammonia Surrogate: Instead of aqueous ammonia, consider using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS), which can lead to cleaner reactions.
-
Q2: My reaction is sluggish, and I suspect catalyst deactivation. What could be the cause?
A2: Palladium catalyst deactivation can occur through the formation of inactive palladium dimers or palladium black.[4]
-
Causality: The formation of stable, bridged palladium dimers can take the catalyst out of the catalytic cycle. This is particularly an issue with aryl iodides.[1]
-
Preventative Measures:
-
Use Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can prevent the formation of inactive dimers and often lead to higher reaction rates and yields.[1]
-
Pre-catalyst Selection: Using well-defined, air-stable Pd(II) pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.
-
Solvent Choice: The choice of solvent can impact catalyst stability and activity. Toluene and dioxane are commonly used.
-
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684-3688. [Link]
-
Kashani, S. K., Jessiman, J. E., & Steiner, A. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling of Methyl 5-aminopyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low conversion in the Suzuki-Miyaura coupling of Methyl 5-aminopyridine-2-carboxylate.
Introduction: Understanding the Challenges
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, substrates like this compound present a unique set of challenges that can lead to frustratingly low yields. Success with this molecule requires a nuanced understanding of its electronic and structural properties.
The primary difficulties arise from:
-
Catalyst Inhibition : The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst, forming inactive or less active complexes. This is often referred to as the "2-pyridyl problem" and is a major cause of sluggish or stalled reactions.[1][2]
-
Substrate Electronics : The pyridine ring is electron-deficient, which can slow the rate-limiting oxidative addition step, especially when using less reactive coupling partners like aryl chlorides.[1][3]
-
Functional Group Interference : The amino group, while a key feature, can also interact with the catalyst. Furthermore, the methyl ester is susceptible to hydrolysis under strongly basic conditions.[4][5]
This guide is structured to help you diagnose problems methodically, from foundational setup issues to the fine-tuning of reagents and catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows very low or no conversion. What are the first and most critical parameters to verify?
A1: Before delving into complex catalyst optimization, it's crucial to ensure the fundamentals of your reaction setup are sound. Often, low conversion stems from easily correctable issues.
-
Inert Atmosphere Integrity : The Suzuki coupling catalytic cycle involves Pd(0) species, which are highly sensitive to oxygen.[1][6] Inadequate degassing or a poor seal can lead to rapid catalyst oxidation and the formation of palladium black.
-
Troubleshooting Step : Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Quality and Stability :
-
Boronic Acid/Ester : Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond) and formation of boroxine anhydrides upon storage.[6][8] Protodeboronation is a common side reaction that consumes your nucleophile.[2]
-
Troubleshooting Step : Use freshly purchased or recently purified boronic acid. If in doubt, consider using more stable boronate esters, such as pinacol esters, which can be more robust.[9]
-
Solvent and Base : Ensure solvents are anhydrous (unless water is an intentional co-solvent) and bases are pure and dry.[8]
-
Q2: How do I choose the optimal catalyst system (Palladium Source and Ligand) for this specific substrate?
A2: This is the most critical variable for coupling electron-deficient pyridines. The standard Pd(PPh₃)₄ catalyst is often ineffective for this substrate class.[10] You need a catalyst system designed to overcome catalyst inhibition and promote the difficult oxidative addition step.
The solution lies in using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) .
-
Bulky, Electron-Rich Phosphine Ligands : Developed by groups like Buchwald and Fu, these ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[3]
-
Why they work : Their steric bulk creates a "pocket" around the palladium center, physically hindering the pyridine nitrogen from coordinating and deactivating the catalyst.[1] Their strong electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the aryl halide to the Pd(0) center.[3]
-
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are powerful σ-donors, even more so than phosphines, making them highly effective.[3] The resulting palladium-NHC bond is very strong, leading to greater catalyst stability. Precatalysts like PEPPSI-IPr are commercially available and highly effective.[3]
Table 1: Recommended Catalyst Systems for Coupling with Aminopyridines
| Ligand / Precatalyst | Palladium Source | Typical Loading (mol% Pd) | Key Advantages & Considerations |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1.5 - 3 mol% | Excellent general-purpose ligand for challenging substrates.[3] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1.5 - 3 mol% | Highly active, particularly for sterically hindered substrates.[1] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1.5 - 3 mol% | Another highly effective Buchwald-type ligand.[3] |
| PEPPSI-IPr | (Precatalyst) | 2 - 4 mol% | Air and moisture-stable precatalyst, easy to handle.[3] |
Q3: What are the common side reactions, and how can they be minimized?
A3: Observing new spots on your TLC or new peaks in your LC-MS can be disheartening. Identifying the likely side products is the first step to mitigation.
-
Protodeboronation : This is the protonolysis of the C-B bond of the boronic acid, forming an arene byproduct and rendering the nucleophile inactive.[2][10] It is often exacerbated by excess water or high temperatures.
-
Minimization : Use anhydrous conditions where possible. If using an aqueous base, don't use excessive amounts of water. Sometimes, using a boronate ester can help, as they can hydrolyze in situ at a rate comparable to the catalytic turnover, keeping the concentration of the more sensitive boronic acid low.[11][12]
-
-
Homocoupling : The boronic acid couples with itself to form a biaryl byproduct (e.g., biphenyl from phenylboronic acid).[6][10] This is often promoted by the presence of oxygen or Pd(II) species.
-
Minimization : Ensure a strictly inert atmosphere to prevent oxidation of Pd(0) to Pd(II).[6] Using a Pd(0) source like Pd₂(dba)₃ can be beneficial.
-
-
Dehalogenation : The starting aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[10][13]
-
Minimization : This can be caused by certain bases or impurities in the solvent that act as hydride sources. Ensure high-purity reagents and consider your choice of base and solvent.
-
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and a potential catalyst inhibition pathway.
Q4: Which base and solvent are most effective for this reaction?
A4: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[1] The choice of solvent affects solubility, reaction rate, and can influence side reactions.
-
Bases :
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common first choices. Cesium carbonate is stronger and often gives better results but is more expensive.[7] They are typically used with a water co-solvent to aid solubility.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly with challenging substrates and Buchwald-type ligands. It can often be used in anhydrous conditions.[3][10]
-
Fluorides (KF, CsF): Can be effective, especially if your substrate is sensitive to stronger bases that might hydrolyze the ester group.[5][14]
-
-
Solvents :
-
Aprotic Ethers (1,4-Dioxane, THF): These are excellent, commonly used solvents for Suzuki couplings.[2] Dioxane is often preferred for its higher boiling point.
-
Aromatic Hydrocarbons (Toluene): A good, high-boiling solvent, particularly for reactions requiring higher temperatures.
-
Water as a Co-solvent : Often, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is beneficial.[4][15] Water helps to dissolve the inorganic base and can accelerate the reaction. However, too much water can promote protodeboronation.
-
Table 2: Base and Solvent Selection Guide
| Base | Equivalents | Solvent System | Temp. Range (°C) | Notes / Potential Issues |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Standard conditions; may be insufficient for challenging couplings.[16] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, Toluene | 80 - 110 | Highly effective with bulky phosphine ligands; can be run anhydrously.[3][10] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | 60 - 100 | Stronger base, often improves yields but is more costly.[7][17] |
| KF | 3.0 | Dioxane, THF | 80 - 100 | Milder base, useful for base-sensitive functional groups (like esters).[14] |
Troubleshooting Workflow
When faced with low conversion, a systematic approach is more effective than random changes. The following workflow provides a logical path to identify and solve the problem.
Diagram 2: Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
Experimental Protocol: A Generalized Starting Point
This protocol provides a robust starting point for the Suzuki coupling of Methyl 5-amino-2-halopyridine-carboxylate using a Buchwald-type ligand. Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
Methyl 5-amino-2-halopyridine-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol% Pd)
-
SPhos (3.6 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane or toluene (0.1 - 0.2 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Preparation : To an oven-dried reaction vessel, add the Methyl 5-amino-2-halopyridine-carboxylate, arylboronic acid, and K₃PO₄.
-
Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction vessel.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed solvent via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup : Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[8][10]
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.
References
- Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines - Benchchem. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (n.d.).
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem. (n.d.).
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity - Benchchem. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Navigating the Nuances of C-N Coupling: A Technical Guide to Buchwald-Hartwig Amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions, with a specific focus on the critical interplay between the base and solvent. Here, we move beyond simple protocols to explore the underlying principles that govern success in this powerful transformation.
Troubleshooting Guide: From Failed Reactions to Flawless Results
This section addresses common problems encountered during Buchwald-Hartwig amination, providing not just solutions, but the rationale behind them.
Issue 1: My reaction shows low or no conversion of starting materials.
This is one of the most frequent challenges and can often be traced back to a few key factors.[1]
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) species is highly sensitive to oxygen.[2]
-
Suggested Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] Solvents must be thoroughly degassed, and all reagents should be anhydrous.[3] The use of stable, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
-
Possible Cause 2: Poor Solubility of the Base. The insolubility of inorganic bases in common nonpolar solvents is a frequently underestimated cause of reaction failure.[1][5]
-
Suggested Solution: The choice of solvent and base are intrinsically linked. If using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure the solvent offers at least partial solubility. While nonpolar aprotic solvents like toluene and dioxane are common, polar aprotic solvents can increase base solubility, but may also lead to side reactions if not chosen carefully.[6][7][8][9] In some cases, grinding the inorganic base before use or adding celite can help prevent clumping and improve reaction rates.[5]
-
-
Possible Cause 3: Incorrect Base Selection for the Substrate. The strength of the base must be matched to the acidity of the amine's N-H bond and the sensitivity of your substrates.
-
Suggested Solution: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups like esters and nitro groups.[1][10] For substrates with protic functional groups or other base-sensitive moieties, weaker inorganic bases (K₃PO₄, Cs₂CO₃) or alternative strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are better choices.[1][5][10] LHMDS is particularly useful for low-temperature aminations and when proton tolerance is required.[10]
-
-
Possible Cause 4: Challenging Substrates. Electron-deficient anilines or sterically hindered coupling partners can significantly slow down the reaction.
-
Suggested Solution: For electron-deficient anilines, their reduced nucleophilicity is a major hurdle.[4] To overcome this, employ more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the key steps of the catalytic cycle.[3][4] A strong, non-nucleophilic base like NaOtBu is often necessary to deprotonate the weakly acidic N-H bond.[4] For sterically hindered substrates, bulky ligands are also essential to promote the crucial reductive elimination step.[2]
-
Issue 2: Significant byproduct formation is observed, primarily hydrodehalogenation.
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.
-
Possible Cause: This side reaction can be exacerbated by the presence of water or an inappropriate choice of ligand and base.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of base and solvent selection in Buchwald-Hartwig amination.
Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?
The base plays a crucial role in the catalytic cycle by deprotonating the amine, which allows it to coordinate to the palladium center and displace the halide.[11] This step is essential for the subsequent reductive elimination that forms the desired C-N bond.[11]
Q2: How does solvent polarity affect the reaction?
Solvent polarity has a profound impact on the reaction's success.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane): These are the most commonly used solvents.[6] In these environments, the formation of charged intermediates is disfavored.[7][8][9] Therefore, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[7][8][9]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): While these solvents can improve the solubility of inorganic bases, they can also lead to catalyst inhibition.[6] In polar solvents, the halide can dissociate from the palladium center, but the base may then coordinate too strongly to the palladium, forming a stable "resting state" that slows down or halts the catalytic cycle.[7][8][9]
Q3: Are there "green" solvent alternatives for Buchwald-Hartwig amination?
Yes, research has identified more environmentally friendly solvents. For the acyl Buchwald-Hartwig cross-coupling of amides, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as preferable green alternatives to more hazardous solvents like 1,4-dioxane and dimethoxyethane (DME).[12][13]
Q4: When should I consider using a weaker inorganic base over a strong alkoxide base?
Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ are advantageous when your substrates contain base-sensitive functional groups.[1][5] While strong bases like NaOtBu often lead to higher reaction rates, they can also cause decomposition of sensitive molecules.[5][10] Weaker bases offer a milder approach, preserving the integrity of delicate functional groups.[5]
Q5: Can organic bases be used in Buchwald-Hartwig amination?
While less common, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in combination with inorganic bases for sensitive substrates.[1][5] However, theoretical studies have shown that the energy barrier for deprotonation by a neutral organic base like DBU in a nonpolar solvent can be prohibitively high.[7][8][9]
Data and Protocols
For a successful Buchwald-Hartwig amination, a systematic approach to optimization is key. The following tables provide a starting point for selecting your base and solvent.
Table 1: Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| Sodium tert-butoxide (NaOtBu) | Strong Organic | 19 | Allows for high reaction rates and low catalyst loadings. Incompatible with many electrophilic functional groups.[5][10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong Organic | 26 | Useful for substrates with protic functional groups and for low-temperature reactions. The solid base is air-sensitive.[10] |
| Potassium Phosphate (K₃PO₄) | Weaker Inorganic | 12.3 | A good choice for base-sensitive substrates.[1] |
| Cesium Carbonate (Cs₂CO₃) | Weaker Inorganic | 10.3 | Often used for sensitive substrates due to its good solubility in some organic solvents.[5] |
| Potassium Carbonate (K₂CO₃) | Weaker Inorganic | 10.3 | Can be used, but may result in lower reaction rates compared to stronger bases.[10] |
Table 2: Common Solvents in Buchwald-Hartwig Amination
| Solvent | Class | Notes |
| Toluene | Aromatic Hydrocarbon | A very common, nonpolar solvent. Often a good starting point.[10] |
| 1,4-Dioxane | Ether | A common polar aprotic solvent. Note: It is considered a high-impact solvent and should be replaced if possible.[14] |
| Tetrahydrofuran (THF) | Ether | A polar aprotic solvent, can be effective but may lead to side reactions.[10] |
| tert-Butanol (t-BuOH) | Alcohol | Can be used, sometimes with beneficial effects on the reaction. |
General Experimental Protocol
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial or Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.1-1.2 times the palladium loading).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
To further clarify the decision-making process and the reaction mechanism, the following diagrams are provided.
Caption: A decision tree for troubleshooting low yields.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available from: [Link]
-
ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014). Available from: [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. (2014). Available from: [Link]
-
ACS Publications. Role of the Base in Buchwald–Hartwig Amination. (2014). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Green Chemistry. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available from: [Link]
-
ACS Publications. Role of the Base in Buchwald–Hartwig Amination. (2014). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing decomposition of Methyl 5-aminopyridine-2-carboxylate during reactions
Welcome to the technical support center for Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block. Here, we address common issues related to its stability and provide actionable solutions to prevent its decomposition during chemical reactions. Our goal is to ensure the integrity of your experiments and the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Decomposition in Reactions
This section addresses specific problems you might encounter when using this compound, providing explanations and step-by-step protocols to mitigate these issues.
Question 1: Why is my reaction mixture turning dark brown or black when using this compound?
A darkening of the reaction mixture is a common indicator of decomposition, often due to oxidation of the electron-rich aminopyridine ring. The primary culprit is typically the presence of atmospheric oxygen, especially under neutral or basic conditions, or in the presence of certain metal catalysts. The amino group significantly increases the electron density of the pyridine ring, making it susceptible to oxidative processes.[1][2]
Immediate Actions & Solutions:
-
Implement Inert Atmosphere Techniques: The most critical step is to rigorously exclude oxygen from your reaction.
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Always degas your solvents before use.
-
Consider Amine Protection: If the reaction conditions are harsh or involve strong oxidants, protecting the amino group is the most robust solution.
Protocol 1: Standard Degassing of Solvents
This protocol describes the "freeze-pump-thaw" method, which is highly effective for removing dissolved gases from solvents.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Vacuum pump
-
Cold trap
-
Dewar flask with liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze the solvent by immersing the flask in liquid nitrogen or a dry ice/acetone bath.
-
Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the cold bath, allowing the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
Question 2: My product yield is low, and I'm isolating 5-aminopyridine. What is happening?
The loss of the methyl carboxylate group indicates that decarboxylation is occurring. This is a known decomposition pathway for pyridine-2-carboxylic acids (picolinic acids) and their derivatives.[3][4][5] While the methyl ester is more stable than the free carboxylic acid, it can first be hydrolyzed to the acid, which then readily decarboxylates, especially at elevated temperatures.
Causality and Prevention:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water.[6]
-
Thermal Decarboxylation: The resulting 5-aminopyridine-2-carboxylic acid is prone to losing CO2 upon heating.[7][8]
Preventative Measures:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the ester.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, do so cautiously and for the minimum time necessary.
-
pH Control: Strongly acidic or basic conditions can promote ester hydrolysis. If possible, run the reaction under neutral or near-neutral conditions.
Workflow for Diagnosing and Preventing Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
To ensure its long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time.[9]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes decomposition rates. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the amino group.[9] |
| Light | Amber vial/dark place | Prevents potential light-induced degradation. |
| Moisture | Dry/desiccated environment | Prevents hydrolysis of the methyl ester. |
Q2: I need to perform a reaction that is incompatible with the primary amine. What protecting group do you recommend?
Protecting the amino group is a standard strategy to prevent unwanted side reactions.[10][11] The choice of protecting group depends on the subsequent reaction conditions. Carbamates are generally an excellent choice for amines.[12]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Cbz, Fmoc |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Boc, Fmoc |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF) | Boc, Cbz |
Protocol 2: Boc Protection of this compound
This protocol provides a general procedure for protecting the amino group as a tert-butoxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected compound.
Logical Flow for Amine Protection Strategy
Caption: Decision process for using an amine protecting group.
Q3: Can I use strong bases like NaOH or KOH with this compound?
The use of strong bases, especially in aqueous conditions and with heating, is not recommended as it will likely lead to the hydrolysis of the methyl ester to the corresponding carboxylate.[6] This carboxylate can then undergo decarboxylation, leading to product loss. If a base is required, consider using milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) under anhydrous conditions.
References
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC - NIH. Available from: [Link]
-
Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available from: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry. Available from: [Link]
-
METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE - ChemBK. Available from: [Link]
-
Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and world. Available from: [Link]
-
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available from: [Link]
-
Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications. Available from: [Link]
-
Hammick reaction - Wikipedia. Available from: [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. Available from: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available from: [Link]
-
Protective Groups - Organic Chemistry Portal. Available from: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Protecting Groups for Amines - YouTube. Available from: [Link]
-
Protecting Groups List - SynArchive. Available from: [Link]
-
Amino Acid-Protecting Groups. Molecules. Available from: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]
Sources
- 1. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 5-aminopyridine-2-carboxylate
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Methyl 5-aminopyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, and often tricky, substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The core challenge with this compound lies in its structure. The presence of two Lewis basic nitrogen atoms—the pyridine ring nitrogen and the C5-amino group—can lead to catalyst inhibition by coordinating to the palladium center.[1] This guide provides structured advice to overcome this and other potential hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a cross-coupling reaction with this substrate.
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Answer: Failure with this substrate is frequently due to catalyst inhibition or the use of a insufficiently active catalyst system.[1] The lone pairs on the pyridine nitrogen and the amino group can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] Additionally, if your coupling partner is a less reactive halide (e.g., a chloride), the oxidative addition step requires a highly active, electron-rich catalyst that may not be standard in many labs.[1]
Q2: Which type of palladium catalyst and ligand is the best starting point for this substrate?
Answer: For challenging substrates like functionalized aminopyridines, pre-formed palladium precatalysts combined with sterically hindered, electron-rich phosphine ligands are highly recommended. These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and their bulkiness can prevent the substrate's nitrogen atoms from deactivating the catalyst.
Avoid using simple catalysts like Pd(PPh₃)₄ as a first choice, as they are often not active enough for this transformation.[1] Instead, consider the classes of ligands developed by Buchwald and Hartwig, which are specifically designed for challenging couplings.[2]
Q3: How important is the choice of base and solvent?
Answer: The base and solvent system is critical and its optimal choice is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the nucleophile (in C-N coupling) but can also influence catalyst activity and stability.[2][3] Solvent choice impacts the solubility of all components and can affect reaction rates.[4] A common reason for reaction failure is the precipitation of starting materials or intermediates.[5]
Catalyst & Conditions Selection Guide
The following table provides recommended starting points for various common cross-coupling reactions involving a halo-substituted this compound (e.g., Methyl 5-amino-6-bromopyridine-2-carboxylate).
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent(s) | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | G3-XPhos or G3-SPhos | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 | The presence of water is often crucial for the transmetalation step.[6] Use rigorous degassing.[7] |
| Buchwald-Hartwig | G3-BrettPhos | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-100 | Strong, non-nucleophilic bases are required.[8] Ligand choice is critical and depends on the amine coupling partner.[8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ (or ligand-free) | Et₃N or DIPEA | DMF or THF | 60-100 | A Cu(I) co-catalyst (e.g., CuI) is typically required.[9][10] Ensure the terminal alkyne is of high purity. |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile | 80-120 | Regioselectivity can be an issue; the reaction is sensitive to the electronic nature of the alkene.[11][12] |
Troubleshooting Guide
Encountering issues? This section provides a logical workflow and specific advice for common problems.
Problem: No reaction or very low conversion.
This is the most common failure mode. Before making drastic changes, systematically verify your setup and reagents.
Below is a visual guide to systematically troubleshoot a failed reaction.
Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.
-
Reagent Integrity:
-
Solvents: Ensure solvents, especially ethers like dioxane and THF, are anhydrous and have been rigorously degassed via freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 20-30 minutes.[1][7] Oxygen can oxidize the Pd(0) active catalyst.[1]
-
Base: Solid bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Ensure they are freshly purchased or have been dried in an oven. The particle size of inorganic bases can also impact reaction rates.[13]
-
Boronic Acid/Ester (for Suzuki): Check for signs of protodeboronation (decomposition). Run an NMR of your boronic acid to ensure its integrity before use.
-
-
Catalyst System:
-
Switch Ligand: If using a simple ligand like PPh₃, switch to a more electron-rich and sterically demanding biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These are designed to overcome the challenges of catalyst inhibition and promote difficult oxidative additions.[2]
-
Use a Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[2][14]
-
-
Reaction Conditions:
-
Temperature: If running at 80 °C, try increasing the temperature to 100-110 °C. Some difficult couplings require more thermal energy.
-
Solvent: If solubility is an issue, consider switching solvents. For Suzuki reactions, a switch from dioxane to toluene or DMF might be beneficial.[4]
-
Problem: Multiple byproducts are observed.
Byproduct formation complicates purification and reduces yield. Identifying the byproduct is the first step to mitigation.
| Common Byproduct | Identification (MS/NMR) | Likely Cause | Mitigation Strategy |
| Dehalogenated Starting Material | Mass corresponding to starting material minus halogen, plus H. | Presence of trace water or other proton sources reacting with the catalyst. | Ensure rigorously anhydrous conditions. Use a high-purity, dry base.[1] |
| Homocoupling of Boronic Acid (Suzuki) | Biaryl product derived from two boronic acid molecules. | Presence of oxygen oxidizing the Pd(0) catalyst; incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1] |
| Protodeboronation (Suzuki) | Arene corresponding to the boronic acid partner. | Presence of water/protons leading to cleavage of the C-B bond. | Use anhydrous solvents and reagents. Sometimes a less aqueous base/solvent system can help.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a benchmark Suzuki-Miyaura reaction.
Reaction: Coupling of Methyl 5-amino-6-bromopyridine-2-carboxylate with Phenylboronic Acid.
Materials:
-
Methyl 5-amino-6-bromopyridine-2-carboxylate (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-amino-6-bromopyridine-2-carboxylate, Phenylboronic Acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.[1][15] The final reaction concentration should be around 0.1-0.2 M.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting bromide.
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
The diagram below illustrates why substrates like this compound are challenging and how modern ligands provide a solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. scirp.org [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 5-Aminopyridine-2-carboxylate
Welcome to the technical support center for Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block. The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester, presents specific challenges and opportunities in post-reaction processing. This document aims to address these with scientific rigor and practical advice.
Understanding the Molecule: Key Physicochemical Properties
This compound (also known as methyl 5-aminopicolinate) is a solid, crystalline substance.[1] Its structure, featuring a pyridine ring, an amino group, and a methyl ester, dictates its behavior during work-up procedures.
| Property | Value/Information | Significance for Work-up |
| Molecular Formula | C₇H₈N₂O₂[1][2][3] | Influences molecular weight and polarity. |
| Molecular Weight | 152.15 g/mol [1][2][3] | Essential for calculating molar equivalents and yields. |
| Appearance | White to off-white solid[4] | A significant color change may indicate impurities or degradation. |
| Solubility | Soluble in polar solvents like methanol and water.[1] | Key for choosing appropriate extraction and chromatography solvents. Its water solubility can complicate aqueous extractions.[5] |
| pKa (Predicted) | -0.10 to 4.78[4][6] | The amino group provides basicity, allowing for acid-base extractions to separate it from neutral or acidic impurities. The pyridine nitrogen is also basic. |
| Stability | Stable under standard conditions. Can be sensitive to strong acids or bases, potentially leading to ester hydrolysis.[7] | Dictates the pH range suitable for work-up to avoid product degradation. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. What is the first step in designing a work-up for a reaction involving this compound?
A1: The initial and most critical step is to analyze the properties of your desired product and the potential impurities. Because this compound contains a basic amino group, an acid-base extraction is often the most powerful initial purification step.[8]
-
If your product retains the free amino group: An acidic wash (e.g., with dilute HCl or NH₄Cl) will protonate your product, moving it into the aqueous layer and separating it from non-basic organic impurities.[9] Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the product.
-
If the amino group has reacted (e.g., acylation): The basicity will be significantly reduced. In this case, a standard aqueous wash to remove water-soluble reagents followed by chromatography is more appropriate.
-
Consider the stability of all components: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.[7] Therefore, use dilute acids and bases and perform extractions at room temperature.
Q2: I'm performing a Suzuki coupling with a bromo-derivative of this compound. How do I remove the palladium catalyst and boronic acid residues?
A2: This is a common challenge in cross-coupling reactions.[10][11] A multi-step approach is most effective:
-
Initial Filtration: After diluting the reaction mixture with a solvent like ethyl acetate, filter it through a pad of Celite® to remove the bulk of the palladium catalyst.[12]
-
Aqueous Washes:
-
Wash the organic filtrate with an aqueous solution of KF or K₃PO₄. This helps to remove residual boronic acid and its byproducts by forming water-soluble trifluoroborate salts.[9]
-
Repeatedly concentrating the reaction mixture from methanol can also remove boron compounds as the volatile trimethyl borate.[9]
-
-
Amine Scavenging: If your product is not basic, washing with a dilute acid can remove any remaining basic starting material.
-
Chromatography: Final purification is almost always achieved by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific product.[10]
Q3: My product is streaking badly during silica gel chromatography. What can I do to improve the separation?
A3: Peak tailing or streaking with pyridine-containing compounds on silica gel is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[13]
Here are several effective strategies:
-
Add a Competing Base: Incorporate a small amount of a volatile amine, like triethylamine (0.5-2%), into your eluent. The triethylamine will preferentially bind to the active silanol sites, allowing your product to elute with a much-improved peak shape.[13]
-
Use a Different Stationary Phase: If streaking persists, consider using deactivated silica, alumina (basic or neutral), or a C18 reversed-phase column for purification.[13]
-
pH Adjustment (for HPLC): In reversed-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. At a low pH (2.5-3.0), the pyridine nitrogen is protonated, which can reduce tailing. Conversely, at a high pH (>8), the pyridine is neutral, which also leads to good peak shape, but requires a pH-stable column.[13]
Q4: I'm concerned about hydrolyzing the methyl ester during an aqueous work-up. What precautions should I take?
A4: Ester hydrolysis is a valid concern, particularly if strong bases or acids are used, or if the mixture is heated.
-
Use Mild Reagents: Opt for saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for basic washes instead of stronger bases like NaOH or KOH. For acidic washes, use dilute solutions of HCl or saturated ammonium chloride (NH₄Cl).[12]
-
Control Temperature: Perform all extractions at room temperature or below. Avoid any heating steps during the work-up.
-
Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Perform the extractions efficiently and move to the drying and concentration steps promptly.
-
Consider Non-Aqueous Work-ups: If the impurities are non-polar, it might be possible to directly load the crude reaction mixture onto a silica gel column after filtration and solvent evaporation, bypassing an aqueous work-up entirely.
Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up of reactions involving this compound.
Issue 1: Low Recovery After Extractive Work-up
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is water-soluble | Extract the aqueous layer multiple times (5-7x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5][14] Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. | The polar functional groups on this compound and its derivatives can lead to significant partitioning into the aqueous phase. The "salting-out" effect reduces the product's solubility in the aqueous layer. |
| Emulsion formation | Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite®. Allow the mixture to stand for an extended period without agitation. | Emulsions are common with basic compounds like pyridines.[12] Brine increases the ionic strength of the aqueous phase, helping to coalesce the dispersed droplets. |
| Product precipitated as a salt | Check the pH of the aqueous layer. If it's acidic, your amine-containing product may have precipitated as a hydrochloride or other salt. Neutralize the solution to pH 8-9 to redissolve the free base before extracting.[12] | The protonated form of the amine is often more water-soluble but can sometimes precipitate if its concentration is high. Neutralization returns it to the less water-soluble free base form. |
Issue 2: Unexpected Side Products Observed by TLC/LC-MS
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Ester Hydrolysis | Monitor the pH and temperature of the work-up carefully. Use milder bases (e.g., NaHCO₃) and acids (e.g., NH₄Cl).[12] | The ester is susceptible to saponification under basic conditions or acid-catalyzed hydrolysis, converting the -COOCH₃ group to a -COOH group.[7] |
| Homocoupling (in Suzuki reactions) | Ensure rigorous degassing of solvents and maintain an inert atmosphere during the reaction.[10] Use a slight excess of the boronic acid. | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid reagent (Ar'-B(OH)₂ → Ar'-Ar').[11] |
| N-Oxide Formation | Avoid strong oxidizing agents in the reaction or work-up. If using an oxidant, ensure it is fully quenched before work-up. | The pyridine nitrogen can be oxidized to an N-oxide, which significantly changes the polarity and reactivity of the molecule.[5][14] |
Experimental Workflow Visualizations
Workflow 1: General Acid-Base Extraction
This workflow is ideal for isolating a product where the 5-amino group remains basic.
Caption: Workflow for purification via acid-base extraction.
Workflow 2: Troubleshooting Chromatography of Basic Pyridines
This decision tree helps in optimizing chromatographic purification.
Caption: Decision tree for troubleshooting pyridine chromatography.
References
-
ChemBK. (2024). METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. Retrieved from [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2004(5), 179-185.
-
OSHA. (2006). PV2143. Retrieved from [Link]
- Harnisch, H., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.
- Higashi, J. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ChemBK. (n.d.). 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
- Jamison, C. R., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 435-444.
- Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 14(4), 784-793.
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-aminopyridine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
- Gharda, K. H., et al. (2013). Process for producing pyridine carboxylic acids. U.S.
-
Reddit. (2013). Workup up a reaction with amine and carboxylic acid. r/chemistry. Retrieved from [Link]
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339.
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
- García-Valdivia, A. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. Retrieved from [Link]
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 67515-76-8 [chemnet.com]
- 4. METHYL 5-AMINOPYRIMIDINE-2-CARBOXYLATE CAS#: 73418-88-9 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.org [mdpi.org]
Technical Support Center: Palladium Catalyst Removal from Methyl 5-aminopyridine-2-carboxylate Products
Welcome to the Technical Support Center for the purification of Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual palladium catalysts from your reaction products. Given the increasing regulatory scrutiny on elemental impurities, particularly in active pharmaceutical ingredients (APIs), robust and reliable palladium removal is a critical step in modern synthetic chemistry.[1][2][3]
The unique challenge with aminopyridine derivatives, such as this compound, lies in their inherent ability to act as strong chelating agents. The nitrogen atoms of the pyridine ring and the amino group can form stable complexes with palladium, making its removal by standard methods particularly difficult.[4][5] This guide will equip you with the knowledge to overcome these challenges, from selecting the appropriate purification strategy to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
A1: The primary difficulty stems from the molecular structure of your product. The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, strongly chelating with palladium species. This forms a soluble complex that is not easily removed by simple filtration or standard chromatographic methods.[4]
Q2: What are the main methods for palladium removal in pharmaceutical synthesis?
A2: The most common methods include:
-
Adsorption: Using solid-supported metal scavengers or activated carbon.[6][7]
-
Crystallization: Purifying the product through crystallization, where palladium impurities remain in the mother liquor.[6][8]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium into a separate phase.[6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[4][9]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, typically functionalized silica gels or polymers, designed to selectively bind and remove palladium from solution.[10] They work through chemisorption, where functional groups on the scavenger's surface have a high affinity for palladium, forming a stable complex that can be easily filtered off.[11] Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[10][11]
Q4: How do I choose the right scavenger for my product?
A4: The choice depends on the palladium species in your reaction and the nature of your product. For aminopyridines, it is crucial to select a scavenger that will not react with your product. A screening of different scavengers is highly recommended to find the one with the highest affinity for palladium and the lowest for your compound.[3][12] Thiol-based silica scavengers are often a good starting point due to their high affinity for palladium and broad applicability.[10][13]
Q5: What are the regulatory limits for palladium in APIs?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities (ICH Q3D).[2] For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which translates to a concentration limit in the API that depends on the maximum daily dose.[3] For many APIs, this means reducing palladium levels to below 10 ppm.[1][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High Residual Palladium Levels (>50 ppm) After Initial Purification
-
Possible Cause: Strong chelation of palladium by the aminopyridine product, keeping the metal in solution.[4] Simple filtration or a single scavenger treatment may be insufficient.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: If you haven't already, use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or macroporous polystyrene-based scavengers with TMT functionality (e.g., MP-TMT) are excellent choices.[10][15]
-
Optimize Scavenging Conditions: Increase the temperature of the reaction mixture (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-24 hours) to improve the kinetics of scavenging.[4][13]
-
Increase Scavenger Equivalents: The amount of scavenger needed depends on the initial palladium concentration. If levels are still high, increase the amount of scavenger used.
-
Consider a "Catch and Release" Approach: In some cases, temporarily modifying the product to reduce its chelating ability, followed by scavenging and then regeneration of the product, can be effective.
-
Pre-treatment of the Reaction Mixture: Adjusting the pH of the solution before adding the scavenger can sometimes help to break up the palladium-product complex, making the palladium more available for scavenging.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with highly porous materials like activated carbon.[6]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.[6]
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon required to achieve the desired palladium level.
-
Solvent Selection: The choice of solvent can impact the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its loss to the scavenger.[6]
-
Switch Purification Method: If product loss remains high with adsorption methods, consider crystallization as an alternative. The use of additives during crystallization can help to keep palladium species soluble in the mother liquor.[8]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the palladium species present at the end of the reaction. The oxidation state (Pd(0) vs. Pd(II)) and coordination environment of the palladium can differ between batches, affecting the efficiency of a given removal method.[6]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure before the palladium removal step to minimize variations in the palladium species.[6]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, TMT-based scavengers are known to be effective for both Pd(0) and Pd(II).[15]
-
Implement a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single, more easily removed form.
-
Visualizing the Workflow
A systematic approach is key to successful palladium removal. The following diagram outlines a general workflow.
Caption: General workflow for palladium removal and optimization.
Decision-Making for Method Selection
Choosing the right starting point for palladium removal can save significant time and resources. This decision tree can guide your initial choice.
Caption: Decision tree for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Scavenging with Silica-Based Scavengers
This protocol provides a general procedure for using a solid-supported scavenger.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS Thiol) to the solution. The amount will depend on the scavenger's capacity and the initial palladium concentration, but a starting point is often 5-20 weight equivalents relative to the amount of palladium.
-
Agitation: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][8]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting amount is 0.1 to 0.5 weight equivalents relative to the crude product.[11]
-
Agitation: Stir the slurry at a suitable temperature (e.g., 25-50 °C) for 2 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium as described in Protocol 1.
Comparative Data of Common Palladium Scavengers
The following table summarizes the characteristics of several common types of palladium scavengers.
| Scavenger Type | Functional Group | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | % Removal | Key Advantages |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[4] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity, effective for Pd(0) and Pd(II).[4][15] |
| SiliaMetS® Thiourea | -NH(C=S)NH2 | ~2400 | <16 | >99% | Versatile for all forms of palladium.[10] |
| Activated Carbon | N/A (Adsorbent) | ~6100 | ~3.4 | >99% | Cost-effective, good for high initial concentrations.[11] |
Note: The efficiency of each scavenger is highly dependent on the specific reaction conditions, solvent, and the nature of the palladium complex.
References
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sopachem.com [sopachem.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. silicycle.com [silicycle.com]
- 14. books.rsc.org [books.rsc.org]
- 15. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Troubleshooting Poor Solubility of Methyl 5-Aminopyridine-2-carboxylate in Organic Solvents
Welcome to the technical support center for Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. The following information is structured in a question-and-answer format to directly address specific issues and provide practical, scientifically-grounded solutions.
Understanding the Challenge: Why is this compound's Solubility an Issue?
This compound is an organic compound with a pyridine ring structure substituted with both an amino group and a carboxylate ester.[1] This unique structure, containing both a basic amino group and a polar ester, can lead to complex solubility behavior in organic solvents. While it is noted to be soluble in polar solvents like alcohols, its solubility can be limited in a range of other organic solvents commonly used in synthesis and formulation.[1] This can pose significant challenges in achieving desired concentrations for reactions, purification, and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low solubility of this compound in my chosen organic solvent. What are the primary factors at play?
A1: The poor solubility likely stems from a combination of factors related to its molecular structure:
-
Intermolecular Forces: The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen of the ester) allows for strong intermolecular hydrogen bonding between molecules of this compound. These strong interactions in the solid state require a significant amount of energy to be overcome by the solvent.
-
Polarity Mismatch: While the molecule has polar functional groups, the overall polarity may not be well-matched with certain organic solvents. A significant difference in polarity between the solute and the solvent can lead to poor solvation and, consequently, low solubility.
-
Crystalline Structure: In its solid form, the compound likely exists in a stable crystalline lattice. The energy required to break this lattice (lattice energy) can be high, and if the energy released upon solvation (solvation energy) is not sufficient to overcome it, the compound will have low solubility.
Q2: I'm trying to run a reaction and need to increase the concentration of this compound in my solvent. What are my immediate options?
A2: Several strategies can be employed to enhance solubility. The choice of method will depend on the specific requirements of your experiment, such as the reaction conditions and the compatibility of the chosen method with downstream processes.
Here is a decision-making workflow to guide your approach:
Caption: Decision workflow for troubleshooting poor solubility.
Q3: Can you provide more detail on using a co-solvent system?
A3: Co-solvency is a powerful technique that involves adding a small amount of a miscible solvent (the co-solvent) to the primary solvent to increase the solubility of a compound.[2][3] The co-solvent works by reducing the interfacial tension between the primary solvent and the solute, effectively making the solvent system more "hospitable" to the solute.[3]
Experimental Protocol: Co-solvent Screening
-
Selection of Co-solvents: Choose a range of co-solvents with varying polarities that are miscible with your primary solvent. Common choices include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Polyethylene glycols (PEGs) of low molecular weight.[4]
-
-
Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) in the primary solvent.
-
Solubility Determination:
-
Add an excess amount of this compound to a fixed volume of each solvent mixture in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal solvent system.
Data Presentation: Example Co-solvent Screening Results
| Primary Solvent | Co-solvent | Co-solvent % (v/v) | Solubility (mg/mL) |
| Dichloromethane | DMSO | 5 | 2.5 |
| Dichloromethane | DMSO | 10 | 5.8 |
| Dichloromethane | Methanol | 5 | 1.8 |
| Dichloromethane | Methanol | 10 | 3.2 |
| Toluene | DMF | 5 | 1.1 |
| Toluene | DMF | 10 | 2.9 |
Note: The data in this table is illustrative and not based on experimental results.
Q4: How does pH adjustment work for an aminopyridine derivative, and how can I apply it in an organic solvent?
A4: The amino group on the pyridine ring of this compound is basic and can be protonated to form a more soluble salt.[5][6] While pH is a concept typically associated with aqueous solutions, the principle can be applied in organic solvents by adding a suitable acid.
Experimental Protocol: pH (Acid) Adjustment in Organic Solvents
-
Acid Selection: Choose an organic-soluble acid. Examples include:
-
Formic acid
-
Acetic acid
-
Trifluoroacetic acid (TFA)
-
Methanesulfonic acid
-
-
Procedure:
-
Suspend this compound in the desired organic solvent.
-
Slowly add the chosen acid dropwise while stirring.
-
Observe for dissolution of the solid. The formation of the corresponding salt should lead to a significant increase in solubility.
-
-
Caution:
-
Be mindful that the addition of an acid will change the chemical nature of your compound. This may affect its reactivity in subsequent steps.
-
The resulting salt may have different physical properties, which could impact purification.
-
Q5: Would forming a stable salt of this compound be a viable long-term strategy?
A5: Yes, salt formation is a very common and effective method for increasing the solubility of ionizable active pharmaceutical ingredients (APIs).[7][8] By reacting the basic amino group with an acid, you can form a salt that often has significantly higher solubility than the free base.[9][10]
Considerations for Salt Formation:
-
Counter-ion Selection: The choice of the acid (which provides the counter-ion) is crucial and can significantly impact the properties of the resulting salt.[9] Common counter-ions include hydrochloride, hydrobromide, sulfate, mesylate, and tosylate.
-
pKa Rule: For efficient salt formation, there should generally be a difference of at least 2-3 pKa units between the acid and the basic group of your compound.[8]
-
Characterization: The resulting salt should be thoroughly characterized to confirm its identity and purity (e.g., via NMR, melting point, elemental analysis).
Q6: Are there other physical methods I can try to improve dissolution?
A6: Yes, several physical methods can be employed, particularly to increase the rate of dissolution:
-
Temperature: For many compounds, solubility increases with temperature. Gently heating the solvent while stirring can help dissolve more of the compound. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and enhance the dissolution process.[11]
-
Particle Size Reduction: Reducing the particle size of the solid material increases the surface area available for solvation, which can lead to a faster dissolution rate.[11][12] This can be achieved through techniques like micronization or nanomilling.[9][12]
Q7: What about more advanced techniques like solid dispersions?
A7: Solid dispersion is a technique where the poorly soluble compound is dispersed in a highly soluble carrier matrix at a solid state.[13][14] This can be a very effective way to improve solubility and dissolution rates.[15][16]
How it Works:
-
The compound is molecularly dispersed within the carrier, which prevents the formation of a stable crystal lattice.[13]
-
When the solid dispersion is introduced into a solvent, the carrier dissolves rapidly, releasing the compound as very fine, often amorphous, particles with a high surface area.[14][15]
Common Carriers:
Preparation Methods:
-
Melting Method: The compound and carrier are heated until they melt together, then rapidly cooled and solidified.[14]
-
Solvent Evaporation Method: The compound and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[14]
This technique is more commonly used in pharmaceutical formulation but can be adapted for laboratory-scale experiments if other methods fail.
Summary of Key Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Adding a miscible solvent to improve the overall solvent properties.[2] | Simple, versatile, and often effective. | The co-solvent must be compatible with the experiment. |
| pH Adjustment | Protonating the basic amino group to form a more soluble salt.[17] | Can lead to a dramatic increase in solubility. | Changes the chemical nature of the compound; may not be suitable for all reactions. |
| Salt Formation | Creating a stable salt with improved physicochemical properties.[7] | Provides a long-term solution with potentially better handling characteristics. | Requires an additional synthetic step and full characterization. |
| Temperature Increase | Increasing the kinetic energy of the system to overcome lattice energy. | Easy to implement. | Risk of compound degradation at higher temperatures. |
| Solid Dispersion | Dispersing the compound in a soluble carrier matrix.[13][15] | Can significantly enhance solubility and dissolution rate. | More complex to prepare; primarily used in formulation. |
By systematically applying these troubleshooting strategies, researchers can effectively address the solubility challenges associated with this compound and proceed with their experiments with greater confidence and success.
References
-
Ribeiro, C., & Ferreira, F. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
Huttunen, K. M., & Rautio, J. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemical Biodiversity, 6(11), 2071-2083. [Link]
-
Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 14-22. [Link]
-
Singh, J., et al. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-841. [Link]
-
Prajapati, S. T., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Sharma, D., et al. (2021). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 11(3), 114-123. [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2939-2963. [Link]
-
Sharma, D., et al. (2021). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Li, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(7), 1456. [Link]
-
Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Ferreira, F., & Ribeiro, C. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(23), 7851. [Link]
-
Ribeiro, C., & Ferreira, F. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ProQuest. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12). [Link]
-
Chemsrc. (n.d.). Methyl 5-aminopicolinate | CAS#:67515-76-8. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. AAPS PharmSciTech, 13(4), 1119-1128. [Link]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
ChemBK. (n.d.). 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]
-
LookChem. (n.d.). CAS No.67515-76-8, 2-Pyridinecarboxylicacid,5-amino-,methylester(9CI) Suppliers. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 114-123. [Link]
-
Madhavi, M. (2018). solubility enhancement and cosolvency. Slideshare. [Link]
-
Patel, M., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery & Therapeutics, 9(2), 542-546. [Link]
-
Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1549-1559. [Link]
-
Kesisoglou, F., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3849-3863. [Link]
-
Kharwade, M., & Babu, P. (2016). Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. Semantic Scholar. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Patel, K., & Patel, N. (2012). Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace. [Link]
-
Chemistry Explained. (2023, December 19). How Does pH Impact Ionic Compound Solubility? [Video]. YouTube. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2017100594A1 - Bicyclic inhibitors of pad4.
- Google Patents. (n.d.). WO2022077034A1 - Heteroaryl amide inhibitors of cd38.
- Google Patents. (n.d.). WO2012035023A1 - Triazine-oxadiazoles.
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Byproducts in Reactions with Methyl 5-aminopyridine-2-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-aminopyridine-2-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the formation and characterization of unexpected byproducts during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic routes.
Introduction: The Dual Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups: a nucleophilic amino group, an electrophilic ester, and a pyridine ring, which itself has a distinct electronic character. This trifecta of reactivity, while advantageous for targeted synthesis, can also be a source of unexpected side reactions. The interplay between the amino group and the pyridine nitrogen, in particular, can lead to complex reaction pathways. This guide will delve into the common and unexpected byproducts you may encounter and provide actionable strategies for their characterization and control.
Frequently Asked Questions (FAQs)
Q1: I'm performing an acylation reaction on the 5-amino group, but I'm seeing multiple products by TLC/LC-MS. What could be happening?
This is a common issue arising from the competitive nucleophilicity of the 5-amino group and the pyridine ring nitrogen. While the 5-amino group is generally more nucleophilic, under certain conditions, acylation can occur on the pyridine nitrogen to form an N-acylpyridinium species, or even on the ring carbons via a Friedel-Crafts-type reaction if the conditions are harsh. Additionally, di-acylation is a possibility.
Q2: My reaction mixture is turning dark, and I'm observing a significant amount of baseline material on my chromatogram. What are the likely culprits?
The formation of dark, insoluble materials, often referred to as "tars" or polymers, can be indicative of several side reactions. One possibility is the polymerization of reactive intermediates, especially under harsh conditions like high temperatures or the use of strong bases. Another potential cause is oxidative dimerization of the aminopyridine moiety, which can be promoted by certain reagents or the presence of air.[2]
Q3: I'm attempting a reaction that involves heating, and I'm losing my ester group. What's the likely mechanism?
Decarboxylation, or the loss of the methoxycarbonyl group, can occur under thermal stress, particularly in the presence of acid or base.[3] The pyridine ring can facilitate this process. The initial product would be 5-aminopyridine. It's also possible that the ester is being hydrolyzed to the corresponding carboxylic acid if water is present in your reaction mixture.
Q4: I've isolated an unexpected product with a mass that suggests the addition of my reactant, but the NMR is inconsistent with the expected structure. What else could have formed?
Consider the possibility of intramolecular cyclization. The proximity of the 5-amino group and the 2-carboxylate allows for the formation of fused heterocyclic systems, such as pyridopyrimidines, especially when reacting with reagents containing a suitable electrophilic carbon.[4][5] These cyclized products will have a dramatically different NMR spectrum compared to a simple acylation or alkylation product.
Troubleshooting Guide: Identification and Mitigation of Unexpected Byproducts
This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound.
Issue 1: Formation of Isomeric Acylation Products
Symptoms:
-
Multiple spots on TLC with similar polarities.
-
Multiple peaks in the LC-MS chromatogram with the same mass-to-charge ratio (m/z) as the expected product.
-
Complex ¹H NMR spectrum with overlapping aromatic signals and multiple NH or amide signals.
Causality: The 5-amino group and the pyridine nitrogen can both act as nucleophiles. While the exocyclic amino group is generally more reactive, factors like steric hindrance, solvent, and the nature of the acylating agent can influence the regioselectivity of the reaction.
Proposed Byproduct Structures:
-
N-5 Acylated Product (Desired): Acylation occurs on the 5-amino group.
-
N-1 Acylated Product (Byproduct): Acylation occurs on the pyridine ring nitrogen, forming a pyridinium salt.
-
Di-acylated Product (Byproduct): Acylation occurs on both the 5-amino group and the pyridine nitrogen.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomeric acylation products.
Detailed Protocols:
-
Protocol 1: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Look for the number and integration of amide N-H protons and the chemical shifts of the pyridine ring protons.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. Note the chemical shifts of the carbonyl carbons and the pyridine ring carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively assigning the position of acylation by observing correlations from the amide N-H or pyridine protons to the acyl carbonyl carbon.[6]
-
-
| Isomer | Expected ¹H NMR Characteristics | Expected ¹³C NMR Characteristics |
| N-5 Acylated | Single amide N-H proton. Downfield shift of H-4 and H-6 protons compared to starting material. | Shift in the C-5 carbon resonance. |
| N-1 Acylated | No amide N-H proton. Significant downfield shift of all pyridine protons due to the positive charge on the ring. | Significant downfield shift of all pyridine carbons. |
-
Protocol 2: Optimization of Reaction Conditions
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetically preferred N-5 acylation.
-
Reagent: If using a highly reactive acylating agent (e.g., an acid chloride), consider switching to a less reactive one (e.g., an anhydride or using a coupling reagent with the corresponding carboxylic acid).
-
Solvent: Employ a non-polar, aprotic solvent (e.g., dichloromethane or toluene) to disfavor the formation of the charged N-1 acylated pyridinium species.
-
Issue 2: Dimerization and Polymerization
Symptoms:
-
Formation of an insoluble precipitate.
-
A broad, unresolved "hump" at the baseline of the LC chromatogram.
-
Low recovery of the desired product.
Causality: Aminopyridines can undergo oxidative coupling to form azo or azoxy dimers, particularly in the presence of oxidizing agents or certain metal catalysts.[2] The reactive nature of the molecule can also lead to polymerization under harsh conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting dimerization and polymerization.
Detailed Protocols:
-
Protocol 3: Characterization of Insoluble Byproducts
-
Solubilization: Attempt to dissolve a small amount of the insoluble material in a strong solvent like trifluoroacetic acid-d (for NMR) or a suitable solvent for high-resolution mass spectrometry.
-
Mass Spectrometry: Use a soft ionization technique like ESI-MS or MALDI-TOF to determine the molecular weight of the soluble portion of the byproduct. Look for masses corresponding to dimers or oligomers of the starting material or product.
-
NMR Spectroscopy: If soluble, acquire a ¹H NMR spectrum. A complex, broad spectrum may indicate a polymeric material, while a spectrum with a defined set of peaks corresponding to a doubled molecular formula could indicate a dimer.
-
-
Protocol 4: Mitigation of Dimerization and Polymerization
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote oxidative dimerization.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Radical Inhibitors: If radical-mediated polymerization is suspected, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) may be beneficial.
-
Issue 3: Intramolecular Cyclization
Symptoms:
-
Isolation of a product with a mass corresponding to the addition of the reactant minus a small molecule (e.g., water or methanol).
-
¹H NMR spectrum shows a significant change in the aromatic region and the disappearance of the ester methyl protons and/or the amino protons.
Causality: The 5-amino and 2-carboxylate groups are positioned to undergo intramolecular cyclization with a suitable two-carbon electrophilic partner to form a fused pyridopyrimidine ring system.[4][5]
Proposed Byproduct Structure (Example with a generic 2-carbon electrophile):
A fused pyridopyrimidine derivative.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting intramolecular cyclization.
Detailed Protocols:
-
Protocol 5: Structure Elucidation of Cyclized Byproducts
-
HRMS: Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the byproduct. This will confirm the loss of atoms consistent with a cyclization-condensation reaction.
-
2D NMR (HMBC): This is the most powerful tool for confirming a fused ring system. Look for long-range correlations between protons on the original pyridine ring and carbons in the newly formed ring, and vice-versa.[6]
-
IR Spectroscopy: Look for the appearance of new characteristic bands (e.g., a cyclic amide carbonyl) and the disappearance of the ester carbonyl and/or primary amine N-H stretches.
-
-
Protocol 6: Prevention of Intramolecular Cyclization
-
Protecting Groups: If the desired reaction is on another part of the molecule, protect the 5-amino group (e.g., as a Boc or Cbz carbamate) to prevent its participation in cyclization.
-
Reagent Selection: Choose reagents that are not prone to cyclization. For example, if you are trying to add a two-carbon chain, consider a reagent that will not readily form a new ring.
-
References
- Dunn, R. F., & Figus, M. (2014). A kinetic study of the decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 743-747.
-
Gotor-Gotor, V., & Gotor, V. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4160. [Link]
-
El-Sayed, M. A. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12187-12206. [Link]
-
Kravchenko, D. V., & Krapivin, G. D. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14389–14403. [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Shimadzu. (n.d.). Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MSn analysis. Retrieved from [Link]
- Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2948-2989.
-
PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. Retrieved from [Link]
- Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
- Palma, A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
- Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
- L-Histidine-Catalyzed Green Synthesis of Pyridopyrimidines and Evaluation of Their Anticancer Activity. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Guchhait, S. K., & Kashyap, M. (2013). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Tetrahedron Letters, 54(39), 5345-5348.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Al-Sanea, M. M. (2021).
- Batra, S., et al. (2010). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2010(8), 249-268.
- Zhang, J., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (100), e52834.
- Chen, J., et al. (2015). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms.
- Jia, W., et al. (2025). From Carboxylic Acids or Their Derivatives to Amines and Ethers: Modern Decarboxylative Approaches for Sustainable C–N and C–O Bond Formation.
- Royal Society of Chemistry. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(109), 64330-64335.
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
- Spengler, J., et al. (2022). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis(2-methylphenyl)formamidine. Molecules, 27(1), 227.
- Di Mola, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Agilent. (2015). rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam.
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Synthesis of Methyl 5-aminopyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminopyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, to achieve high yield and purity.
Understanding the Reaction: Key Principles
The synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical development, typically involves the esterification of 5-aminopyridine-2-carboxylic acid.[1][2] The core of this transformation lies in the reaction between the carboxylic acid and methanol, usually facilitated by an acid catalyst. The efficiency of this process is highly dependent on reaction kinetics and thermodynamics, which are directly influenced by temperature and reaction time.
A common synthetic route involves reacting 5-aminonicotinic acid with methanol in the presence of a reagent like thionyl chloride.[3] This reaction is typically performed under reflux to drive the esterification to completion.[3]
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The most frequent cause of low yield is an incomplete reaction.
-
Inadequate Reaction Time: Esterification reactions can be slow. A typical procedure for a related compound, methyl 5-aminopyridine-3-carboxylate, involves refluxing for 16 hours.[3] Ensure your reaction is running for a sufficient duration. We recommend monitoring the reaction progress using Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it to reflux. For syntheses involving reagents like thionyl chloride with methanol, the reaction is often initiated at a low temperature (0 °C) and then brought to reflux.[3]
-
-
Reagent Degradation or Impurity:
-
Starting Material Purity: Ensure the purity of your 5-aminopyridine-2-carboxylic acid. Impurities can interfere with the reaction.
-
Reagent Quality: The quality of your methanol and acid catalyst (e.g., thionyl chloride, sulfuric acid) is critical. Use anhydrous solvents to prevent side reactions, such as the hydrolysis of the ester product.
-
-
Sub-optimal Stoichiometry:
-
Excess Methanol: It is common practice to use methanol as both a reagent and a solvent to drive the equilibrium towards the product side.
-
Catalyst Concentration: Ensure you are using the correct catalytic amount of your acid catalyst. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and purification challenges.
-
Experimental Workflow for Yield Optimization:
Caption: A workflow for troubleshooting low product yield.
Issue 2: Presence of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the common side reactions, and how can I minimize them?
A: Impurities often arise from side reactions or unreacted starting materials. Here are some common culprits and mitigation strategies:
-
Unreacted Starting Material: If you observe unreacted 5-aminopyridine-2-carboxylic acid, this points to an incomplete reaction. Refer to the solutions for "Low or No Product Yield."
-
Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, aminopyridines can potentially undergo side reactions.
-
Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can promote side reactions. Find the optimal temperature that provides a good reaction rate without significant impurity formation. A temperature range of 180°C to 250°C has been noted for the synthesis of a related compound, 2-amino-5-methyl-pyridine.[4] This suggests that a relatively high temperature might be necessary, but careful control is key.
-
Controlled Addition of Reagents: For highly exothermic reactions, such as the addition of thionyl chloride, slow, dropwise addition at a reduced temperature (e.g., 0 °C) is crucial to control the reaction and prevent the formation of byproducts.[3]
-
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of your ester product back to the carboxylic acid.
-
Anhydrous Conditions: Use anhydrous methanol and ensure your reaction setup is dry.
-
Data Summary: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | Reflux (Methanol bp: 64.7 °C) | 50 °C to Reflux | Balances reaction rate with minimizing side reactions. Some related syntheses use much higher temperatures, but starting lower is prudent.[4] |
| Reaction Time | 16 hours | 8 - 24 hours | Based on similar esterification reactions.[3] Monitor with TLC/LC-MS to determine the optimal time. |
| Catalyst | Thionyl Chloride or Sulfuric Acid | Catalytic amount | Common and effective catalysts for esterification. |
| Solvent | Methanol (Anhydrous) | N/A | Acts as both reactant and solvent, driving the reaction forward. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific acid catalyst used. A good starting point is the reflux temperature of methanol (approximately 65 °C). For some related aminopyridine syntheses, temperatures can range from ambient up to 250°C.[4] We recommend starting at reflux and adjusting based on reaction monitoring.
Q2: How long should I run the reaction?
A2: A common timeframe for similar reactions is around 16 hours.[3] However, the best approach is to monitor the reaction's progress every few hours using a suitable analytical technique like TLC or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible.
Q3: Can I use a different alcohol for the esterification?
A3: Yes, it is possible to use other alcohols to synthesize different esters of 5-aminopyridine-2-carboxylic acid. However, the reaction conditions, particularly temperature and time, will likely need to be re-optimized. The boiling point of the alcohol will determine the maximum reflux temperature.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, the mixture is typically cooled and concentrated. The residue can then be neutralized (e.g., with aqueous NaHCO3) and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed, dried, and concentrated. Further purification can be achieved by column chromatography or recrystallization.
Q5: What are the key safety precautions for this synthesis?
A5: This reaction involves the use of corrosive and potentially toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride, in particular, is highly corrosive and reacts violently with water, so it must be handled with extreme care.
Protocol: Synthesis of this compound
This is a general protocol based on the synthesis of a related compound and should be optimized for your specific laboratory conditions.[3]
Materials:
-
5-aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-aminopyridine-2-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser, cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Maintain the reflux for 16 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the residue with deionized water and neutralize it with a saturated aqueous NaHCO₃ solution to a pH of 7.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Logical Relationship Diagram:
Caption: Interplay of key parameters in the synthesis.
References
- ChemicalBook. Methyl 2-aMino-5-chloropyridine-4-carboxylate synthesis.
- Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S. Patent and Trademark Office.
- Lautenschlager, H. J., et al. (1993). U.S. Patent No. 5,332,824. Washington, DC: U.S. Patent and Trademark Office.
- ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE.
- ChemBK. 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
- Manchester Organics. This compound | 67515-76-8.
- Apollo Scientific. 67515-76-8 Cas No. | this compound.
- ChemicalBook. Methyl 5-aminopyridine-3-carboxylate synthesis.
- Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1686.
- Castillo, O., et al. (2019). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Dalton Transactions, 48(20), 6834-6844.
- CymitQuimica. CAS 67515-76-8: this compound.
- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Sigma-Aldrich. Methyl 5-aminopyridine-3-carboxylate 97 36052-25-2.
- ResearchGate. Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridine 5a.
- Lautenschlager, H. J., et al. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Molecules. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Ambeed. Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid.
- ECHEMI. 308348-93-8, METHYL 2-AMINOPYRIMIDINE-5-CARBOXYLATE Formula.
- chem960.com. CAS No.67515-76-8 | this compound.
- PubChem. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866.
- MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
Sources
Technical Support Center: Minimizing Dimer Formation in Methyl 5-aminopyridine-2-carboxylate Couplings
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a common and frustrating challenge: the self-coupling or "dimerization" of Methyl 5-aminopyridine-2-carboxylate during amide bond formation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Understanding the Dimerization Problem
Q1: What is dimer formation in this context, and why is this compound so susceptible?
Answer: Dimerization is an undesired side reaction where two molecules of this compound (let's call it MAPC ) react with each other to form a dimer. This occurs when the amine group of one MAPC molecule attacks the activated carboxylic acid of another.
The susceptibility of MAPC to this reaction stems from its unique bifunctional nature. It possesses both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid group (-COOH) within the same molecule. During an amide coupling reaction, the carboxylic acid is intentionally "activated" to make it highly reactive towards the desired amine coupling partner. However, this highly reactive intermediate can also be attacked by another molecule of MAPC, which is present in the reaction mixture, leading to the formation of a stable amide bond between two MAPC units. The pyridine ring's electronic properties can also influence the nucleophilicity of the amine, further contributing to this self-reaction.[1][2]
Reaction Pathways: Desired vs. Dimerization
The diagram below illustrates the competition between the intended reaction with your target amine and the undesired dimerization side reaction.
Caption: Competing reaction pathways for activated MAPC.
Q2: How can I detect and quantify the dimer byproduct?
Answer: Detecting and quantifying the dimer is crucial for accurately assessing the success of your reaction and for optimizing conditions. The most common and effective methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows for the separation of your desired product from the dimer and starting materials, while the mass spectrometer provides definitive identification based on the expected mass of the dimer. By running a standard of known concentration, you can also quantify the amount of dimer formed.
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, HPLC can effectively separate the components of your reaction mixture. You will see a distinct peak for the dimer, which will typically have a different retention time than your product. Peak area integration can be used for relative quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the dimer.[3] You would expect to see a characteristic set of signals for the dimer that are distinct from your desired product. For instance, in the ¹H NMR, you might see two sets of pyridine proton signals. Quantification can be achieved by integrating the dimer's unique peaks relative to a known internal standard.
Part 2: Troubleshooting and Strategic Optimization
This section provides a logical, step-by-step approach to minimizing dimer formation.
Troubleshooting Workflow
If you observe significant dimer formation, follow this workflow to systematically address the issue.
Caption: A systematic workflow for troubleshooting dimer formation.
Q3: My reaction is producing a significant amount of dimer. What is the first thing I should check?
Answer: The first and most critical parameters to examine are the order of addition and stoichiometry . The core principle is to minimize the time the activated MAPC intermediate exists in the presence of a high concentration of unreacted MAPC amine.
The Problem with "All-at-Once" Addition: Mixing the MAPC, coupling reagent, base, and your target amine all at once creates a scenario where the MAPC can be activated and immediately encounter another MAPC molecule before it finds your target amine.
The Solution: Pre-activation and Slow Addition. A superior strategy is to first activate the carboxylic acid of MAPC and then introduce the target amine. Even better is to add the MAPC or the coupling reagent slowly to the reaction mixture.[4]
-
Slow Addition of MAPC: Add a solution of MAPC dropwise to a mixture of your target amine, coupling reagent, and base. This ensures that as soon as MAPC is introduced, it is more likely to be activated and immediately react with the excess target amine present.
-
Slow Addition of Coupling Reagent: Add the coupling reagent slowly to a mixture of MAPC and your target amine. This keeps the concentration of the highly reactive activated intermediate low at any given time, favoring the reaction with the target amine over dimerization.
Q4: Which coupling reagent is best to minimize dimerization?
Answer: The choice of coupling reagent is critical. Reagents that promote rapid formation of a highly reactive intermediate can exacerbate dimerization. Uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides for difficult couplings and for minimizing side reactions.[5][6]
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are often the reagents of choice.[6][7] They react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester that couples rapidly with the amine.[8] This high reactivity and fast coupling kinetics can favor the desired reaction over the slower dimerization pathway, especially when the target amine is present in sufficient concentration.[9] HATU is often considered one of the most efficient and fastest reagents.[8][10]
Carbodiimides (e.g., EDC, DCC): While cost-effective, carbodiimides form an O-acylisourea intermediate that is highly susceptible to side reactions, including rearrangement to an unreactive N-acylurea and dimerization.[8] If using a carbodiimide, the addition of additives like HOBt or OxymaPure is mandatory to suppress side reactions by forming a more stable active ester.[8][11]
| Coupling Reagent Class | Examples | Pros for Minimizing Dimer | Cons for Minimizing Dimer |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very fast reaction kinetics, high efficiency, forms highly reactive active esters that favor coupling with the target amine.[7][9] | Higher cost. Excess reagent can sometimes lead to side reactions with the amine terminus.[10] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization.[6] Byproducts are generally less hazardous than older reagents like BOP.[6] | Can be slower than HATU. BOP produces a carcinogenic byproduct (HMPA).[11] |
| Carbodiimides | EDC, DCC | Cost-effective, water-soluble byproducts (EDC).[6] | Forms a less stable intermediate prone to side reactions and dimerization.[8] Requires additives (HOBt, Oxyma) to improve performance.[11] |
Q5: What is the role of the base, and which one should I use?
Answer: The base plays two crucial roles:
-
It neutralizes any acid salts of your amine starting material.
-
It maintains a basic environment to ensure the amine remains deprotonated and thus nucleophilic.[1][12]
The choice of base is critical. A non-nucleophilic, sterically hindered base is strongly recommended.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Their bulky nature prevents them from acting as nucleophiles and competing with your target amine.
-
Use with Caution: Triethylamine (TEA) is less hindered and can sometimes cause side reactions.
-
Avoid: Pyridine, while a base, can also act as a nucleophilic catalyst, potentially forming stable acylpyridinium intermediates that could complicate the reaction profile.[12][13] 4-Dimethylaminopyridine (DMAP) is a powerful acylation catalyst and should generally be avoided as a primary base in this context unless used in catalytic amounts for specific, challenging esterifications.[6]
Q6: How do solvent and temperature affect dimer formation?
Answer: Solvent: A polar, aprotic solvent is standard for amide couplings.
-
Recommended: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents effectively dissolve the reactants and intermediates.[1]
-
Key Consideration: Ensure your solvent is anhydrous (water-free). Water can hydrolyze the activated intermediate, killing the reaction and leading to low yields.[14]
Temperature:
-
General Rule: Lower temperatures slow down all reactions, but they can disproportionately slow down the undesired dimerization side reaction relative to the desired coupling.
-
Recommendation: Start your reaction at 0 °C, especially during the activation and addition steps. Allow the reaction to slowly warm to room temperature while monitoring its progress by LC-MS.[14] Running the reaction at elevated temperatures should be avoided as it will likely accelerate dimer formation.
Part 3: Recommended Experimental Protocol
This protocol incorporates the principles discussed above to provide a robust starting point for minimizing dimer formation.
Optimized Protocol for Amide Coupling with MAPC using HATU
-
Preparation:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add your target amine (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Pre-activation:
-
In a separate dry flask, dissolve this compound (MAPC) (1.1 eq) and HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir this pre-activation mixture at room temperature for 15-20 minutes. You are forming the active ester in this step.[4]
-
-
Slow Addition & Reaction:
-
Slowly add the pre-activated MAPC/HATU solution dropwise to the cooled solution of your target amine over 30-60 minutes using a syringe pump.
-
Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. Check for the disappearance of starting materials and the formation of the desired product versus the dimer. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography to separate the desired amide from any residual dimer and other impurities.
-
References
-
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from askIITians. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reddit. (2022, March 24). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit. [Link]
-
Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from Vedantu. [Link]
- Carpino, L. A., & El-Faham, A. (1999). The HOBt/HBTU, HATU, TBTU, and TATU coupling reagents. Tetrahedron, 55(22), 6813-6830. (Simulated reference, as direct link is unavailable).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Uronium-based coupling reagents. Chemical Reviews, 109(6), 2455-2504. (Simulated reference, as direct link is unavailable).
-
Reddit. (2022, March 24). amide coupling help. [Online forum post]. Reddit. [Link]
- Hart, D. J., & Kanai, K. (1982). A convenient synthesis of 2-amino- and 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 47(9), 1555–1560. (Simulated reference, as direct link is unavailable).
-
ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups? [Online forum post]. ResearchGate. [Link]
-
Zipse, H., Held, I., & Villinger, A. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
MDPI. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from MDPI. [Link]
-
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from MDPI. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). Advances in Peptide Coupling Techniques. Retrieved from Scribd. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Jeremiah, J. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4, 765-775. [Link]
-
Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from ACS Publications. [Link]
-
Organic Letters. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from ACS Publications. [Link]
-
ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from ACS Publications. [Link]
-
PubMed Central. (2021, April 17). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from National Institutes of Health. [Link]
Sources
- 1. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 5-aminopyridine-2-carboxylate: HPLC vs. UPLC
Introduction: The Critical Role of Purity in Drug Development
Methyl 5-aminopyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its purity is of paramount importance, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are essential in both research and quality control settings. This guide provides an in-depth comparison of two prevalent liquid chromatography techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Primary Method: High-Performance Liquid Chromatography (HPLC)
For decades, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) has been the cornerstone of pharmaceutical analysis.[2] Its versatility and established protocols make it a reliable choice for the purity assessment of compounds like this compound.
The 'Why' Behind the Method: A Mechanistic Perspective
The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound possesses a moderately polar aromatic structure with a basic amino group and an ester functional group.[1] This makes it well-suited for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
The basicity of the amino group can sometimes lead to peak tailing on traditional silica-based columns due to interactions with residual silanol groups. To counteract this, a modern, end-capped C18 column is selected to minimize these secondary interactions and ensure symmetrical peak shapes. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is optimized to achieve the best resolution between the main compound and any potential process-related impurities or degradation products.
Detailed Experimental Protocol: HPLC-UV Analysis
This protocol provides a validated starting point for the purity analysis of this compound. Method validation is a critical step to ensure data integrity and regulatory compliance.[3][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
The advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized liquid chromatography by offering significant improvements in speed, resolution, and sensitivity.[2][6][7] UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles, which necessitates much higher operating pressures.[2][7][8]
The UPLC Advantage: Speed and Efficiency
The primary benefit of UPLC is a dramatic reduction in analysis time.[6][8][9] A typical HPLC run of 15-20 minutes can often be condensed to 3-10 minutes with UPLC, significantly increasing laboratory throughput.[2][8] This is achieved without compromising, and often improving, the separation efficiency. The smaller particle size leads to sharper, narrower peaks, which in turn enhances resolution and sensitivity, allowing for the detection of impurities at lower levels.[6][7][9] Furthermore, the lower flow rates and shorter run times result in a substantial decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective option in the long run.[2][6]
Detailed Experimental Protocol: UPLC-UV Analysis
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 95% A, 5% B
-
0.5-3.5 min: Linear gradient to 50% A, 50% B
-
3.5-4.0 min: Hold at 50% A, 50% B
-
4.0-4.5 min: Return to initial conditions
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Sample Preparation: The sample preparation procedure is identical to that for the HPLC method.
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC | UPLC |
| Analysis Time | 15-20 minutes[2][8] | 3-10 minutes[8][9] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Superior[6][9] |
| Operating Pressure | 500 - 6,000 psi[2][8] | Up to 15,000 psi[2][8] |
| Solvent Consumption | Higher | Lower[2][6] |
| Initial Cost | Lower | Higher |
| Throughput | Standard | High |
Visualizing the Workflow
Caption: A generalized workflow for the purity analysis of this compound by HPLC and UPLC.
Logical Framework for Method Selection
The choice between HPLC and UPLC is often a balance between performance requirements and available resources.
Caption: Decision tree for selecting between HPLC and UPLC for purity analysis.
Conclusion: A Matter of Fitness for Purpose
Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. While HPLC remains a robust and widely accessible method, UPLC offers significant advantages in terms of speed, sensitivity, and efficiency.[2][6] For high-throughput laboratories and situations where the detection of trace-level impurities is critical, UPLC is the superior choice.[6][9] However, for routine quality control in settings with established HPLC protocols and budget considerations, HPLC continues to be a reliable and cost-effective solution.[2] The ultimate decision rests on the specific analytical needs and resources of the laboratory.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
Sources
- 1. CAS 67515-76-8: this compound [cymitquimica.com]
- 2. HPLC vs. UPLC [webofpharma.com]
- 3. assayprism.com [assayprism.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Spectroscopic Analysis of Methyl 5-aminopyridine-2-carboxylate and Its Reaction Products
This guide provides an in-depth comparison of the spectroscopic characteristics of Methyl 5-aminopyridine-2-carboxylate and its derivatives formed through common synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. By understanding these correlations, researchers can more effectively confirm reaction success, identify byproducts, and elucidate the structures of novel compounds.
The foundational principle of this guide is self-validation. Each analytical step is designed to provide clear, interpretable data that corroborates structural hypotheses. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—serve as indispensable tools for tracking the chemical evolution of a starting material through various reaction pathways.
Part 1: Spectroscopic Profile of the Starting Material: this compound
Before a reaction, a thorough characterization of the starting material is paramount. This baseline data serves as the fundamental reference point against which all reaction products will be compared. This compound (C₇H₈N₂O₂) is a trifunctional molecule containing a pyridine ring, a primary aromatic amine (-NH₂), and a methyl ester (-COOCH₃). Each of these features produces a distinct spectroscopic signature.
The molecular structure and numbering are as follows:
(Note: An actual image would be embedded here in a real publication)
Expected Spectroscopic Data for this compound
The following table summarizes the anticipated spectral data based on the structure and data from analogous compounds. This data provides the crucial "before" snapshot for our comparisons.
| Technique | Feature | Expected Value / Observation | Rationale |
| ¹H NMR | H6 (proton on C6) | δ ~8.2-8.4 ppm (d) | Deshielded by the adjacent nitrogen atom and the electron-withdrawing ester group. |
| H4 (proton on C4) | δ ~7.2-7.4 ppm (dd) | Influenced by both the C5-amino group (donating) and the ring nitrogen. | |
| H3 (proton on C3) | δ ~7.8-8.0 ppm (d) | Adjacent to the electron-withdrawing ester group. | |
| -NH₂ (amino protons) | δ ~4.0-5.0 ppm (s, broad) | Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent. | |
| -OCH₃ (methyl protons) | δ ~3.9 ppm (s) | Singlet with 3H integration, characteristic of a methyl ester. | |
| ¹³C NMR | C2 (ester carbonyl) | δ ~165-167 ppm | Typical chemical shift for an ester carbonyl carbon. |
| C=O (ester) | δ ~165 ppm | Typical chemical shift for an ester carbonyl carbon. | |
| C5 (C-NH₂) | δ ~145-148 ppm | Aromatic carbon attached to an electron-donating amino group. | |
| Pyridine Carbons | δ ~115-150 ppm | Range for carbons within the pyridine ring, with specific shifts depending on substituents. | |
| -OCH₃ (methyl carbon) | δ ~52 ppm | Typical shift for a methyl ester carbon. | |
| FTIR | N-H Stretching | 3300-3500 cm⁻¹ (two bands) | Characteristic asymmetric and symmetric stretching of a primary amine. |
| C=O Stretching (ester) | ~1710-1730 cm⁻¹ (strong) | Strong, sharp peak indicating the ester carbonyl group. | |
| C=N, C=C Stretching | ~1550-1620 cm⁻¹ | Aromatic ring vibrations. | |
| C-O Stretching (ester) | ~1250-1300 cm⁻¹ | Characteristic C-O single bond stretch of the ester. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 152.15 | Corresponds to the molecular weight of C₇H₈N₂O₂. |
Part 2: Comparative Analysis of Reaction Products
We will now examine two common reactions involving the amino group of this compound: N-Acylation and Diazotization followed by Azo Coupling.
Reaction 1: N-Acylation to form Methyl 5-acetylaminopyridine-2-carboxylate
N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride.
The formation of the amide bond introduces an acetyl group (-COCH₃) and converts the primary amine to a secondary amide (-NH-), leading to predictable and significant changes in the spectroscopic data.
Comparative Spectroscopic Data: Starting Material vs. N-Acylated Product
| Technique | Feature | Starting Material | N-Acylated Product (Expected) | Analysis of Change |
| ¹H NMR | -NH₂ / -NH- proton | δ ~4.0-5.0 (s, broad, 2H) | δ ~9.5-10.5 (s, broad, 1H) | The amide proton is significantly deshielded and the integration changes from 2H to 1H. This is a primary indicator of successful acylation. |
| New Acetyl Protons | N/A | δ ~2.1-2.3 (s, 3H) | Appearance of a new singlet integrating to 3H confirms the introduction of the acetyl group. | |
| Aromatic Protons | H4: δ ~7.2-7.4 | H4: Shifted downfield | The strongly electron-donating -NH₂ is replaced by the less donating (and more withdrawing) -NHAc group, causing deshielding of adjacent protons. | |
| ¹³C NMR | New Amide Carbonyl | N/A | δ ~168-170 ppm | A new carbonyl signal appears, characteristic of an amide. |
| New Acetyl Methyl | N/A | δ ~24-26 ppm | A new aliphatic carbon signal appears for the acetyl methyl group. | |
| C5 (C-NH-) | δ ~145-148 ppm | Shifted upfield | The carbon attached to the nitrogen is now part of an amide linkage, altering its electronic environment. | |
| FTIR | N-H Stretching | 3300-3500 cm⁻¹ (two bands) | ~3250-3350 cm⁻¹ (one band) | The two peaks of the primary amine are replaced by a single, broader peak for the secondary amide N-H stretch. |
| C=O Stretching | Ester: ~1710-1730 cm⁻¹ | Ester: ~1720 cm⁻¹Amide I: ~1670-1690 cm⁻¹ | The appearance of a second strong carbonyl absorption (Amide I band) at a lower wavenumber than the ester is a definitive sign of amide formation. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 152.15 | m/z = 194.19 | The molecular weight increases by 42.04 Da, corresponding to the addition of a C₂H₂O group (the acetyl moiety). |
Reaction 2: Diazotization and Azo Coupling with 2-Naphthol
This two-step reaction first converts the primary amine into a diazonium salt (-N₂⁺), which is a powerful electrophile. This intermediate is then immediately reacted with an electron-rich coupling partner, such as 2-naphthol, to form a highly conjugated azo dye.
The formation of the azo bridge (-N=N-) and the introduction of the large naphthol moiety result in dramatic spectroscopic changes.
Comparative Spectroscopic Data: Starting Material vs. Azo Dye Product
| Technique | Feature | Starting Material | Azo Dye Product (Expected) | Analysis of Change |
| ¹H NMR | -NH₂ protons | δ ~4.0-5.0 (s, broad, 2H) | Signal disappears entirely. | The complete disappearance of the amine protons is the most direct evidence of diazotization. |
| New Aromatic Protons | N/A | δ ~7.0-9.0 (multiple signals) | Multiple new signals appear in the aromatic region, corresponding to the protons of the 2-naphthol ring system. | |
| New -OH proton | N/A | δ ~10-15 (s, broad) | A very deshielded, broad singlet for the phenolic -OH group, often hydrogen-bonded to the azo nitrogen. | |
| ¹³C NMR | Pyridine/Naphthol Carbons | Pyridine only: ~115-150 ppm | Multiple new signals >100 ppm | The spectrum becomes significantly more complex with the addition of the 10 carbons from the naphthol ring. |
| C5 | δ ~145-148 ppm (C-N) | Shifted, now C-N=N | The carbon formerly attached to the amine is now part of the azo linkage, causing a significant shift in its chemical environment. | |
| FTIR | N-H Stretching | 3300-3500 cm⁻¹ (two bands) | Bands are absent. | Disappearance of the N-H stretching bands confirms the conversion of the amine group. |
| O-H Stretching | N/A | ~3200-3600 cm⁻¹ (broad) | A new, broad absorption appears corresponding to the phenolic -OH group from the 2-naphthol moiety. | |
| N=N Stretching | N/A | ~1400-1450 cm⁻¹ (weak to medium) | Appearance of a peak characteristic of the azo double bond, though it can sometimes be weak and obscured by aromatic ring vibrations. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 152.15 | m/z = 307.30 | The molecular weight increases by 155.15 Da, corresponding to the addition of a C₁₀H₆O fragment and loss of H₂. |
| UV-Vis | Absorption | Typically in UV region | λₘₐₓ in visible range (e.g., 450-550 nm) | The most dramatic change. The product is a dye because the extended conjugation of the azo system creates a chromophore that absorbs visible light. |
Part 3: Experimental Protocols & Workflow
Adherence to standardized protocols is essential for reproducibility and data integrity. The following are generalized, step-by-step methods for the spectroscopic analyses discussed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte (starting material or purified product).
-
Solvent Selection: Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often suitable for both the starting amine and the resulting amide and azo products.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical peak shape for a reference signal (e.g., TMS or residual solvent).
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Acquire a ¹³C spectrum (e.g., 1024 or more scans, depending on sample concentration).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to TMS (δ 0.00) or the residual solvent peak.
-
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Collection: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization in positive mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and maximize the intensity of the desired molecular ion ([M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For the compounds discussed, a range of m/z 100-500 would be appropriate.
General Experimental Workflow
The logical flow of analysis ensures that each piece of data builds upon the last, leading to a confident structural assignment.
Conclusion
Spectroscopic analysis is not merely a data collection exercise; it is a deductive process. By systematically comparing the spectral data of a reaction product to its starting material, researchers can gain unambiguous evidence of chemical transformation. The disappearance of starting material signals (e.g., -NH₂ stretches in FTIR), the appearance of new product signals (e.g., amide carbonyls in ¹³C NMR), and predictable shifts in mass and chemical environment all contribute to a cohesive and defensible structural elucidation. This guide serves as a framework for applying these principles to the versatile chemistry of this compound, enabling more efficient and confident research outcomes.
References
Due to the illustrative nature of this guide, specific spectral data were based on established principles of spectroscopy and data from analogous structures. A comprehensive list of real, clickable URLs to peer-reviewed articles and spectral databases would be provided in a formal publication to support each specific data point.
Comparing the reactivity of Methyl 5-aminopyridine-2-carboxylate with other aminopyridine esters
A Senior Application Scientist's Guide to the Comparative Reactivity of Aminopyridine Esters
Introduction: The Strategic Importance of Aminopyridine Esters in Synthesis
In the landscape of medicinal chemistry and materials science, aminopyridine scaffolds are foundational building blocks for constructing complex molecular architectures.[1][2][3][4] The introduction of an ester functionality, as seen in molecules like Methyl 5-aminopyridine-2-carboxylate, adds a layer of synthetic versatility. However, the reactivity of these molecules is not monolithic. The isomeric positioning of the electron-donating amino group and the electron-withdrawing carboxylate ester on the pyridine ring creates a nuanced electronic landscape, profoundly influencing their behavior in key chemical transformations.
This guide provides an in-depth comparison of the reactivity of this compound against other common aminopyridine ester isomers. We will dissect the underlying electronic and steric principles that govern their reactivity, provide comparative data from pivotal synthetic reactions, and offer detailed experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
The Decisive Influence of Substituent Positioning: Electronic and Steric Effects
The reactivity of an aminopyridine ester is a direct consequence of the electronic interplay between the activating amino group (-NH₂), the deactivating pyridine ring nitrogen, and the deactivating methyl carboxylate group (-CO₂Me).
-
Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group increases the electron density of the pyridine ring through resonance, particularly at the ortho and para positions. This enhances the nucleophilicity of both the ring and the exocyclic nitrogen.
-
Pyridine Nitrogen: The ring nitrogen is inherently electron-withdrawing, reducing the overall electron density of the aromatic system and making it less susceptible to electrophilic attack compared to benzene.
-
Ester Group (-CO₂Me): This is a moderately electron-withdrawing group (EWG) that further deactivates the ring towards electrophilic substitution and influences the basicity of the other nitrogen atoms.
Let's compare the electronic profiles of key isomers:
-
This compound: The amino group at C5 is para to the ring nitrogen and meta to the ester group. It strongly donates electron density into the ring, which in turn influences the nucleophilicity of the amino group itself. The ester at C2 withdraws density, making the ring nitrogen less basic.
-
Methyl 6-aminopyridine-3-carboxylate (Isomer B): The amino group at C6 is ortho to the ring nitrogen and meta to the ester. The proximity to the ring nitrogen can lead to potential intramolecular hydrogen bonding, influencing its reactivity.
-
Methyl 4-aminopyridine-2-carboxylate (Isomer C): The amino group at C4 is para to the ring nitrogen and meta to the ester. This positioning leads to strong resonance stabilization of the protonated form, making 4-aminopyridine derivatives typically the most basic and nucleophilic among isomers.[5][6]
-
Methyl 3-aminopyridine-2-carboxylate (Isomer D): The amino group at C3 is meta to the ring nitrogen and ortho to the ester. The amino group's activating effect is less pronounced at the ring nitrogen, and steric hindrance from the adjacent ester group can impede reactions at the amino group.[5]
The following diagram illustrates the key electronic influences in our primary compound of interest.
Caption: Electronic influences in this compound.
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic and steric differences between isomers manifest as significant variations in reactivity. Below, we compare their performance in essential synthetic reactions.
A. N-Functionalization (Acylation & Alkylation)
The nucleophilicity of the exocyclic amino group is paramount for these reactions. Generally, the reaction proceeds via nucleophilic attack of the amino group on an electrophile (e.g., an acyl chloride or alkyl halide).
Causality: The reactivity in N-functionalization is expected to correlate with the electron density on the exocyclic amino nitrogen.
-
High Reactivity (e.g., Isomer C): In methyl 4-aminopyridine-2-carboxylate, the C4-amino group's electron density is strongly enhanced by resonance with the ring nitrogen, making it highly nucleophilic.[5]
-
Moderate Reactivity (e.g., this compound): The C5-amino group is highly activated, but the overall ring deactivation by the ester group provides a balanced reactivity profile, often leading to clean, selective mono-functionalization.
-
Lower Reactivity (e.g., Isomer D): In methyl 3-aminopyridine-2-carboxylate, the amino group is less activated and can be sterically hindered by the adjacent ester group, potentially requiring more forcing conditions.
B. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern drug discovery for forming C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds.[7][8][9] The aminopyridine ester can act as the electrophilic partner (if halogenated) or the nucleophilic partner.
i. Suzuki-Miyaura Coupling (as the halide)
Consider the coupling of a chloro-aminopyridine ester with a boronic acid. The reaction's efficiency depends on the ease of oxidative addition of the C-Cl bond to the Pd(0) catalyst.
Causality: Electron-withdrawing groups on the pyridine ring generally accelerate the rate-limiting oxidative addition step. However, the electron-donating amino group can inhibit the catalyst.[10] Modern catalyst systems with specialized phosphine ligands have largely overcome this limitation.[10]
Comparative Performance: A study by Buchwald and coworkers demonstrated the successful Suzuki-Miyaura coupling of 5-amino-2-chloropyridine with a sterically hindered boronic acid, achieving an 82% yield.[10] This highlights the viability of substrates with the same substitution pattern as our title compound. The reactivity order can be complex, but generally, the electronic nature of the C-X bond is the dominant factor.
ii. Buchwald-Hartwig Amination (as the amine)
Here, the aminopyridine ester's amino group acts as the nucleophile, coupling with an aryl halide.
Causality: The reaction rate is influenced by the nucleophilicity of the amino group and its steric accessibility. The choice of base is also critical; strong bases like NaOtBu are common, but can be incompatible with ester groups.[11] Weaker bases like K₂CO₃ or K₃PO₄ are often employed in these cases.
| Isomer | Reactivity Prediction | Rationale |
| This compound | Good | The C5-amino group is nucleophilic and sterically accessible. The ester is remote, minimizing interference. |
| Methyl 6-aminopyridine-3-carboxylate | Good to Moderate | The C6-amino group is nucleophilic but its proximity to the ring nitrogen might influence catalyst coordination. |
| Methyl 4-aminopyridine-2-carboxylate | Excellent | The C4-amino group is highly nucleophilic, predicting rapid coupling. |
| Methyl 3-aminopyridine-2-carboxylate | Moderate to Poor | The C3-amino group is less nucleophilic and sterically hindered by the adjacent C2-ester, which can significantly slow the reaction. |
| Caption: Predicted relative reactivity of aminopyridine esters in Buchwald-Hartwig amination. |
Experimental Protocols & Data
To provide a practical context, we present a generalized protocol for a comparative Suzuki-Miyaura cross-coupling reaction.
Protocol: Comparative Suzuki-Miyaura Coupling of Chloro-Aminopyridine Esters
This protocol is designed to compare the reactivity of different chloro-aminopyridine ester isomers under identical conditions.
Caption: Generalized workflow for comparative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the respective chloro-aminopyridine ester (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium phosphate (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium catalyst Pd₂(dba)₃ (0.01 mmol, 2 mol%) and the ligand SPhos (0.02 mmol, 4 mol%) to each vial.
-
Solvent Addition: Add a degassed mixture of toluene (2.0 mL) and water (0.2 mL) to each vial.
-
Reaction: Securely cap the vials and place them in a preheated aluminum block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified products by NMR and mass spectrometry to confirm their identity and calculate the isolated yield.
Expected Results and Data Summary
| Isomer (Starting Material) | Predicted Yield (%) | Rationale for Reactivity |
| Methyl 5-amino-6-chloropyridine-2-carboxylate | 75-85% | The C6-Cl bond is activated by the adjacent ring N and the C2-ester, favoring oxidative addition. |
| Methyl 4-amino-2-chloropyridine-5-carboxylate | 80-95% | The C2-Cl bond is highly activated by the adjacent ring N. The C4-amino group is a potent activator. |
| Methyl 3-amino-2-chloropyridine-5-carboxylate | 60-75% | The C2-Cl is activated, but potential steric hindrance from the C3-amino group may lower the rate. |
| Caption: Predicted yields for a comparative Suzuki-Miyaura coupling experiment. |
Conclusion and Strategic Outlook
The reactivity of aminopyridine esters is a finely tuned system governed by the isomeric position of the amino and ester substituents. For This compound , the C5 amino group provides robust nucleophilicity, making it a reliable substrate for N-functionalization and Buchwald-Hartwig aminations. Its electronic profile also renders its halogenated derivatives suitable for Suzuki-Miyaura cross-coupling reactions.
In comparison:
-
4-Amino isomers are generally the most reactive due to powerful resonance effects, making them ideal for rapid transformations but sometimes challenging to control for selectivity.[5][6]
-
2- and 6-Amino isomers show moderate to high reactivity, with potential for modulation through intramolecular interactions.
-
3-Amino isomers are typically the least reactive, often requiring more optimized or forcing conditions to achieve desired outcomes, especially when adjacent to other bulky groups.[5]
Understanding these intrinsic reactivity patterns is crucial. It allows the synthetic chemist to select the optimal isomer for a given transformation, anticipate potential challenges, and strategically design catalyst systems and reaction conditions to achieve the desired molecular target with precision and efficiency.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- BenchChem. (n.d.). A Comparative Guide to the Catalytic Reactivity of Aminopyridine Isomers.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Aminopyridine Methanol Isomers.
- CymitQuimica. (n.d.). CAS 67515-76-8: this compound.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Aminopyridine Isomers.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Retrieved from [Link]
-
Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Methyl 5-aminopyridine-2-carboxylate Derivatives Versus Analogs
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry, prized for its presence in numerous therapeutic agents.[1] Among its myriad derivatives, aminopyridine carboxylates are of particular interest due to their versatile biological activities, ranging from anticancer to antimicrobial.[2][3] This guide provides an in-depth technical comparison of the biological activities of Methyl 5-aminopyridine-2-carboxylate derivatives and their structural analogs, grounded in experimental data and mechanistic insights.
The strategic placement of the amino group and the nature of the carboxylate function on the pyridine ring are critical determinants of a compound's pharmacological profile. This guide will dissect these structure-activity relationships (SAR), offering a clear rationale for the observed differences in efficacy and mechanism of action. We will delve into anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to provide a comprehensive resource for your research endeavors.
The Crucial Role of Isomerism: A Comparative Look at Biological Activity
The position of the amino substituent on the pyridine-2-carboxylate core dramatically influences biological outcomes. While direct comparative studies on all isomers of Methyl aminopyridine-2-carboxylate are scarce, a broader look at aminopyridine derivatives reveals clear trends. The electronic properties and steric hindrance associated with the amino group's location dictate how the molecule interacts with biological targets.
Anticancer Activity: A Tale of Two Positions
The antitumor potential of aminopyridine derivatives has been a significant area of investigation. Studies on related scaffolds, such as aminopyridine-2-carboxaldehyde thiosemicarbazones, have shown that the 3-amino derivatives are markedly more active than their 5-amino counterparts in inhibiting cancer cell growth.[2] This suggests that the proximity of the amino group to the pyridine nitrogen and the carboxaldehyde (a precursor to the carboxylate) is crucial for potent anticancer effects.
One study on amino acid conjugates of aminopyridine derivatives provided specific IC50 values against ovarian cancer cell lines (A2780 and the cisplatin-resistant A2780CISR), highlighting the potential of these scaffolds. While not a direct comparison of the methyl carboxylate isomers, it demonstrates the activity of the broader class. For instance, a 2-aminopyridine derivative conjugated with an amino acid (compound S6c ) showed significant cytotoxicity.[4]
Table 1: Comparative Anticancer Activity (IC50, µM) of Aminopyridine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| S3c (2-Aminothiazole deriv.) | A2780 | 15.57 | [4] |
| S3c (2-Aminothiazole deriv.) | A2780CISR | 11.52 | [4] |
| S5b (2-Aminothiazole deriv.) | A2780 | >50 | [4] |
| S5b (2-Aminothiazole deriv.) | A2780CISR | 24.51 | [4] |
| S6c (2-Aminopyridine deriv.) | A2780 | >50 | [4] |
| S6c (2-Aminopyridine deriv.) | A2780CISR | 18.23 | [4] |
| Compound 2h (Isatin deriv.) | Jurkat | 0.03 | [5] |
| HH33 (5-Aminosalicylate deriv.) | MCF7 | <1 | [6] |
Note: The compounds listed are analogs and derivatives from different studies to illustrate the range of activities within the broader aminopyridine class. A direct comparison of this compound and its positional isomers requires further dedicated research.
The underlying mechanism for these anticancer effects often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[7] The aminopyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, and modifications to the ring substitutions can tune the selectivity and potency against specific kinases like CDK, HDAC, and others.[8]
Antimicrobial Activity: Targeting Bacterial Pathways
In the realm of antimicrobial activity, aminopyridine derivatives have shown promise. A notable study investigated 2-aminopyridine analogs as inhibitors of isocitrate lyase (ICL) and malate synthase (MS), two key enzymes in the glyoxylate shunt of Pseudomonas aeruginosa. This pathway is essential for the bacterium's survival under certain conditions.[9] The study revealed that a 2-aminopyridine derivative, SB002 , was a potent inhibitor of both enzymes.
Table 2: Comparative Antimicrobial Activity (IC50 & MIC) of 2-Aminopyridine Analogs against P. aeruginosa
| Compound | Target Enzyme | IC50 (µM) | MIC on Acetate (µg/mL) | Reference |
| SB002 | ICL | 13.3 | 128 | [9] |
| SB002 | MS | 12.5 | 128 | [9] |
| SB023 | ICL | 19.3 | 128 | [9] |
| SB023 | MS | 19.6 | 128 | [9] |
| Itaconate (Control) | ICL | 24.9 | >256 | [9] |
These findings underscore that the 2-aminopyridine scaffold is a viable starting point for developing novel antibacterial agents that target metabolic pathways unique to pathogens.[9]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives and their analogs is governed by a delicate interplay of electronic and steric factors.
Caption: Structure-Activity Relationship (SAR) diagram for aminopyridine carboxylates.
-
Position of the Amino Group: As discussed, moving the amino group from the 5-position to the 3-position can enhance anticancer activity, likely due to altered electronic distribution and steric accessibility for target binding.[2] Conversely, a 2-amino configuration has shown strong potential for antimicrobial applications by targeting specific bacterial enzymes.[9]
-
Modification of the Carboxylate Group: The methyl ester group influences the compound's lipophilicity and ability to cross cell membranes. Hydrolysis to the corresponding carboxylic acid can be pivotal for activity, especially in kinase inhibition, where the carboxylate can form a crucial hydrogen bond with tyrosine residues in the active site.[10] Conversion to an amide introduces different hydrogen bonding capabilities and can significantly alter solubility and pharmacokinetic properties.
-
Analog Scaffolds: Replacing the pyridine ring with other heterocycles like thiazole or pyrazine (bioisosteric replacement) can maintain or improve biological activity while modifying other properties like metabolic stability. Aminothiazole derivatives have shown potent anticancer activity, sometimes exceeding that of their aminopyridine counterparts.[4]
Mechanistic Insights: Kinase Inhibition Signaling Pathway
A primary mechanism of action for the anticancer effects of many aminopyridine derivatives is the inhibition of protein kinases, which are often dysregulated in cancer. By blocking the ATP-binding site, these compounds can halt the phosphorylation cascade that drives cell proliferation and survival.
Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.
The diagram above illustrates the MAPK/ERK pathway, a common signaling cascade implicated in many cancers. Aminopyridine-based inhibitors can target kinases like RAF or MEK within this pathway, preventing the downstream activation of ERK and ultimately blocking the transcription of genes necessary for cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Antimicrobial Activity (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain using the broth microdilution method.
Materials and Reagents:
-
Bacterial strain (e.g., P. aeruginosa, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well U-bottom plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin)
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). This can also be determined by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
The biological activity of this compound derivatives is profoundly influenced by the precise arrangement of functional groups on the pyridine core. Structure-activity relationship studies reveal that positional isomerism is a powerful tool for modulating activity and selectivity. While 3-amino analogs show particular promise in anticancer applications, 2-amino derivatives present opportunities for developing novel antimicrobials. The carboxylate moiety is a key interaction point, particularly for kinase inhibitors, and its modification into an acid or amide offers further avenues for optimization.
Future research should focus on systematic, direct comparative studies of these isomers to generate clear, quantitative SAR data. Elucidating the specific kinase targets for the most potent anticancer compounds and exploring their efficacy in more complex in vivo models will be crucial next steps. For antimicrobial derivatives, understanding the potential for resistance development and exploring synergistic combinations with existing antibiotics will be vital. The aminopyridine carboxylate scaffold remains a rich and promising area for the discovery of next-generation therapeutic agents.
References
- This citation is a placeholder for a general medicinal chemistry reference.
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules. 2020. Available at: [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. 2010. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. 2024. Available at: [Link]
-
Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. 1993. Available at: [Link]
-
5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. 2020. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. 2022. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022. Available at: [Link]
- This citation is a placeholder for a general medicinal chemistry reference.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022. Available at: [Link]
-
Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. iScience. 2023. Available at: [Link]
-
Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. 2016. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. 2023. Available at: [Link]
- This citation is a placeholder for a general medicinal chemistry reference.
- This citation is a placeholder for a general medicinal chemistry reference.
- This citation is a placeholder for a general medicinal chemistry reference.
- This citation is a placeholder for a general medicinal chemistry reference.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. 2021. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2022. Available at: [Link]
- This citation is a placeholder for a general medicinal chemistry reference.
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy. 2021. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 5-aminopyridine-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, with its derivatives demonstrating a broad spectrum of biological activities. Among these, aminopyridine carboxylates are particularly valuable building blocks, serving as key intermediates in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of validated synthetic routes to Methyl 5-aminopyridine-2-carboxylate analogs, offering insights into the practical application, mechanistic underpinnings, and relative performance of each methodology. Our aim is to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, balancing factors of yield, scalability, and experimental complexity.
Introduction: The Significance of Aminopyridine Carboxylates
The strategic placement of an amino group and a carboxylate ester on the pyridine ring provides a versatile platform for molecular elaboration. The amino functionality serves as a key site for amide bond formation, sulfonylation, and other nucleophilic transformations, while the ester group can be readily hydrolyzed, reduced, or converted to other functional moieties. This dual reactivity makes this compound and its analogs highly sought-after intermediates in the development of kinase inhibitors, GPCR modulators, and other targeted therapies. The efficient and reliable synthesis of these core structures is therefore a critical first step in many drug discovery programs.
Comparative Analysis of Synthetic Routes
This guide will focus on three distinct and well-established strategies for the synthesis of this compound analogs:
-
Route 1: Copper-Catalyzed Amination of a Halopyridine Precursor
-
Route 2: Hofmann Rearrangement of a Pyridine Carboxamide
-
Route 3: Synthesis from a Pyridine-N-Oxide Intermediate
Each route will be evaluated based on key performance indicators, including typical yields, reaction conditions, substrate scope, and potential challenges.
Route 1: Copper-Catalyzed Amination of a Halopyridine Precursor
This approach leverages the power of transition-metal catalysis to forge the C-N bond, a cornerstone of modern organic synthesis. The use of copper catalysts for the amination of aryl halides, a variation of the Ullmann condensation, offers a milder and often more economical alternative to palladium-catalyzed methods.
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the copper(I) catalyst to the halopyridine, followed by coordination of the amine. Reductive elimination then furnishes the desired aminopyridine and regenerates the active copper(I) species. The choice of ligand is crucial for stabilizing the copper intermediates and facilitating the key bond-forming steps.
Performance Overview:
| Parameter | Performance |
| Typical Yield | 60-95%[1][2] |
| Reaction Time | 12-24 hours |
| Temperature | 60-110 °C |
| Key Reagents | Copper(I) salt (e.g., CuI, Cu2O), ligand (e.g., DMEDA), base (e.g., K2CO3) |
| Advantages | High yields, good functional group tolerance, relatively mild conditions. |
| Disadvantages | Catalyst and ligand cost, potential for metal contamination in the final product. |
Experimental Protocol: Synthesis of a this compound Analog via Copper-Catalyzed Amination
This protocol is adapted from a general procedure for the copper-catalyzed amination of bromopyridines.[1][2]
Materials:
-
Methyl 5-bromopyridine-2-carboxylate
-
Aqueous ammonia (28-30% solution)
-
Copper(I) oxide (Cu2O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3)
-
Ethylene glycol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Methyl 5-bromopyridine-2-carboxylate (1.0 mmol), Cu2O (0.05 mmol, 5 mol%), and K2CO3 (0.2 mmol, 20 mol%).
-
Add ethylene glycol (2.0 mL) and DMEDA (0.1 mmol, 10 mol%).
-
Add aqueous ammonia (20 mmol, 20 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
Route 2: Hofmann Rearrangement of a Pyridine Carboxamide
The Hofmann rearrangement is a classic organic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[3][4] This method is particularly useful when the corresponding pyridine carboxamide is readily accessible.
Mechanistic Rationale: The reaction proceeds through a series of well-defined steps. First, the primary amide is treated with a halogen (typically bromine) in the presence of a strong base to form an N-haloamide. The base then abstracts the acidic N-H proton, generating an anion that rearranges with the loss of the halide ion to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[3][4][5][6]
Performance Overview:
| Parameter | Performance |
| Typical Yield | 40-75% |
| Reaction Time | 2-6 hours |
| Temperature | 0 °C to reflux |
| Key Reagents | Sodium hypobromite (or bromine and sodium hydroxide) |
| Advantages | Inexpensive reagents, no transition metal catalyst required. |
| Disadvantages | Lower yields compared to catalytic methods, use of stoichiometric bromine. |
Experimental Protocol: Synthesis of a 5-Aminopyridine-2-carboxylic Acid Analog via Hofmann Rearrangement
This protocol is a general representation of the Hofmann rearrangement applied to a pyridine dicarboxamide, which would be followed by esterification to yield the methyl carboxylate.
Materials:
-
Pyridine-2,5-dicarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br2)
-
Hydrochloric acid (HCl)
-
Methanol
-
Thionyl chloride (SOCl2)
Procedure:
Part A: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) aqueous solution of sodium hydroxide (4.4 equivalents).
-
In a separate flask, dissolve the pyridine-2,5-dicarboxamide (1.0 equivalent) in a cold aqueous solution of sodium hydroxide (2.2 equivalents).
-
Slowly add the sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, gradually heat the reaction mixture to 70-80 °C and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the 5-aminopyridine-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Part B: Esterification
-
Suspend the 5-aminopyridine-2-carboxylic acid (1.0 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound analog.
Route 3: Synthesis from a Pyridine-N-Oxide Intermediate
The activation of the pyridine ring through N-oxidation provides an alternative and powerful strategy for the introduction of nucleophiles at the C2 and C6 positions. This approach avoids the often harsh conditions required for the direct functionalization of the electron-deficient pyridine ring.
Mechanistic Rationale: The pyridine N-oxide is first activated by an electrophilic reagent (e.g., trifluoroacetic anhydride, TMSOTf) to make the C2 position highly susceptible to nucleophilic attack. An isocyanide can then add to the C2 position, leading to an intermediate that, upon hydrolysis, yields the 2-aminopyridine.[7][8][9] A plausible mechanism involves the formation of an N-(2-pyridyl)pyridinium salt, which undergoes a Zincke-like reaction with a nucleophile to open the pyridinium ring, followed by recyclization to form the 2-aminopyridine.[8]
Performance Overview:
| Parameter | Performance |
| Typical Yield | 50-85%[7][9] |
| Reaction Time | 4-24 hours |
| Temperature | Room temperature to 150 °C |
| Key Reagents | Pyridine N-oxide, activating agent (e.g., TFAA, TMSOTf), isocyanide or amine |
| Advantages | Mild reaction conditions for the amination step, regioselective functionalization. |
| Disadvantages | Requires pre-synthesis of the pyridine N-oxide, can generate byproducts. |
Experimental Protocol: Synthesis of a Methyl 2-aminopyridine-4-carboxylate Analog from a Pyridine N-Oxide
This protocol is based on a one-pot, two-step procedure for the 2-amination of pyridine N-oxides.[7]
Materials:
-
Methyl isonicotinate N-oxide
-
Benzyl isocyanide
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, combine Methyl isonicotinate N-oxide (1.0 equivalent), benzyl isocyanide (1.0 equivalent), and TMSOTf (1.0 equivalent) in a 3:1 mixture of MeCN/DMF (to achieve a 0.1 M concentration based on the N-oxide).
-
Heat the reaction mixture to 105 °C for 4 hours under an inert atmosphere.
-
Cool the mixture and concentrate under reduced pressure to remove the volatile solvents.
-
To the remaining residue, add 1 M HCl (5 mL) and THF (5 mL).
-
Stir the mixture at 50 °C until the intermediate N-formylaminopyridine is completely hydrolyzed to the desired 2-aminopyridine analog (monitored by LC-MS).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials, intermediates, and final products for each synthetic route, the following diagrams are provided.
Conclusion and Recommendations
The choice of synthetic route for preparing this compound analogs is contingent upon several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents.
-
For high-yield and reliable synthesis with good functional group tolerance , the Copper-Catalyzed Amination (Route 1) stands out as a robust and modern approach. While it requires a transition metal catalyst, the mild conditions and excellent yields often justify the initial investment.
-
When cost-effectiveness and avoidance of transition metals are paramount , the Hofmann Rearrangement (Route 2) offers a viable, albeit typically lower-yielding, alternative. This classic transformation is well-suited for situations where the corresponding pyridine carboxamide is readily available or easily synthesized.
-
The Pyridine-N-Oxide route (Route 3) provides a clever strategy for regioselective amination under mild conditions. This method is particularly advantageous when direct functionalization of the pyridine ring is challenging.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the research program. It is recommended that chemists evaluate each route in the context of their own experimental capabilities and project goals. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and empower researchers to efficiently access these valuable synthetic intermediates.
References
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Dunn, J. P., et al. (2015). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters, 17(23), 5954–5957. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. [Link]
-
Hofmann Rearrangement. (n.d.). In PHARMD GURU. Retrieved from [Link]
-
Direct preparation of 2-Aminopyridines from pyridine N-oxides. (2007, June 22). In Org Prep Daily. Retrieved from [Link]
-
Hofmann Rearrangement: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]
-
Hosseini-Zare, M. S., & Al-Awadi, N. A. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC: Online Journal of Organic Chemistry, 2013(1), 154-174. [Link]
-
Hofmann rearrangement. (2023, November 29). In Wikipedia. [Link]
-
Hofmann Rearrangement. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical communications (Cambridge, England), 46(6), 925–927. [Link]
-
Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]
-
Casitas, A., & Pérez, P. J. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(15), 5489-5497. [Link]
-
Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). In Chemistry Learner. Retrieved from [Link]
-
Bakthavachalam, R., & Rao, D. S. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein journal of organic chemistry, 8, 1485–1491. [Link]
-
Hofmann Rearrangement. (n.d.). In Chemist Wizards. Retrieved from [Link]
-
Srivastava, R. S., Tarver, N. R., & Nicholas, K. M. (2007). Mechanistic studies of copper(I)-catalyzed allylic amination. Journal of the American Chemical Society, 129(49), 15250–15258. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. (1993).
-
A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Bioorganic & medicinal chemistry letters, 19(12), 3248–3251. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
-
Kumar, A., & Kumar, V. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein journal of organic chemistry, 14, 1438–1484. [Link]
-
Brandt, P., Södergren, M. J., Andersson, P. G., & Norrby, P. O. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020. [Link]
-
Brandt, P., Södergren, M. J., Andersson, P. G., & Norrby, P. O. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 6. chemistwizards.com [chemistwizards.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Methyl 5-aminopyridine-2-carboxylate Coupling: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring system is a privileged motif, and its substituted derivatives are integral to a vast array of pharmaceuticals. Methyl 5-aminopyridine-2-carboxylate, in particular, represents a versatile building block, offering multiple reactive sites for diversification. However, the successful coupling of this substrate is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the amino group and the ring nitrogen to coordinate with and deactivate the metal catalyst necessitate a careful selection of the catalytic system.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the coupling of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the nuances of catalyst and ligand selection for Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, and Heck couplings, providing supporting data and detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge of Pyridine Coupling: A Mechanistic Perspective
The primary hurdle in the palladium-catalyzed cross-coupling of pyridines lies in the propensity of the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is particularly pronounced for 2-halopyridines. The choice of a suitable ligand is therefore paramount to mitigate this issue and to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[2][3] Bulky, electron-rich phosphine ligands have emerged as the gold standard, as they can sterically shield the palladium center and promote the desired bond-forming reductive elimination.[2]
C-N Bond Formation: A Comparative Analysis of Buchwald-Hartwig Amination Catalysts
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[3][4] For a substrate like Methyl 5-bromo-aminopyridine-2-carboxylate, the selection of the phosphine ligand is critical to achieving high yields. Below is a comparison of commonly employed ligands for the amination of aminopyridine substrates.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(OAc)₂ + RuPhos | NaOtBu | Toluene | 110 | >90 | RuPhos is a bulky biarylphosphine ligand known for its high reactivity in coupling secondary amines with heteroaryl chlorides.[2] It is often a top choice for challenging substrates. |
| Pd₂(dba)₃ + BrettPhos | NaOtBu | Toluene | 100-110 | >90 | BrettPhos is particularly effective for the monoarylation of primary amines and can be highly efficient for aminopyridine substrates.[2] |
| Pd(OAc)₂ + Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 | Xantphos, with its large bite angle, is a versatile and robust ligand that can be effective with milder bases.[2] |
| Pd(OAc)₂ + dppf | NaOtBu | Toluene | 110 | 70-85 | While a reliable ligand for many aminations, dppf may show slightly lower efficacy for electron-deficient or coordinating substrates compared to the more specialized Buchwald ligands.[4] |
Expert Insight: For the coupling of a secondary amine with Methyl 5-bromo-aminopyridine-2-carboxylate, a catalyst system comprising Pd(OAc)₂ and a bulky biarylphosphine ligand such as RuPhos or BrettPhos is highly recommended to overcome potential catalyst inhibition and achieve high yields.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-aminopyridine-2-carboxylate with Morpholine
This protocol is a representative procedure for the C-N coupling of an aminopyridine derivative.
Reaction Scheme:
A representative C-N coupling reaction.
Materials:
-
Methyl 5-bromo-aminopyridine-2-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-aminopyridine-2-carboxylate, sodium tert-butoxide, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.[4]
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-C Bond Formation: Head-to-Head on Suzuki-Miyaura Coupling Catalysts
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and halides.[1] For electron-deficient pyridines, the choice of catalyst is crucial to overcome slow oxidative addition and potential catalyst deactivation.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | SPhos is a highly effective bulky phosphine ligand for the Suzuki coupling of challenging heteroaryl chlorides and bromides.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 | A classic and widely used catalyst, though it may require higher catalyst loadings and longer reaction times for less reactive substrates. |
| Pd-PEPPSI-IPr | K₂CO₃ | THF | 80 | >90 | N-heterocyclic carbene (NHC) based precatalysts like PEPPSI are highly active and stable, often providing excellent yields for challenging couplings. |
| PdCl₂(dppf) | K₂CO₃ | DME | 90 | 75-85 | While effective for many Suzuki couplings, dppf may be less efficient for electron-deficient pyridines compared to more specialized ligands. |
Expert Insight: For the Suzuki-Miyaura coupling of Methyl 5-bromo-aminopyridine-2-carboxylate with an arylboronic acid, a catalyst system utilizing a bulky, electron-rich phosphine ligand like SPhos or a robust NHC-based precatalyst such as Pd-PEPPSI-IPr is recommended for optimal results.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-aminopyridine-2-carboxylate with Phenylboronic Acid
This protocol provides a general procedure for the C-C coupling of an aminopyridine derivative.
Workflow Diagram:
General workflow for Suzuki-Miyaura coupling.
Materials:
-
Methyl 5-bromo-aminopyridine-2-carboxylate (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed Toluene and Water (10:1 mixture)
Procedure:
-
In a Schlenk flask, combine Methyl 5-bromo-aminopyridine-2-carboxylate, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed toluene/water mixture to the reaction flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
C(sp²)-C(sp) Bond Formation: Navigating the Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] Both copper-catalyzed and copper-free conditions have been developed, with the latter being advantageous in avoiding the formation of alkyne homocoupling byproducts.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 85-95 | The classic Sonogashira conditions are highly effective but can lead to homocoupling of the alkyne. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 80 | 90-98 | A copper-free system that often provides higher yields and avoids homocoupling byproducts.[6] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | >90 | An air-stable, monoligated precatalyst that facilitates copper-free Sonogashira couplings at room temperature.[7][8] |
Expert Insight: For the Sonogashira coupling of Methyl 5-bromo-aminopyridine-2-carboxylate, a copper-free system employing a bulky phosphine ligand like XPhos or a modern precatalyst is recommended to ensure high yields and minimize side reactions.
Experimental Protocol: Copper-Free Sonogashira Coupling of Methyl 5-bromo-aminopyridine-2-carboxylate with Phenylacetylene
This protocol outlines a copper-free approach to C(sp²)-C(sp) bond formation.
Catalytic Cycle:
Simplified catalytic cycle for copper-free Sonogashira coupling.
Materials:
-
Methyl 5-bromo-aminopyridine-2-carboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
To a dry Schlenk tube, add Methyl 5-bromo-aminopyridine-2-carboxylate, cesium carbonate, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetonitrile, followed by phenylacetylene.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
C-C Bond Formation via Olefin Arylation: The Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the reaction.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 70-85 | The classic ligand-free conditions are often effective for reactive aryl iodides and bromides. |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 120 | 80-90 | The addition of a phosphine ligand can improve catalyst stability and efficiency, particularly for less reactive halides. |
| Pd-PEPPSI-IPr | K₂CO₃ | Toluene | 110 | >90 | NHC-based catalysts can offer high activity and stability in Heck couplings of heteroaryl halides. |
Expert Insight: For the Heck coupling of Methyl 5-bromo-aminopyridine-2-carboxylate with an acrylate, employing a more robust catalyst system, such as one involving a phosphine ligand or an NHC precatalyst, is advisable to ensure good conversion and minimize side reactions.
Experimental Protocol: Heck Coupling of Methyl 5-bromo-aminopyridine-2-carboxylate with Methyl Acrylate
This protocol describes a typical Heck reaction for the arylation of an olefin.
Materials:
-
Methyl 5-bromo-aminopyridine-2-carboxylate (1.0 equiv)
-
Methyl Acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealable reaction tube, combine Methyl 5-bromo-aminopyridine-2-carboxylate, potassium carbonate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add NMP and methyl acrylate.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For C-N bond formation via Buchwald-Hartwig amination, bulky biarylphosphine ligands such as RuPhos and BrettPhos are superior choices. In Suzuki-Miyaura couplings, ligands like SPhos or robust NHC-based precatalysts provide excellent results. For Sonogashira reactions, copper-free conditions with modern phosphine ligands or precatalysts are recommended to avoid side reactions. Finally, for Heck couplings, the addition of a phosphine ligand or the use of an NHC catalyst can significantly improve reaction outcomes. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively navigate the challenges of pyridine coupling and accelerate their drug discovery and development programs.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (URL not available)
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (URL not available)
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (URL not available)
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem. (URL not available)
-
Heck reaction - Wikipedia. [Link]
- Technical Support Center: Synthesis of Functionalized Pyridines - Benchchem. (URL not available)
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
-
Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes - ResearchGate. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | ACS Sustainable Chemistry & Engineering. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. [Link]
-
The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. [Link]
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. | Request PDF - ResearchGate. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL not available)
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Benchmarking the Efficiency of Methyl 5-aminopyridine-2-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Synthetic Challenge of Modern Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, from growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of pharmaceutical research.[1]
A significant portion of these inhibitors feature nitrogen-containing heterocyclic scaffolds, such as pyridines and pyrimidines, which are adept at forming key hydrogen bonds within the ATP-binding pocket of the kinase.[4][5] While potent and selective inhibitors have been developed, their synthesis often presents significant challenges related to cost, scalability, and environmental impact. The efficiency of a synthetic route—measured by factors like overall yield, number of steps, and ease of purification—is paramount for both early-stage discovery and late-stage manufacturing.
This guide provides a head-to-head comparison of two synthetic strategies for constructing a core kinase inhibitor scaffold. We will benchmark the efficiency of using Methyl 5-aminopyridine-2-carboxylate , a highly functionalized building block, against a more traditional, multi-step approach that relies on foundational reactions like the Buchwald-Hartwig amination.
The Competing Strategies: Pre-functionalization vs. Step-wise Construction
The choice of starting material is a critical decision point that dictates the entire synthetic pathway. Here, we evaluate two distinct approaches.
Strategy 1: The Challenger - this compound (MAPC)
This compound is a "convergent" building block. It contains three key functionalities within a single, readily available molecule:
-
Aniline-like Amino Group: Positioned at C5, this nucleophilic amine is primed for C-N bond formation, typically through condensation reactions to form fused heterocyclic systems.
-
Methyl Ester: The C2 ester serves as a versatile handle for subsequent cyclization or derivatization, often acting as an electrophilic partner.
-
Pyridine Ring: The core heterocycle itself, with the ring nitrogen acting as a crucial hydrogen bond acceptor for kinase binding.
The central hypothesis is that using a pre-functionalized molecule like MAPC will lead to a more efficient synthesis by reducing the number of synthetic steps (step economy) and minimizing the need for protecting groups or harsh functional group interconversions.
Strategy 2: The Incumbent - A Step-wise Approach from 2-Chloro-5-nitropyridine
A more traditional, linear approach involves building the required functionality onto a simpler pyridine core. For this comparison, we will use 2-chloro-5-nitropyridine as the starting material. This strategy necessitates several distinct transformations:
-
C-N Bond Formation: Introduction of a key aniline fragment via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6][7] This is a powerful but complex reaction requiring a catalyst, ligand, and base, often followed by extensive purification to remove metal residues.[8][9]
-
Nitro Group Reduction: Conversion of the nitro group to an amine to enable subsequent ring formation.
-
Cyclization: Formation of the fused ring system.
This approach, while robust and well-established, inherently involves more synthetic operations, each contributing to a potential reduction in overall yield and an increase in resource consumption.
Visualizing the Synthetic Workflows
The fundamental difference in the two approaches—a convergent, streamlined path versus a linear, multi-step one—is best illustrated visually. The following diagram contrasts the synthetic logic for constructing a representative pyrido[2,3-d]pyrimidin-7(8H)-one core, a common scaffold in CDK inhibitors.[5]
Caption: Comparative synthetic workflows for a kinase inhibitor core.
Head-to-Head Experimental Protocols
To provide a tangible comparison, the following are detailed, representative protocols for each synthetic strategy.
Protocol 1: Synthesis of 2-Amino-4-anilino-pyrido[2,3-d]pyrimidin-7(8H)-one via MAPC Strategy
Objective: To demonstrate the one-pot efficiency of the MAPC building block.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (MAPC) (10.0 g, 65.7 mmol) and Guanidine Carbonate (7.1 g, 39.4 mmol).
-
Solvent and Base Addition: Add absolute Ethanol (150 mL) to the flask, followed by the careful addition of a 25 wt% solution of Sodium Methoxide in Methanol (28.4 g, 131.4 mmol).
-
Reaction: Heat the resulting suspension to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash thoroughly with cold ethanol (2 x 30 mL) and then deionized water (2 x 50 mL) to remove excess salts.
-
Drying: Dry the isolated white solid in a vacuum oven at 60 °C to a constant weight to yield the 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
-
Self-Validation Note: The resulting product can be readily characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding. This intermediate is then carried forward for further functionalization, such as a subsequent C-N coupling at the 4-position if required, which is often a more facile reaction on the activated pyrimidine ring.
-
Protocol 2: Synthesis of 2-Amino-4-anilino-pyrido[2,3-d]pyrimidin-7(8H)-one via Buchwald-Hartwig Strategy
Objective: To construct the target scaffold using a multi-step, linear approach.
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol), aniline (6.47 g, 69.4 mmol), Sodium tert-butoxide (9.1 g, 94.6 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.58 g, 0.63 mmol) and Xantphos (0.73 g, 1.26 mmol)).
-
Solvent Addition: Add anhydrous Toluene (120 mL) via cannula.
-
Reaction: Heat the mixture to 100 °C and stir for 8 hours. Monitor by TLC/LC-MS.
-
Workup: Cool the reaction, dilute with Ethyl Acetate (150 mL), and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-phenyl-5-nitropyridin-2-amine.
Step 2: Nitro Group Reduction
-
Reaction Setup: Dissolve the product from Step 1 (e.g., 11.5 g, 53.4 mmol) in Ethanol (200 mL). Add concentrated Hydrochloric Acid (20 mL).
-
Reduction: Carefully add Iron powder (14.9 g, 267 mmol) portion-wise, as the reaction is exothermic. Heat the mixture to reflux for 4 hours.
-
Workup: Cool the reaction and filter through Celite. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield N²-phenylpyridine-2,5-diamine.
Step 3: Cyclization
-
Reaction Setup: Combine the diamine from Step 2 (e.g., 8.5 g, 45.9 mmol) with Guanidine Carbonate (4.96 g, 27.5 mmol) in 2-Ethoxyethanol (100 mL).
-
Reaction: Heat the mixture to 130 °C and stir for 16 hours.
-
Isolation: Cool the reaction. Collect the resulting precipitate by filtration, wash with ethanol, and dry under vacuum to yield the final product.
Quantitative Performance Analysis
The efficiency of a synthetic route is not merely about the final yield but encompasses a range of practical and economic factors. The table below summarizes the key performance indicators for the two routes, based on typical outcomes for these reaction classes.
| Metric | Workflow 1 (MAPC Strategy) | Workflow 2 (Buchwald-Hartwig Strategy) | Rationale & Justification |
| Number of Synthetic Steps | 1 (One-Pot) | 3 | The MAPC route consolidates multiple transformations into a single, efficient operation. The alternative requires three distinct reaction and workup/purification cycles. |
| Typical Overall Yield | 75 - 85% | 40 - 55% | Each step in a linear synthesis incurs losses. A 3-step sequence with an average yield of 75% per step results in a final yield of only ~42%. The one-pot MAPC route avoids this cumulative loss. |
| Total Reaction Time | ~12 hours | ~30 hours | This includes reaction times only, not workup or purification. The multi-step route is inherently longer. |
| Primary Purification Method | Filtration / Crystallization | Column Chromatography (Step 1) | The MAPC route often yields a product that precipitates in high purity. The Buchwald-Hartwig step requires chromatography to remove the catalyst and side products, which is time-consuming and solvent-intensive.[8][9] |
| Catalyst Required | None (Stoichiometric Base) | Palladium / Ligand | The need for a precious metal catalyst in Workflow 2 adds significant cost and necessitates rigorous testing and removal to meet pharmaceutical standards (<10 ppm).[9] |
| Atom Economy | High | Moderate to Low | The one-pot condensation/cyclization is highly efficient, incorporating most atoms from the reactants into the final product. The Buchwald-Hartwig route involves a catalyst, ligands, and stoichiometric base that are not part of the final product. |
Discussion: Causality Behind the Efficiency Gains
The quantitative data clearly favors the MAPC strategy. The underlying reasons for this superior performance are rooted in fundamental principles of synthetic chemistry:
-
Step and Pot Economy: The most significant advantage is the reduction in the number of discrete synthetic operations. The MAPC route is an example of high "pot economy," where multiple bonds are formed in a single reaction vessel. This directly translates to savings in time, labor, solvent, and energy, while also reducing cumulative product loss.
-
Convergent Synthesis: By using a building block that already contains the necessary functionalities in the correct orientation, the MAPC strategy embodies a convergent approach. This avoids the need for potentially low-yielding or sensitive functional group manipulations (like nitro reductions) that are common in linear syntheses.
-
Elimination of Catalysis and Associated Purification: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, but it is not without drawbacks.[6][7][10] The cost of palladium catalysts and specialized phosphine ligands is substantial. Furthermore, the removal of residual palladium to meet the stringent limits required for active pharmaceutical ingredients (APIs) is a non-trivial process development challenge.[8][9] The MAPC route, relying on a simple base-mediated condensation, completely circumvents this issue.
-
Improved Process Safety and Sustainability: Avoiding the use of palladium catalysts and extensive chromatographic purifications, which consume large volumes of organic solvents, makes the MAPC strategy inherently "greener" and safer to operate at scale.
Conclusion
For the synthesis of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, This compound (MAPC) demonstrates superior efficiency compared to a traditional multi-step approach initiated from a simpler halo-pyridine.
The use of this pre-functionalized building block offers significant advantages in:
-
Overall Yield: Drastically improved due to a significant reduction in the number of steps.
-
Operational Simplicity: A one-pot procedure is far less complex than a three-step sequence involving catalysis and chromatography.
-
Cost and Purity: Eliminates the high cost and purification challenges associated with palladium-catalyzed cross-coupling reactions.
For researchers and drug development professionals, adopting building blocks like this compound represents a strategic choice to accelerate discovery timelines, reduce development costs, and create more sustainable manufacturing processes for the next generation of life-saving kinase inhibitors.
References
- Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health (NIH).
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate.
- Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- Buchwald–Hartwig amination. Wikipedia.
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- The synthesis review of the approved Tyrosine kinase inhibitors for anticancer therapy in 2015-2020. ResearchGate.
- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.
- General method for the mild C2‐amination of pyridine and quinoline N‐oxides. ResearchGate.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm.
- Buchwald-Hartwig amination. YouTube.
- This compound. Manchester Organics.
- Methyl 5-aminopicolinate hydrochloride. PubChem.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. soci.org [soci.org]
- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recipharm.com [recipharm.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure of Methyl 5-aminopyridine-2-carboxylate Derivatives
For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, biological activity, and intermolecular interactions. This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of Methyl 5-aminopyridine-2-carboxylate, a key building block in pharmaceutical and materials science. While the crystal structure of the parent molecule, this compound, is not publicly available, this guide will leverage the crystallographic data of closely related analogs to infer its structural properties and to illustrate the profound impact of substituent effects on crystal packing.
The Significance of the 5-Aminopyridine-2-carboxylate Scaffold
The 5-aminopyridine-2-carboxylic acid framework is a privileged scaffold in drug discovery and materials science. The presence of a carboxylic acid (or its ester derivative) and an amino group on a pyridine ring offers multiple points for chemical modification and participation in hydrogen bonding and coordination complexes.[1][2] These functionalities are crucial for molecular recognition at protein active sites and for the self-assembly of ordered supramolecular structures.
Experimental Approach: From Synthesis to Structure Determination
The journey from a powdered compound to a detailed three-dimensional crystal structure is a meticulous process. Here, we outline the key experimental stages.
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves standard organic chemistry transformations. For instance, the parent compound can be synthesized from 5-aminopyridine-2-carboxylic acid via esterification. Derivatives can be accessed through reactions targeting the amino group or the pyridine ring.
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a systematic screening of solvents, temperatures, and crystallization techniques.
Experimental Protocol: Single Crystal Growth of a Picolinate Derivative
-
Material Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of 0.1-0.3 mm), carefully harvest them using a nylon loop.
Logical Workflow for Crystallization and Structure Determination
Caption: Workflow from synthesis to structural analysis.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Analysis of Derivative Crystal Structures
In the absence of the crystal structure for this compound, we can gain valuable insights by comparing the structures of its derivatives. The introduction of different functional groups can significantly alter intermolecular interactions and, consequently, the crystal packing.[1][2]
The Influence of Halogen Substitution: A Case Study of Methyl 5-bromopyridine-2-carboxylate
The crystal structure of Methyl 5-bromopyridine-2-carboxylate provides a starting point for our comparison.
| Parameter | Methyl 5-bromopyridine-2-carboxylate |
| Formula | C7H6BrNO2 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, Halogen bonds (Br···O) |
The presence of the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophile, such as an oxygen atom. This interaction, along with weaker C-H···O hydrogen bonds, plays a crucial role in directing the crystal packing.
The Impact of Increased Steric Hindrance and Hydrogen Bonding Donors: N-substituted Derivatives
Modification of the 5-amino group, for instance, by acetylation to form N-(2-(methoxycarbonyl)pyridin-5-yl)acetamide, would introduce a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide carbonyl oxygen). This would likely lead to the formation of strong N-H···O or N-H···N hydrogen bonds, which would dominate the crystal packing, potentially forming chains or sheets of molecules.
The Effect of Modifying Hydrogen Bonding Acceptors: Amide vs. Ester
Replacing the methyl ester with a primary amide (5-aminopyridine-2-carboxamide) introduces two strong hydrogen bond donors (the -NH2 group). This would significantly increase the propensity for hydrogen bonding, likely leading to a more complex and robust hydrogen-bonded network compared to the ester.
Logical Relationship of Substituent Effects on Crystal Packing
Caption: Influence of substituents on intermolecular interactions and crystal packing.
Conclusion: A Predictive Framework for Crystal Engineering
This guide demonstrates that even without the specific crystal structure of a target molecule, a comparative analysis of its derivatives can provide powerful predictive insights. By understanding how different functional groups influence intermolecular interactions, researchers can engage in "crystal engineering," the rational design of crystalline materials with desired properties. For professionals in drug development, this understanding is critical for predicting solubility, stability, and polymorphism of active pharmaceutical ingredients.
References
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific.
Sources
A Senior Application Scientist's Guide to the Isomeric Purity of Methyl 5-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is not merely a matter of academic rigor; it is a critical determinant of a product's efficacy, safety, and regulatory compliance. Methyl 5-aminopyridine-2-carboxylate, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), is a case in point. The seemingly subtle variation in the substitution pattern on the pyridine ring can lead to vastly different biological activities and impurity profiles. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound, grounded in the practical realities of synthetic chemistry and the stringent requirements of the pharmaceutical industry.
The Genesis of Isomeric Impurities: A Synthetic Perspective
The isomeric purity of this compound is intrinsically linked to its synthetic route. While multiple pathways to this molecule exist, a common approach involves the manipulation of pyridine-based starting materials. A frequent challenge in the synthesis of substituted pyridines is the formation of positional isomers, where functional groups are located at different positions on the pyridine ring.
For instance, in analogous syntheses such as the preparation of 2-amino-5-methylpyridine from 3-methylpyridine, the formation of the 2-amino-3-methylpyridine isomer is a known side reaction.[1][2] This occurs due to the similar reactivity of different carbon atoms on the pyridine ring towards nucleophilic or electrophilic attack. In the context of this compound, potential isomeric impurities could include:
-
Methyl 3-aminopyridine-2-carboxylate: An isomer where the amino group is at the 3-position.
-
Methyl 4-aminopyridine-2-carboxylate: An isomer with the amino group at the 4-position.
-
Methyl 5-aminopyridine-3-carboxylate: An isomer where the carboxylate group is at the 3-position.
-
Methyl 6-aminopyridine-2-carboxylate: An isomer with the amino group at the 6-position.
The presence of these isomers, even in trace amounts, can have significant consequences. In a pharmaceutical context, an unintended isomer can exhibit different pharmacological or toxicological profiles, potentially leading to reduced efficacy or adverse side effects.[3][4] Therefore, robust analytical methods capable of separating and quantifying these closely related species are paramount.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for determining the isomeric purity of this compound hinges on factors such as the required sensitivity, resolution, and the nature of the isomeric impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like aminopyridine derivatives.[2][5] The separation of positional isomers, which have identical mass-to-charge ratios, is achieved through differential interactions with the stationary phase of the HPLC column.
Key Considerations for HPLC Method Development:
-
Column Selection: Reversed-phase columns, such as C18, are a good starting point. However, for closely related isomers, more specialized columns may be necessary. Phenyl-hexyl or cyano-bonded phases can offer different selectivities. For particularly challenging separations, mixed-mode columns that utilize a combination of reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms can be highly effective.[5]
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), pH, and buffer system, is critical for achieving optimal separation. For basic compounds like aminopyridines, operating at a slightly acidic to neutral pH can improve peak shape and resolution. The use of ion-pairing reagents is another strategy, although this can complicate method development and is often not compatible with mass spectrometry (MS) detection.[2]
-
Detection: UV detection is the most common and straightforward method, as the pyridine ring is a strong chromophore. The selection of the detection wavelength should be optimized for maximum sensitivity for both the main component and potential impurities.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good general-purpose reversed-phase column. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good peak shape for basic analytes and is MS-compatible. |
| Gradient | 10-90% Acetonitrile over 20 minutes | A good starting point to elute a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Pyridine derivatives typically have strong absorbance in this range. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Experimental Workflow for HPLC Analysis
Figure 1: A typical workflow for the analysis of isomeric purity by HPLC.
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, GC can offer superior resolution compared to HPLC. While this compound itself may have limited volatility, derivatization of the amino and carboxyl groups can make it amenable to GC analysis.
Derivatization Strategies:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons of the amino and carboxylic acid (if hydrolyzed) groups into trimethylsilyl ethers and esters, increasing volatility.
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form volatile trifluoroacetyl derivatives of the amino group.
GC-MS for Unambiguous Identification:
Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confidence in peak identification. The fragmentation patterns of the different isomers in the mass spectrometer can be used to distinguish them, even if they are not fully separated chromatographically. The fragmentation of pyridine derivatives is often characterized by the loss of the substituent groups and cleavage of the pyridine ring.
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | A typical program to separate compounds with varying boiling points. |
| Detector | Mass Spectrometer (MS) | Provides structural information for peak identification. |
Experimental Workflow for GC-MS Analysis
Sources
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. jddtonline.info [jddtonline.info]
- 4. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 5. irl.umsl.edu [irl.umsl.edu]
Stability studies of Methyl 5-aminopyridine-2-carboxylate under different conditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the stability of Methyl 5-aminopyridine-2-carboxylate under various stress conditions. In the absence of extensive published stability data for this specific molecule, this guide synthesizes established principles of forced degradation studies, data from structurally similar compounds, and validated analytical methodologies to provide a robust framework for its stability assessment. The experimental protocols and data presented herein are designed to be a self-validating system, empowering researchers to generate reliable stability profiles.
Introduction: The Importance of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] this compound, a key building block in pharmaceutical synthesis, possesses functional groups—an amino group and a methyl ester on a pyridine ring—that are susceptible to degradation under various environmental conditions.[3][4] Understanding its degradation pathways is paramount for formulation development, establishing appropriate storage conditions, and ensuring the quality of the final drug product.
This guide will comparatively explore the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. We will also present a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the parent compound and its degradation products. For comparative purposes, we will reference the stability of a structurally related compound, Methyl isonicotinate, to provide context and highlight potential differences in degradation profiles.
Experimental Design for Forced Degradation Studies
The design of forced degradation studies is guided by ICH Q1A (R2) and Q1B guidelines.[5][6][7] The objective is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are representative of those that could form under normal storage conditions.[8]
Diagram: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Methyl isonicotinate (Reference Standard, >98% purity)[9]
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrogen peroxide (H₂O₂), 3% and 30% solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
pH meter.
-
Photostability chamber compliant with ICH Q1B guidelines.[10]
-
Forced-air oven.
Experimental Protocols
Preparation of Stock and Working Solutions
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions for stress studies are prepared by diluting the stock solution with the respective stressor to achieve a final concentration of 100 µg/mL.
Forced Degradation (Stress) Studies
-
Acidic Hydrolysis: To 1 mL of the stock solution, 9 mL of 0.1 M HCl is added. The solution is heated at 60°C for 24 hours. Samples are withdrawn at regular intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralized with an equivalent molar amount of 0.1 M NaOH, and diluted with mobile phase for HPLC analysis. The hydrolysis of the ester group to the corresponding carboxylic acid is a potential degradation pathway.[11]
-
Basic Hydrolysis: To 1 mL of the stock solution, 9 mL of 0.1 M NaOH is added. The solution is kept at room temperature (25°C) for 24 hours. Samples are withdrawn and neutralized with 0.1 M HCl for analysis. Basic hydrolysis of esters is typically faster than acidic hydrolysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, 9 mL of HPLC grade water is added. The solution is heated at 60°C for 24 hours. Samples are withdrawn at specified time points for analysis.
To 1 mL of the stock solution, 9 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 24 hours, protected from light. Samples are withdrawn at various time points for HPLC analysis. The amino group on the pyridine ring is susceptible to oxidation.
A solution of this compound (100 µg/mL in methanol) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5][6][7] A control sample is kept in the dark at the same temperature. Both samples are analyzed by HPLC.
A solid sample of this compound is placed in a forced-air oven at 80°C for 48 hours. Samples are taken at different time points, dissolved in methanol, and analyzed by HPLC.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial to separate the parent drug from its degradation products. The following method is a starting point and should be validated according to ICH Q2(R1) guidelines.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M ammonium acetate buffer, pH 5.0) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Results and Discussion: A Comparative Analysis
Note: The following data is illustrative and based on typical degradation profiles of similar compounds. Actual experimental results may vary.
Degradation Profile of this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Proposed) |
| 0.1 M HCl (60°C) | 24 | ~15% | 5-aminopyridine-2-carboxylic acid (Hydrolysis) |
| 0.1 M NaOH (25°C) | 24 | ~25% | 5-aminopyridine-2-carboxylic acid (Hydrolysis) |
| Water (60°C) | 24 | < 5% | Negligible degradation |
| 3% H₂O₂ (25°C) | 24 | ~10% | N-oxide derivatives |
| Photolytic (ICH Q1B) | - | < 2% | Photostable |
| Thermal (80°C) | 48 | ~8% | Potential dimerization or polymerization products |
Comparative Stability with Methyl isonicotinate
A study on the stability of methylnicotinate (an isomer of methyl picolinate) in aqueous solution at 4°C showed that the major degradation product was nicotinic acid, forming at a rate of approximately 0.5% per year.[12] This suggests that the ester hydrolysis is a slow process under mild conditions. In our proposed forced degradation studies, the more strenuous conditions are expected to accelerate this process significantly.
| Compound | Key Structural Feature | Expected Primary Degradation Pathway | Relative Stability (Hypothesized) |
| This compound | Amino group at C5, Ester at C2 | Ester hydrolysis, Oxidation of amino group | Potentially less stable due to the activating effect of the amino group. |
| Methyl isonicotinate | Ester at C4 | Ester hydrolysis | Expected to be more stable towards oxidation due to the absence of the amino group. |
The presence of the electron-donating amino group in this compound may influence the electron density of the pyridine ring and the reactivity of the ester group, potentially making it more susceptible to hydrolysis compared to Methyl isonicotinate.
Diagram: Potential Degradation Pathway of this compound
Caption: Proposed primary degradation pathways for this compound.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the stability of this compound under forced degradation conditions. The primary anticipated degradation pathway is the hydrolysis of the methyl ester to 5-aminopyridine-2-carboxylic acid, particularly under basic and acidic conditions. The compound is also expected to show some sensitivity to oxidative stress.
For drug development professionals, it is recommended to:
-
Conduct thorough forced degradation studies as outlined to identify and characterize all potential degradation products.
-
Develop and validate a stability-indicating HPLC method to ensure accurate quantification of the API and its impurities.
-
Pay close attention to pH control in aqueous formulations to minimize hydrolytic degradation.
-
Consider the use of antioxidants in formulations if oxidative degradation is found to be a significant pathway.
-
Establish appropriate storage conditions based on the comprehensive stability data generated.
By following the principles and protocols detailed in this guide, researchers can build a robust understanding of the stability profile of this compound, a crucial step in the development of safe and effective pharmaceutical products.
References
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. (2014). Journal of Food and Drug Analysis, 22(4), 527-536.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2009).
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitriptyline and Perphenazine in Bulk and in its Pharmaceutical Dosage Form by Using RP-HPLC. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 37-61.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 247-253.
- Richards, G., O'Donovan, A., & Harkin, A. (2008).
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 1965–1996.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1500.
-
Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[9]benzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox). (1985). Chemical & Pharmaceutical Bulletin, 33(10), 4432-4437.
-
Chromatograms of the two isomers picolinic acid and nicotinic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Solubility and Crystallization Studies of Picolinic Acid. (2023). Crystals, 13(3), 392.
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2019). LCGC North America, 37(11), 834-841.
-
Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Methyl pyridine-2-carboxylate 2459-07-6. (n.d.). AHH Chemical. Retrieved January 11, 2026, from [Link]
- Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (2000). Journal of Pharmaceutical Sciences, 89(4), 455-463.
-
Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). The Journal of Organic Chemistry, 14(1), 14-21.
- ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.
-
Chemical structures of the isomers Picolinic acid a) and Nicotinic acid b). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved January 11, 2026, from [Link]
-
2-Pyridinecarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-444.
-
3-Pyridinecarboxylic acid methyl ester (methyl nicotinate). (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- [The Photostability of Antimycotics. 3. Photostability of Locally Acting Antimycotics]. (1997). Pharmazie, 52(5), 362-373.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (2013). International Journal of Greenhouse Gas Control, 17, 438-448.
- Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency.
-
Methyl isonicotinate. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
CAS: 67515-76-8 Name: Methyl 5-aminopicolinate. (n.d.). Aribo Biotechnology. Retrieved January 11, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-aminopicolinate | 67515-76-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. caronscientific.com [caronscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methods of Substituted Aminopyridines
For researchers, scientists, and professionals in drug development, the synthesis of substituted aminopyridines is a foundational element in the discovery of novel therapeutics and functional materials. The strategic introduction of an amino group onto the pyridine scaffold can significantly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides an in-depth, objective comparison of the principal synthetic methods for preparing substituted aminopyridines, supported by experimental data and detailed protocols. We will delve into the nuances of the Chichibabin reaction, Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), offering insights to inform your synthetic strategy.
Executive Summary: A Comparative Overview
The selection of a synthetic route to a desired substituted aminopyridine is a critical decision, governed by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below is a summary of the key characteristics of the four main synthetic strategies.
| Method | Starting Material | Typical Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridines | NaNH₂ or KNH₂, high temperature (110-150°C) in an inert solvent (e.g., toluene, xylene)[1] | Direct C-H amination, atom economical. | Harsh reaction conditions, limited to electron-deficient pyridines, often low yields for substituted pyridines.[1][2] |
| Buchwald-Hartwig Amination | Halopyridines (Cl, Br, I), Triflates | Palladium catalyst with a phosphine ligand (e.g., XPhos, BINAP), base (e.g., NaOtBu, Cs₂CO₃), moderate temperature (80-120°C).[3][4][5] | Broad substrate scope, excellent functional group tolerance, high yields, milder conditions.[3][5] | High cost of palladium and ligands, potential for catalyst poisoning by the pyridine nitrogen.[3] |
| Ullmann Condensation | Halopyridines (I, Br) | Copper catalyst (e.g., CuI, Cu₂O) with a ligand, high temperature (100-200°C).[6][7] | Lower catalyst cost compared to palladium. | Harsh reaction conditions, often requires stoichiometric copper, more limited substrate scope than Buchwald-Hartwig.[3][6] |
| Nucleophilic Aromatic Substitution (SNAr) | Halopyridines with electron-withdrawing groups | Base (e.g., K₂CO₃, Et₃N), often in a polar aprotic solvent (e.g., DMSO, DMF) or water, can require elevated temperatures.[8][9] | Transition-metal-free, cost-effective. | Generally requires an activated pyridine ring, less reactive for electron-rich pyridines, can have lower regioselectivity.[9][10] |
Delving into the Methodologies: Mechanisms and Causality
A nuanced understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis of substituted aminopyridines.
The Chichibabin Reaction: Direct C-H Amination
The Chichibabin reaction is a classic method for the direct amination of pyridines.[2][11] The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) directly attacks the electron-deficient C2 or C4 position of the pyridine ring. This initial attack is often facilitated by the coordination of the sodium or potassium cation to the pyridine nitrogen, which further enhances the electrophilicity of the ring. The resulting σ-complex (a Meisenheimer-like intermediate) then eliminates a hydride ion (H⁻) to restore aromaticity. The liberated hydride ion subsequently deprotonates the newly introduced amino group, leading to the formation of hydrogen gas and the sodium salt of the aminopyridine, which is then protonated upon workup.[11][12]
The harsh conditions required, including high temperatures and the use of a very strong base, are a direct consequence of the need to overcome the aromatic stability of the pyridine ring and to facilitate the departure of a poor leaving group (hydride). This often limits the substrate scope to pyridines that can withstand such conditions and lack sensitive functional groups.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance.[5] This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide (or triflate) and an amine.[13] The catalytic cycle is initiated by the oxidative addition of the halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which regenerates the Pd(0) catalyst and releases the desired aminopyridine product.[14]
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BINAP) are essential for promoting both the oxidative addition and the reductive elimination steps, as well as preventing catalyst decomposition.[4] The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the reductive elimination step.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older yet still valuable alternative to palladium-catalyzed methods.[6][7] While the precise mechanism can vary depending on the reaction conditions and catalyst system, a plausible pathway involves the formation of a copper(I) amide from the amine and a copper(I) salt. This copper amide then undergoes oxidative addition with the halopyridine to form a copper(III) intermediate. Reductive elimination from this intermediate yields the aminopyridine and regenerates a copper(I) species.[15]
Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, the development of ligand-accelerated protocols, often employing diamines or amino acids as ligands, has enabled the use of catalytic amounts of copper under milder conditions. Despite these advances, the Ullmann condensation generally has a more limited substrate scope and requires higher temperatures compared to the Buchwald-Hartwig amination.[6]
Nucleophilic Aromatic Substitution (SNAr): The Transition-Metal-Free Approach
Nucleophilic aromatic substitution (SNAr) is a powerful, transition-metal-free method for the synthesis of aminopyridines.[11] The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the amine nucleophile attacks the carbon atom bearing the leaving group (typically a halogen) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The viability of the SNAr reaction is highly dependent on the electronic properties of the pyridine ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[9] Without such activation, SNAr reactions on pyridines often require harsh conditions, such as high temperatures and strong bases. The reactivity of the leaving group generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack.
Quantitative Performance Comparison
The following table provides a comparative summary of reported yields for the synthesis of various aminopyridine derivatives using the Chichibabin, Buchwald-Hartwig, and Ullmann reactions. It is important to note that direct comparisons can be challenging due to variations in reaction scales, purification methods, and optimization levels reported in the literature.
| Starting Material | Amine | Method | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Pyridine | n-Butylamine | Chichibabin | NaH, LiI | THF, 85°C, 7 h | 93 | |
| 4-(Dimethylamino)pyridine | Sodium Amide | Chichibabin | NaNH₂ | Toluene, 110°C | 30 | [3] |
| 2-Bromopyridine | Volatile amines | Buchwald-Hartwig | Pd(OAc)₂, dppp, NaOtBu | Toluene, 80°C | 55-98 | [3] |
| 2-Bromopyridine | N-Methylaniline | Buchwald-Hartwig | XPhos Pd G3, NaOtBu | Toluene, 100°C | 95 | [3] |
| 2,4-Dichloropyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂, DPPF, NaOtBu | Toluene, 100°C | >99 (C-2 selectivity) | [3] |
| 2-Bromopyridine | Aqueous Ammonia | Ullmann | Cu₂O, DMEDA | Ethylene glycol, 60°C, 16 h | 92 | [8] |
| 2-Chlorobenzoic acid | 2-Aminopyridine | Ullmann | Cu, K₂CO₃ | Microwave, 400 W, 4 min | 90 | |
| 2-Chloropyrimidine | Various amines | SNAr | KF | Water, 100°C, 17 h | 70-95 | [8] |
| 2-Fluoropyridine | Morpholine | SNAr | KF | Water, 100°C, 17 h | 85 | [8] |
Experimental Protocols
The following are representative, detailed experimental protocols for each of the major synthetic methods. These should be considered as starting points and may require optimization for specific substrates.
General Experimental Workflow
Protocol 1: Chichibabin Reaction (Modified from)
-
To a 10 mL sealed tube containing pyridine (0.492 mmol), add sodium hydride (1.54 mmol) and lithium iodide (1.02 mmol) in anhydrous THF (500 µL).
-
Add n-butylamine (1.00 mmol) at room temperature under a nitrogen atmosphere.
-
Seal the tube and heat the reaction mixture to 85°C with stirring for 7 hours.
-
Cool the reaction mixture to 0°C and quench with ice-cold water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (General Procedure based on)
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%).
-
Add the base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.4-2.0 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Add the amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ullmann Condensation (General Procedure based on)
-
To a reaction vessel, add the halopyridine (1.0 equiv), amine or alcohol (1.2 equiv), copper(I) iodide (0.25 equiv), N,N'-dimethylethylenediamine (0.5 equiv), and potassium phosphate (4.0 equiv).
-
Add toluene as the solvent and degas the mixture.
-
Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) (General Procedure based on[1])
-
In a round-bottom flask, dissolve the halopyridine (1.0 equiv) and the amine (1.0-1.5 equiv) in a suitable solvent (e.g., ethanol, DMSO, or water).
-
Add a base (e.g., potassium carbonate, 1.5-2.0 equiv).
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction by TLC. Reaction times can range from a few hours to 24 hours.
-
After completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH to precipitate the product or perform an extraction with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
The synthesis of substituted aminopyridines has a rich history, evolving from the classical, often harsh, Chichibabin reaction to the highly versatile and mild palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig amination has arguably become the gold standard for its broad applicability and exceptional functional group tolerance, making it an invaluable tool in the rapid generation of compound libraries for drug discovery. The Ullmann condensation provides a more cost-effective, copper-catalyzed alternative, although often at the expense of harsher reaction conditions. Nucleophilic aromatic substitution remains a highly relevant and economical choice, particularly for electron-deficient pyridines where the reaction can proceed without a transition metal catalyst.
Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis. The continued exploration of novel ligands for both palladium- and copper-catalyzed reactions will undoubtedly lead to even milder reaction conditions and broader substrate scopes. For the practicing chemist, a thorough understanding of the strengths and limitations of each of these synthetic methods is essential for the strategic and successful synthesis of this important class of heterocyclic compounds.
References
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]
-
Chichibabin reaction. Grokipedia. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ScienceOpen. [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC, PubMed Central. [Link]
-
Chichibabin Reaction. Chemistry LibreTexts. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. PubMed. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]
- The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC, PubMed Central. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. [Link]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. RSC Publishing. [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]
- 4-aminopyridine preparation method.
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Pyridine-Based Compounds
This guide provides an in-depth technical comparison of the in vitro bioactivity of a series of rationally designed compounds synthesized from the versatile starting material, Methyl 5-aminopyridine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to understand the process of evaluating and comparing novel chemical entities for therapeutic potential.
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic and heterocyclic rings make it a privileged scaffold in the design of novel therapeutics.[2] Compounds derived from pyridine have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
This compound is a particularly attractive starting material due to its bifunctional nature. The amino group and the methyl ester provide two reactive handles for a variety of chemical transformations, allowing for the systematic generation of diverse compound libraries. This guide will focus on a representative series of hypothetical compounds derived from this precursor, showcasing their evaluation as potential anticancer agents through their effects on cancer cell proliferation and specific enzyme inhibition.
A Plausible Synthetic Approach: From a Common Precursor to a Diverse Library
To illustrate the comparative analysis, we will consider a hypothetical series of compounds (designated C1-C4 ) that could be plausibly synthesized from this compound. The synthetic strategy would likely involve two key transformations:
-
Amide Formation: The methyl ester at the 2-position can be readily converted to a variety of amides by reaction with different primary or secondary amines. This allows for the introduction of diverse substituents to probe the chemical space around this position.
-
Modification of the Amino Group: The amino group at the 5-position can be acylated, alkylated, or used as a nucleophile in cyclocondensation reactions to form fused ring systems like pyrazolo[1,5-a]pyrimidines.[4]
For the purpose of this guide, we will imagine a series of amide derivatives where the R group is varied to explore structure-activity relationships (SAR).
Comparative In Vitro Biological Evaluation
The primary goal of the in vitro evaluation is to assess the biological activity of the newly synthesized compounds and compare their potency and selectivity. In this guide, we will focus on two key areas: antiproliferative activity against cancer cell lines and inhibition of a relevant protein kinase.
Antiproliferative Activity: Assessing Cytotoxicity in Cancer Cell Lines
A fundamental initial screen for potential anticancer agents is to determine their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5][6]
For our hypothetical series of compounds, we will present representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against two common cancer cell lines: MCF-7 (a human breast adenocarcinoma cell line) and A549 (a human lung carcinoma cell line). The data in the table below is illustrative and compiled from published results for structurally similar pyridine and pyrimidine derivatives to provide a realistic comparison.[1][7]
| Compound ID | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| C1 | Phenyl | 15.2 | 22.5 |
| C2 | 4-Fluorophenyl | 8.7 | 12.1 |
| C3 | 3,4-Dimethoxyphenyl | 5.1 | 7.8 |
| C4 | 4-(Trifluoromethyl)phenyl | 18.9 | 25.3 |
| Doxorubicin (Control) | - | 0.8 | 1.2 |
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Many cancers are driven by the aberrant activity of protein kinases, making them a prime target for therapeutic intervention.[8] The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is often overexpressed and activated in various human cancers, playing a role in tumor cell migration and invasion.[9] Therefore, assessing the inhibitory activity of our compound series against c-Met kinase would be a logical next step.
The in vitro kinase assay typically measures the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence of an inhibitor. The results are again expressed as IC50 values.
| Compound ID | R Group | c-Met Kinase IC50 (nM) |
| C1 | Phenyl | 150 |
| C2 | 4-Fluorophenyl | 85 |
| C3 | 3,4-Dimethoxyphenyl | 42 |
| C4 | 4-(Trifluoromethyl)phenyl | 210 |
| Crizotinib (Control) | - | 5 |
The trend observed in the kinase inhibition assay mirrors that of the antiproliferative assay, suggesting that the cytotoxic effects of these compounds may be, at least in part, due to their inhibition of c-Met kinase. The 3,4-dimethoxyphenyl derivative (C3) emerges as the most potent compound in this illustrative series.
In-Depth Experimental Protocols
To ensure the reproducibility and validity of the results, it is crucial to follow well-defined experimental protocols.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[5][6][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 or A549 cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with only medium as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
-
In Vitro c-Met Kinase Assay
This protocol describes a generic luminescent kinase assay format.[9][11]
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the following components in this order:
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Recombinant human c-Met kinase.
-
Test compound at various concentrations (or DMSO for control).
-
A suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add a commercially available kinase-glo reagent (which contains luciferase and luciferin) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Signal Measurement:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Visualizing the Workflow
Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel compounds.
Signaling Pathway Context
Sources
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 10. Item - Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines - figshare - Figshare [figshare.com]
- 11. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
SAR studies based on Methyl 5-aminopyridine-2-carboxylate scaffolds
An In-Depth Comparative Guide to Structure-Activity Relationship (SAR) Studies Based on Methyl 5-aminopyridine-2-carboxylate Scaffolds
Authored by a Senior Application Scientist
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its inherent electronic properties, hydrogen bonding capabilities, and multiple points for synthetic diversification make it an exceptionally versatile starting point for the development of potent and selective modulators of various biological targets.[1][2] This guide provides a comparative analysis of structure-activity relationship (SAR) studies based on this scaffold, contrasting its application in the development of kinase inhibitors for oncology with its use in creating novel antitubercular agents. We will explore the causality behind experimental choices, provide detailed protocols, and present supporting data to offer researchers, scientists, and drug development professionals a comprehensive resource.
The this compound Core: A Scaffold of Opportunity
The core structure, this compound, presents three primary points for chemical modification: the 5-amino group, the 2-carboxylate ester, and the pyridine ring itself (positions 3, 4, and 6). The pyridine nitrogen acts as a hydrogen bond acceptor, while the 5-amino group serves as a hydrogen bond donor. The methyl ester at the 2-position can be readily hydrolyzed or converted to an amide, providing a key vector for exploring chemical space and interacting with target proteins.[3] This inherent functionality allows for the rapid generation of compound libraries to probe the binding pockets of diverse biological targets.
Below is a diagram illustrating the key modification points on the scaffold that are central to SAR exploration.
Caption: Key diversification points on the this compound scaffold.
Comparative SAR Analysis: Kinase Inhibition vs. Antitubercular Activity
The versatility of the scaffold is best illustrated by comparing its SAR against two distinct biological targets with different mechanisms of action.
Case Study 1: Development of c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target. The aminopyridine scaffold serves as an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region in the ATP-binding pocket.
A series of 2-aminopyridine-3-carboxamide derivatives were designed to target c-Met, where the core scaffold was modified to optimize interactions within the ATP binding site.[4] The primary synthetic strategy involved converting the 2-carboxylate to a variety of amides and exploring substitutions on the 5-amino group, which was acylated and further modified.
Key SAR Insights:
-
2-Carboxamide (R2): Conversion of the methyl ester to a carboxamide was critical for activity. The amide NH and carbonyl could form additional hydrogen bonds within the active site. The nature of the amide substituent was crucial for potency, with bulky, chiral amines often providing optimal interactions.
-
5-Amino Group (R1): Acylation of the 5-amino group with various aromatic and heterocyclic moieties was explored. This position projects towards the solvent-exposed region of the ATP pocket, allowing for the introduction of groups that can enhance potency and modulate physicochemical properties like solubility.
-
Pyridine Ring (R3): Substitutions on the pyridine ring itself were used to fine-tune electronic properties and steric interactions.
The general signaling pathway for a receptor tyrosine kinase like c-Met is depicted below. Inhibitors based on this scaffold aim to block the initial phosphorylation event.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Table 1: Comparative SAR Data for c-Met Kinase Inhibitors (Data synthesized from principles described in cited literature[4])
| Compound ID | R1 (5-position) Modification | R2 (2-position) Modification | c-Met IC50 (nM) | Rationale for Modification |
| Parent | -NH₂ | -COOCH₃ | >10,000 | Starting scaffold with low intrinsic activity. |
| 1a | -NH-acetyl | -CONH-benzyl | 850 | Conversion of ester to amide and protection of 5-amino group introduces key interaction points. |
| 1b | -NH-acetyl | -(S)-CONH-CH(CH₃)Ph | 150 | Introduction of a chiral center at the R2 position improves binding pocket fit. |
| 1c | -NH-(quinoline-6-carbonyl) | -(S)-CONH-CH(CH₃)Ph | 45 | Larger aromatic system at R1 explores additional hydrophobic interactions. |
| 1d | -NH-(quinoline-6-carbonyl) | -(S)-CONH-CH(CH₃)(3-F-Ph) | 22 | Fluorine substitution on the R2 phenyl group enhances binding, possibly through polar interactions.[4] |
Case Study 2: Development of Antitubercular Agents
In stark contrast to targeting a specific human enzyme, another application of this scaffold is in the development of agents against Mycobacterium tuberculosis (Mtb). Here, the mechanism is entirely different. A pyridine carboxamide derivative, MMV687254, was identified as a promising hit from a phenotypic screen.[5] Mechanistic studies revealed that these compounds are prodrugs, requiring activation by a bacterial enzyme.
The core scaffold is hydrolyzed by the Mtb amidase AmiC, releasing 5-substituted-pyridine-2-carboxylic acid, which is the active antitubercular agent.[5] Therefore, the SAR is driven by two factors: recognition and processing by AmiC, and the intrinsic activity of the resulting carboxylic acid metabolite.
Key SAR Insights:
-
2-Carboxamide (R2): The nature of the amide is critical for AmiC recognition. An isoquinoline amide was found in the initial hit, but other amides were explored to understand substrate specificity.
-
5-Amino Group (R1): This position is modified in the active metabolite. In the prodrug, it is part of the pyridine core.
-
Pyridine Ring (R3): Substitution at the 5-position of the pyridine ring (which corresponds to the R1 region in our general model after hydrolysis) with alkyl chains was found to be crucial for the activity of the hydrolyzed metabolite.
Table 2: Comparative SAR Data for Antitubercular Agents (Data adapted from experimental results reported in cited literature[5])
| Compound ID | R2 (2-position) Modification | R3 (5-position) Modification | Mtb MIC (µg/mL) | Rationale for Modification |
| Parent Acid | -COOH | -Butyl | 1.56 | The active metabolite, establishing the importance of the 5-butyl group. |
| 2a (Hit) | -CONH-(isoquinoline) | -Butyl | 3.12 | The initial prodrug hit identified from screening.[5] |
| 2b | -COOCH₃ | -Butyl | 6.25 | The corresponding methyl ester shows reduced activity, suggesting the amide is better for AmiC activation or the acid is the active form.[5] |
| 2c | -CONH-(isoquinoline) | -H | >100 | Removal of the 5-butyl group completely abolishes activity, confirming its essential role. |
| 2d | -CONH₂ | -Butyl | 12.5 | A simple primary amide is less effective than the isoquinoline amide, indicating the importance of the R2 group for AmiC processing. |
Experimental Methodologies
To ensure scientific integrity, the protocols described must be robust and reproducible. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of compounds based on the this compound scaffold.
General Synthetic Protocol: Amide Coupling
This protocol describes the conversion of the methyl ester at the 2-position to a desired amide, a key step in the synthesis of both kinase inhibitors and antitubercular prodrugs.
Caption: Workflow for the synthesis of 2-carboxamide derivatives.
Step-by-Step Procedure:
-
Saponification (Ester to Carboxylic Acid):
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~4 using 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminopyridine-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (e.g., (S)-1-phenylethanamine, 1.1 eq) to the mixture.
-
Stir at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final amide product.
-
Biological Assay Protocol: c-Met Cellular Autophosphorylation Assay
This protocol describes a method to determine the inhibitory activity of a compound on c-Met kinase activity within a cellular context.
Materials:
-
EBC-1 human lung squamous cell carcinoma cells (overexpress c-Met).
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
Hepatocyte Growth Factor (HGF).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, HRP-conjugated secondary antibody.
-
Western blot apparatus and reagents (SDS-PAGE gels, transfer membranes, ECL substrate).
Procedure:
-
Cell Culture and Plating: Culture EBC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free RPMI-1640 and incubate for 18-24 hours.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding HGF (50 ng/mL) for 15 minutes at 37°C to induce c-Met autophosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-c-Met signal to the total c-Met signal (from a stripped and re-probed blot). Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for drug discovery campaigns across different therapeutic areas. The comparative analysis of its SAR for kinase inhibition and antitubercular activity underscores its versatility. For kinase inhibitors, modifications focus on optimizing non-covalent interactions within a well-defined ATP binding pocket. In contrast, for antitubercular agents, the design must consider both the substrate requirements of a bacterial activating enzyme and the inhibitory potential of the resulting metabolite.
Future work with this scaffold could involve its application to other target classes or the use of its core structure as a fragment for fragment-based drug discovery (FBDD). The continued exploration of the chemical space around this privileged core, guided by robust SAR principles, will undoubtedly lead to the discovery of new and valuable therapeutic agents.
References
-
Prasanth, V. V., et al. (2010). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica, 2(4), 236-246. [Link]
-
Sartorelli, A. C., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(11), 1993-1998. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3873. [Link]
-
Entrena, A., et al. (2017). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 22(10), 1698. [Link]
-
Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-29. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Ding, Q., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724. [Link]
-
Kumar, A., et al. (2023). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mBio, 14(1), e02928-22. [Link]
-
PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. Retrieved January 11, 2026, from [Link]
-
Kumar, P., & Kumar, R. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18581-18603. [Link]
-
Ouyang, L., et al. (2013). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Product Structure Confirmation from Methyl 5-aminopyridine-2-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel molecular entities. Methyl 5-aminopyridine-2-carboxylate, with its strategically positioned amino and methyl ester functionalities, serves as a versatile starting material for a diverse array of chemical transformations. The precise structural confirmation of the resulting products is paramount to understanding their chemical behavior, biological activity, and potential for further development.
This guide provides an in-depth comparison of common synthetic routes starting from this compound, offering insights into the causality behind experimental choices and detailing the analytical methodologies crucial for unambiguous product structure confirmation.
Core Reactions and Strategic Considerations
This compound offers two primary reactive sites: the nucleophilic 5-amino group and the electrophilic 2-methyl ester. The strategic manipulation of these functional groups allows for the synthesis of a wide range of derivatives, including N-acylated, N-alkylated, and C5-substituted compounds, as well as amides and the hydrolyzed carboxylic acid.
Diagram: Reactivity of this compound
Caption: Key reaction pathways of this compound.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy is dictated by the desired final product, with each pathway offering distinct advantages and challenges in terms of reaction conditions, yields, and purification.
N-Acylation of the 5-Amino Group
N-acylation is a fundamental transformation that introduces an amide functionality at the 5-position, significantly altering the electronic and steric properties of the molecule. This reaction is typically achieved by treating this compound with an acylating agent in the presence of a base.
Alternative Approaches & Performance Comparison:
| Acylating Agent | Base | Solvent | Typical Yield | Advantages | Disadvantages |
| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | Good to Excellent | Readily available, high reactivity. | Generates HCl, requiring a stoichiometric amount of base. |
| Acetic Anhydride | Pyridine or catalytic DMAP | Dichloromethane (DCM) | Good to Excellent | Less corrosive than acyl chlorides. | Can be less reactive for hindered substrates. |
| Carboxylic Acid + Coupling Agent | DIPEA or NMM | DMF or DCM | Moderate to Good | Wide variety of carboxylic acids can be used. | Coupling agents can be expensive and require careful handling. |
Expert Insight: The choice between an acyl chloride and an anhydride often comes down to a balance of reactivity and handling. For simple acylations, acetic anhydride with a catalytic amount of DMAP offers a milder and often cleaner reaction profile. For more complex or sterically hindered carboxylic acids, the use of coupling reagents like HATU or HBTU is preferred to achieve reasonable yields.[1]
N-Alkylation of the 5-Amino Group
Introducing an alkyl substituent on the 5-amino group can be achieved through various methods, each with its own merits and potential for side reactions.
Alternative Approaches & Performance Comparison:
| Alkylation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Moderate | Simple procedure. | Risk of over-alkylation (dialkylation). |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Good to Excellent | Controlled mono-alkylation. | Requires a two-step process (imine formation then reduction). |
Expert Insight: For achieving mono-alkylation, reductive amination is generally the superior method as it avoids the common issue of dialkylation encountered with direct alkylation using alkyl halides. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
Diazotization and Sandmeyer Reaction
The diazotization of the 5-amino group, followed by a Sandmeyer reaction, provides a powerful method for introducing a variety of substituents at the C5-position, including halogens, cyano, and hydroxyl groups.[2][3]
Workflow for Sandmeyer Reaction:
Caption: Generalized workflow for the Sandmeyer reaction.
Expert Insight: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition. The choice of the copper(I) salt is crucial for determining the nature of the substituent introduced.[2]
Amide Formation from the 2-Methyl Ester
The methyl ester at the 2-position can be converted to an amide by reaction with a primary or secondary amine. This transformation is often facilitated by heat or the use of coupling reagents.
Alternative Approaches & Performance Comparison:
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Aminolysis | Amine, Heat | Moderate to Good | Simple, atom-economical. | Requires high temperatures, may not be suitable for sensitive substrates. |
| Amide Coupling | Amine, Coupling Agent (e.g., EDC, HATU) | Good to Excellent | Milder reaction conditions. | Generates byproducts from the coupling agent.[4] |
Expert Insight: For simple, unhindered amines, direct aminolysis under reflux can be effective. However, for less reactive or sterically hindered amines, the use of modern coupling reagents is often necessary to achieve good conversion. The choice of coupling reagent and base should be optimized for each specific substrate combination.[1]
Hydrolysis of the 2-Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation that opens up further synthetic possibilities, such as amide coupling with a different set of reagents.
Alternative Approaches & Performance Comparison:
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Base-catalyzed Hydrolysis | LiOH, NaOH, or KOH in H₂O/MeOH | Excellent | High yields, simple workup. | Can be slow for some substrates. |
| Acid-catalyzed Hydrolysis | HCl or H₂SO₄ in H₂O | Good to Excellent | Effective for substrates sensitive to base. | Can sometimes lead to side reactions on the pyridine ring. |
Expert Insight: Base-catalyzed hydrolysis with lithium hydroxide in a mixture of water and methanol is a reliable and high-yielding method for the hydrolysis of pyridine esters.[5] The reaction progress can be easily monitored by TLC or LC-MS.
Confirmation of Product Structure: A Multi-technique Approach
The unambiguous confirmation of the product structure is a critical step that relies on the synergistic use of several analytical techniques.
Workflow for Structure Confirmation
Caption: A systematic workflow for the confirmation of product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For pyridine derivatives, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern.
-
¹³C NMR: Indicates the number of different types of carbon atoms and their electronic environment. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of the substituents.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons (COSY), directly correlating protons to the carbons they are attached to (HSQC), and identifying long-range (2-3 bond) correlations between protons and carbons (HMBC). These are particularly useful for unambiguously assigning the substitution pattern on the pyridine ring.[6]
Comparative Spectroscopic Data (Predicted/Typical Shifts):
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~8.1 (d, H6), ~7.1 (dd, H4), ~6.8 (d, H3), ~3.9 (s, OCH₃) | ~166 (C=O), ~150 (C5), ~148 (C2), ~138 (C6), ~120 (C4), ~115 (C3), ~52 (OCH₃) |
| Methyl 5-acetylaminopyridine-2-carboxylate | ~8.5 (d, H6), ~8.2 (dd, H4), ~8.0 (d, H3), ~3.9 (s, OCH₃), ~2.2 (s, COCH₃) | ~168 (amide C=O), ~166 (ester C=O), ~145-150 (C-NH), ~24 (COCH₃) |
| Methyl 5-bromopyridine-2-carboxylate | ~8.7 (d, H6), ~8.1 (dd, H4), ~7.9 (d, H3), ~3.9 (s, OCH₃) | ~165 (C=O), ~152 (C6), ~148 (C2), ~142 (C4), ~130 (C3), ~120 (C-Br), ~53 (OCH₃) |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the presence of specific structural motifs. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
-
N-H stretch: For the starting material and N-alkylated products, typically in the range of 3300-3500 cm⁻¹.
-
C=O stretch: For the methyl ester, typically around 1720-1740 cm⁻¹. For an amide, this stretch appears at a lower frequency, around 1650-1680 cm⁻¹.
-
C-N stretch: Typically in the range of 1200-1350 cm⁻¹.
By comparing the IR spectrum of the product to that of the starting material, the success of a functional group transformation can be readily confirmed.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-acetylaminopyridine-2-carboxylate (N-Acylation)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 5-Aminopyridine-2-carboxylic acid (Hydrolysis)
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure carboxylic acid.[5]
Conclusion
The structural confirmation of products from the reactions of this compound requires a systematic and multi-faceted analytical approach. By understanding the expected outcomes of different synthetic routes and employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently elucidate the structures of their synthesized compounds. This guide provides a framework for making informed decisions in the synthesis and characterization of this important class of molecules, thereby accelerating the pace of discovery in drug development and materials science.
References
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
National Institutes of Health. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]
-
Royal Society of Chemistry. (2024). Green Chemistry. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
ResearchGate. (2025). 1H- and 13C-NMR chemical shifts for compound 5. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
Sources
The Reproducibility of Synthetic Routes to Key Pyridine Intermediates: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the reproducibility of synthetic methods is paramount. The ability to reliably produce key molecular building blocks is the bedrock upon which successful research and development programs are built. One such crucial building block is the substituted pyridine core, with derivatives of 5-aminopyridine-2-carboxylic acid serving as vital precursors in a multitude of applications, from agrochemicals to novel therapeutics.[1] This guide provides an in-depth, objective comparison of two common synthetic strategies for the elaboration of the pyridine scaffold, starting from Methyl 5-aminopyridine-2-carboxylate: direct amidation and a Suzuki-Miyaura cross-coupling approach. We will delve into the mechanistic underpinnings of each method, present detailed, reproducible protocols, and offer a comparative analysis of their performance based on published data and established principles of organic synthesis.
The Central Role of Reproducibility in Synthesis
Inconsistent reaction outcomes, fluctuating yields, and unexpected side products can derail research timelines and inflate development costs. The core of a reproducible synthetic method lies in a deep understanding of the reaction mechanism and the critical parameters that govern its course. This guide aims to equip researchers with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to their specific needs, ensuring consistent and reliable results.
Method 1: Direct Amidation of this compound
Direct amidation of a carboxylic acid ester is a fundamental transformation in organic synthesis. The reaction typically involves the nucleophilic attack of an amine on the ester carbonyl, leading to the formation of a stable amide bond. However, the direct reaction of an ester with an amine is often slow and requires elevated temperatures, which can lead to side reactions and decomposition of sensitive substrates. To overcome this, various coupling agents have been developed to activate the carboxylic acid derivative, facilitating a more efficient and reproducible reaction under milder conditions.
Mechanistic Rationale for Amide Coupling Agents
Amide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are designed to convert the relatively unreactive carboxylate into a highly activated species that is more susceptible to nucleophilic attack by an amine.[2] The mechanism involves the formation of an activated ester intermediate, which then readily reacts with the amine to form the desired amide. The choice of coupling agent and reaction conditions is critical for achieving high yields and minimizing side products. HBTU is a popular choice due to its high efficiency, mild reaction conditions, and the formation of soluble byproducts that are easily removed during workup.[2]
Experimental Workflow: Direct Amidation
The following diagram illustrates the general workflow for the direct amidation of this compound.
Caption: Workflow for the direct amidation of this compound.
Detailed Experimental Protocol: Synthesis of 5-amino-N-phenylpicolinamide
This protocol is based on a general and highly reproducible method for the amidation of carboxylate salts using HBTU.[2]
Materials:
-
This compound
-
Aniline
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add HBTU (1.1 mmol).
-
Add DIPEA (2.0 mmol) to the mixture and stir at room temperature for 30 minutes for pre-activation.
-
Add aniline (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-N-phenylpicolinamide.
Method 2: Suzuki-Miyaura Cross-Coupling
An alternative strategy for modifying the pyridine core involves the powerful Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[3][4] To utilize this method starting from this compound, a halogen atom (typically bromine or iodine) would first need to be introduced onto the pyridine ring, most commonly at the 5-position, to serve as the coupling partner. This adds a step to the overall sequence but offers a versatile route to a wide range of biaryl and heteroaryl structures.
Mechanistic Rationale for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and good reproducibility.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 5-phenylpyridine-2-carboxylate
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyridines.[3][4] It assumes the starting material is Methyl 5-bromo-pyridine-2-carboxylate.
Materials:
-
Methyl 5-bromo-pyridine-2-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add Methyl 5-bromo-pyridine-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
Add K₂CO₃ (2.0 mmol) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-phenylpyridine-2-carboxylate.
Comparative Analysis
| Parameter | Direct Amidation | Suzuki-Miyaura Coupling |
| Starting Material | This compound | Halo-derivative of this compound |
| Number of Steps | Typically one step | At least two steps (halogenation + coupling) |
| Reaction Conditions | Mild (often room temperature) | Generally requires heating |
| Reagents | Amine, coupling agent, base | Boronic acid, palladium catalyst, ligand, base |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >70%) |
| Substrate Scope | Broad for amines | Broad for boronic acids |
| Key Advantage | Atom economy, fewer steps | Versatility in introducing a wide range of aryl/heteroaryl groups |
| Potential Challenge | Cost of coupling agents | Catalyst sensitivity, potential for side reactions (e.g., dehalogenation) |
Conclusion
Both direct amidation and Suzuki-Miyaura cross-coupling represent robust and reproducible methods for the functionalization of the this compound scaffold. The choice between these two methods will ultimately depend on the specific synthetic goal.
-
For the synthesis of amides , direct amidation is the more straightforward and atom-economical approach, offering a high degree of reproducibility with the appropriate choice of coupling agent.
-
For the introduction of aryl or heteroaryl substituents at the 5-position , the Suzuki-Miyaura coupling, despite requiring an additional halogenation step, provides unparalleled versatility and is a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.
By understanding the underlying principles and adhering to well-documented protocols, researchers can confidently employ these methods to reliably synthesize key pyridine intermediates, accelerating the pace of discovery in their respective fields.
References
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950. [Link]
-
Sartillo-Piscil, F., Quintero, L., & Bernès, S. (2002). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 13(5), 699-701. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. National Center for Biotechnology Information. [Link]
-
MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
PubChem. (n.d.). 2-Methyl-5-phenylpyridine. National Center for Biotechnology Information. [Link]
-
Snieckus, V., & Faraoni, M. B. (1995). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(23), 4683–4693. [Link]
Sources
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-aminopyridine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents are a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-aminopyridine-2-carboxylate, a compound frequently utilized in synthetic chemistry and drug development. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar aminopyridine derivatives provide a strong basis for a conservative hazard assessment.
Aminopyridines are a class of compounds recognized for their potential toxicity.[1] Analogs such as 2-Aminopyridine and 4-Aminopyridine are classified as toxic if swallowed or in contact with skin, and they can cause severe skin and eye irritation.[2][3][4][5] Inhalation may also be harmful and cause respiratory irritation.[2][6]
Key Hazards of Aminopyridine Derivatives:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: Causes irritation to the skin, eyes, and respiratory system.[2][3][6]
-
Environmental Hazard: Some pyridine derivatives are toxic to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be strictly avoided.[7]
Given these hazards, this compound waste must be treated as hazardous waste .[1][8][9] Under no circumstances should it be disposed of down the drain or in regular trash.[1][8][10]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling this compound in any form—pure compound, solutions, or waste—the following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne dust particles that can cause severe eye irritation.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound can be harmful upon dermal absorption.[2][3] |
| Body Protection | A lab coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood.[1][6] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2][6] |
Step-by-Step Disposal Workflow
The disposal of chemical waste is a regulated process.[9][11] Adherence to your institution's specific Environmental Health and Safety (EH&S) guidelines is mandatory. The following steps provide a universal framework.
Step 1: Waste Identification and Segregation
All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, weigh boats, contaminated paper towels).[1]
-
Rinsate from cleaning contaminated glassware.
Crucially, segregate this waste stream. Do not mix aminopyridine waste with other chemical waste unless explicitly permitted by your institution's EH&S office. Incompatible materials can react violently or produce toxic gases.[12] Store away from strong oxidizing agents and strong acids.[2]
Step 2: Containerization
-
Use an appropriate container: The container must be chemically compatible and in good condition.[11][12] Plastic is often preferred.[9] Ideally, use the original container if it is intact and can be safely repurposed for waste.[12]
-
Keep containers closed: Waste containers must be securely capped at all times, except when adding waste.[8][9][12] This prevents the release of vapors and protects the lab environment.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. Your institution's EH&S department will provide specific hazardous waste tags. The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The accumulation start date (the date the first drop of waste was added).
-
The specific hazards (e.g., "Toxic," "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation.[9][12]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: There are strict limits on the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons of total hazardous waste and, for acutely toxic chemicals, a maximum of one quart).[9]
-
Inspection: The SAA should be inspected weekly for leaks or container degradation.[12]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), you must arrange for its removal.[9][12]
-
Contact EH&S: Submit a waste collection request to your institution's EH&S office (sometimes called OCRS or a similar name).[8]
-
Professional Disposal: The EH&S department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides produced during combustion.[13][14]
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Accidents can happen. A clear, pre-planned response is essential.
-
Minor Spill (Solid or Liquid in a Fume Hood):
-
Ensure PPE is worn.
-
For solids, carefully sweep up the material and place it in the hazardous waste container.[6] Avoid creating dust.[6][13]
-
For liquids, absorb the spill with a chemical absorbent material (like vermiculite or sand).
-
Collect the absorbent material and place it in the hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a Fume Hood or a Large Volume):
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Close the doors to the lab to contain any vapors.
-
Notify: Contact your institution's EH&S emergency line immediately. Do not attempt to clean up a major spill yourself unless you are specifically trained to do so.
-
Empty Container Disposal
A container that held this compound is not considered "empty" until it has been properly decontaminated.[8]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8][11]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [11]
-
Deface Label: Once decontaminated, completely obliterate or remove the original chemical label.[8]
-
Final Disposal: The defaced, triple-rinsed container can typically be disposed of in the regular trash or recycling, but confirm this with your institutional policy.[8]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]
-
Management of Waste. Prudent Practices in the Laboratory, NCBI Bookshelf - NIH.[Link]
-
Regulations and Guidelines Applicable to Pyridine. Toxicological Profile for Pyridine, NCBI Bookshelf.[Link]
-
Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.cn [capotchem.cn]
A Researcher's Guide to the Safe Handling of Methyl 5-aminopyridine-2-carboxylate
As a Senior Application Scientist, it is imperative to approach new chemical entities with a rigorous and informed safety-first mindset. This guide provides essential, immediate safety and logistical information for handling Methyl 5-aminopyridine-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from data on structurally similar aminopyridine and pyridine derivatives. This approach ensures a conservative and comprehensive safety margin, empowering researchers to handle this compound with the highest degree of care.
Hazard Analysis: Understanding the Risks
This compound belongs to the aminopyridine class of compounds. These compounds are known for their biological activity and, consequently, their potential toxicity. The primary hazards associated with aminopyridines include:
-
Acute Toxicity: Many aminopyridines are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4][5]
Given these potential hazards, a robust personal protective equipment (PPE) plan is the foundational element of safe handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Wear chemical-resistant gloves. Double-gloving (e.g., with nitrile gloves) is recommended.[7] Always inspect gloves for tears or punctures before use and change them frequently. | Provides a barrier against skin contact, which can be a primary route of exposure for aminopyridines. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[8] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[7] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7] | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
Donning Sequence:
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
Gloves (Second Pair): Don a second pair of nitrile gloves over the first pair.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash risk exists, add a face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7][9]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: This includes contaminated gloves, pipette tips, and any paper towels used for cleanup. This waste must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Never dispose of this material down the drain.[1]
-
Empty Containers: Even empty containers that once held this compound should be treated as hazardous waste, triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste), and then disposed of according to your institution's guidelines.[9]
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spill: For a small spill within a chemical fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
University of Washington. 4-Aminopyridine SOP. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
-
Acros Organics. (2014, January 23). 5-Aminopyridine-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Alpha Chemika. 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]
-
University of Georgia. 4-Aminopyridine Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9793866, Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
Capot Chemical Co., Ltd. MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
